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[2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine Documentation Hub

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  • Product: [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine
  • CAS: 1177294-58-4

Core Science & Biosynthesis

Foundational

Rational Design and De Novo Synthesis of[2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine

Abstract The synthesis of highly functionalized pyrroles requires a rigorous, strategically planned sequence to ensure regioselectivity and chemoselectivity. As a Senior Application Scientist, designing a de novo pathway...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract The synthesis of highly functionalized pyrroles requires a rigorous, strategically planned sequence to ensure regioselectivity and chemoselectivity. As a Senior Application Scientist, designing a de novo pathway for[2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine necessitates moving beyond basic transformations to architecting a self-validating synthetic system. This whitepaper details a robust three-phase methodology: core assembly via Paal-Knorr cyclocondensation, regioselective C3-activation via Vilsmeier-Haack formylation, and high-fidelity primary amine installation via oxime reduction.

Retrosynthetic Architecture & Mechanistic Rationale

The target molecule,[2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine, is a privileged scaffold featuring a chiral auxiliary, a stabilized electron-rich core, and a versatile primary amine handle. The retrosynthetic disconnection prioritizes scalability and absolute regiocontrol.

  • Core Assembly (Paal-Knorr): The foundational pyrrole ring is constructed via the Paal-Knorr synthesis[1]. Condensing 2,5-hexanedione with 1-phenylethanamine reliably yields the 2,5-dimethylpyrrole core. The bulky 1-phenylethyl group is exceptionally well-tolerated, and its stereochemical integrity (if starting from an enantiopure amine) is preserved under the mild acidic conditions.

  • Regioselective Functionalization (Vilsmeier-Haack): The 2,5-dimethyl substitution pattern is a strategic necessity. By sterically blocking the highly reactive α-positions (C2 and C5), electrophilic aromatic substitution is forced exclusively to the β-positions (C3/C4)[2]. The Vilsmeier-Haack reaction is selected over direct alkylation because it avoids over-reaction and polymerization of the electron-rich heterocycle[3].

  • Amine Installation: Direct reductive amination of the resulting aldehyde with ammonia is notoriously prone to over-alkylation, yielding complex mixtures of secondary and tertiary amines. To guarantee chemoselectivity for the primary methanamine, the pathway utilizes a two-step oximation-reduction sequence.

Retrosynthesis Target [2,5-Dimethyl-1-(1-phenylethyl) pyrrol-3-yl]methanamine Aldehyde 1-(1-Phenylethyl)-2,5-dimethyl pyrrole-3-carbaldehyde Target->Aldehyde Reductive Amination Pyrrole 1-(1-Phenylethyl)- 2,5-dimethylpyrrole Aldehyde->Pyrrole Vilsmeier-Haack Formylation SM 2,5-Hexanedione + 1-Phenylethanamine Pyrrole->SM Paal-Knorr Synthesis

Retrosynthetic strategy for the target pyrrole methanamine.

Step-by-Step Self-Validating Protocols

Every chemical transformation must be treated as a self-validating system. The protocols below integrate causality with analytical checkpoints to ensure successful progression.

Phase 1: Paal-Knorr Cyclocondensation

Causality: The reaction proceeds via sequential hemiaminal formation and dehydration. To drive the equilibrium toward the thermodynamically stable aromatic pyrrole and prevent reversible hydrolysis, water must be actively removed from the system[1]. Methodology:

  • Charge a round-bottom flask with 2,5-hexanedione (1.0 equiv) and 1-phenylethanamine (1.05 equiv) in toluene (0.5 M).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv).

  • Equip the flask with a Dean-Stark trap and reflux condenser. Heat to 110 °C for 12 hours until the theoretical volume of water is collected.

  • Cool to room temperature, wash the organic layer with saturated aqueous NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate in vacuo. System Validation: TLC (Hexanes/EtOAc) will reveal a highly non-polar, UV-active product spot. 1 H NMR validation is definitive: look for the diagnostic pyrrole β-protons appearing as a sharp singlet at ~5.8 ppm (integrating to 2H), confirming the symmetric core.

Phase 2: Regioselective Vilsmeier-Haack Formylation

Causality: The Vilsmeier reagent (chloromethyleneiminium ion), generated in situ, acts as a mild electrophile. It attacks the unblocked C3 position to form a Wheland intermediate, which upon aqueous hydrolysis yields the 3-carbaldehyde[4].

Vilsmeier Pyrrole 2,5-Dimethylpyrrole Core Wheland Wheland Intermediate (C3 Attack) Pyrrole->Wheland + Reagent Reagent Vilsmeier Reagent (Chloroiminium Ion) Reagent->Wheland Iminium C3-Iminium Intermediate Wheland->Iminium - HCl Product 3-Formylpyrrole Iminium->Product H2O / Hydrolysis

Mechanistic pathway of the regioselective Vilsmeier-Haack C3-formylation.

Methodology:

  • Cool anhydrous N,N-dimethylformamide (DMF, 3.0 equiv) to 0 °C under an argon atmosphere.

  • Add phosphorus oxychloride (POCl₃, 1.2 equiv) dropwise to pre-form the Vilsmeier reagent. Stir for 30 minutes.

  • Dissolve the Phase 1 pyrrole (1.0 equiv) in a minimum volume of anhydrous 1,2-dichloroethane (DCE) and add dropwise to the complex[2].

  • Allow the reaction to warm to 25 °C and stir for 4 hours.

  • Quench by pouring the mixture onto crushed ice. Neutralize cautiously with 2M NaOH (pH ~8) and extract with ethyl acetate. System Validation: The introduction of the electron-withdrawing formyl group significantly reduces the Rf​ value on TLC. 1 H NMR will show the appearance of an aldehydic proton at ~9.8 ppm and the desymmetrization of the pyrrole core (only one β-proton singlet remains at ~6.3 ppm).

Phase 3: High-Fidelity Oximation and Reduction

Causality: To prevent the thermodynamic sink of secondary amine formation, the aldehyde is locked into an oxime. Subsequent reduction with Lithium Aluminum Hydride (LiAlH₄) specifically targets the N-O bond and the C=N double bond without reducing the aromatic pyrrole ring. Methodology:

  • Oximation: Dissolve the Phase 2 aldehyde (1.0 equiv) in ethanol. Add hydroxylamine hydrochloride (1.5 equiv) and sodium acetate (1.5 equiv). Reflux for 3 hours. Concentrate, wash with water, and extract with dichloromethane to isolate the crude oxime.

  • Reduction: Suspend LiAlH₄ (3.0 equiv) in anhydrous THF at 0 °C. Dissolve the crude oxime in THF and add dropwise.

  • Reflux the mixture at 65 °C for 6 hours.

  • Cool to 0 °C and perform a Fieser workup (add x mL water, x mL 15% NaOH, 3x mL water per x grams of LiAlH₄) to precipitate aluminum salts. Filter through Celite and concentrate. System Validation: The disappearance of the aldehydic proton in 1 H NMR is accompanied by the appearance of a new methylene singlet at ~3.6 ppm (-CH₂-NH₂) and a broad exchangeable amine signal. LC-MS will confirm the exact mass shift corresponding to the primary amine ( [M+H]+ ).

Quantitative Reaction Matrix

The following table summarizes the anticipated quantitative metrics and purification strategies for the de novo synthesis, serving as a benchmark for process optimization.

Synthesis PhaseTransformationReagents & ConditionsReaction TimeExpected Yield (%)Purification Strategy
Phase 1 Paal-Knorr Cyclization2,5-Hexanedione, 1-Phenylethanamine, p-TsOH, Toluene, 110 °C12 h85 - 92%Aqueous workup, vacuum distillation
Phase 2 Vilsmeier-Haack FormylationPOCl₃, DMF, DCE, 0 °C to 25 °C4 h75 - 82%Ice-water quench, recrystallization
Phase 3a Oxime CondensationNH₂OH·HCl, NaOAc, EtOH, 80 °C3 h90 - 95%Aqueous extraction, used crude
Phase 3b Oxime ReductionLiAlH₄, anhydrous THF, 0 °C to 65 °C6 h65 - 75%Fieser workup, column chromatography
References
  • Title: Vilsmeier Haack Acetylation in Micellar Media: An Efficient One Pot Synthesis of 2‐Chloro‐3‐acetyl Quinolines Source: ResearchGate URL: [Link]

  • Title: Pyrrole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Evolution of a Synthetic Strategy for Complex Polypyrrole Alkaloids: Total Syntheses of Curvulamine and Curindolizine Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Exploratory

preliminary in vitro pharmacological properties of[2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine

An In-Depth Technical Guide to the Preliminary In Vitro Pharmacological Characterization of [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine Executive Summary The compound [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preliminary In Vitro Pharmacological Characterization of [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine

Executive Summary

The compound [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine is a novel molecular entity for which no public-domain pharmacological data currently exists. This guide, therefore, serves as a predictive framework and a detailed operational manual for its initial in vitro characterization. As a Senior Application Scientist, my approach is not to present established facts about this specific molecule, but to construct a robust, first-principles-based investigational strategy.

By deconstructing the molecule into its core pharmacophores—a substituted pyrrole and an N-phenylethyl moiety—we can infer a high probability of interaction with central nervous system (CNS) targets, particularly G-protein coupled receptors (GPCRs). The pyrrole ring is a versatile scaffold found in numerous biologically active compounds, while the phenethylamine substructure is a classic feature of ligands for monoamine receptors.[1][2]

This document outlines a phased approach, beginning with broad receptor screening to identify primary biological targets, followed by detailed functional assays to elucidate the compound's potency, efficacy, and mechanism of action. Each proposed experiment is accompanied by a detailed protocol, the scientific rationale behind its selection, and examples of how to present the resulting data. This is the blueprint for taking an unknown compound from synthesis to a preliminary pharmacological profile.

Structural Analysis and Target Hypothesis

The logical starting point for any new chemical entity is an analysis of its structure to form a testable hypothesis about its biological targets. The subject molecule consists of two key structural motifs:

  • 2,5-Dimethylpyrrole Core: The pyrrole ring is an electron-rich aromatic heterocycle considered a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are known to possess a vast array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] Specifically, N-substituted 2,5-dimethylpyrrole derivatives have been investigated for anticonvulsant activity and as antagonists for Eph-ephrin receptors.[6][7] This scaffold is also a key component in selective ligands for other targets, such as cannabinoid receptors.[8]

  • N-(1-phenylethyl)methanamine Moiety: This portion of the molecule is a structural analogue of phenethylamine, a well-established pharmacophore for monoaminergic GPCRs. Phenethylamine derivatives are extensively characterized for their high affinity for serotonin (5-HT), dopamine (D), and adrenergic (α, β) receptors.[2][9] The structure-activity relationship (SAR) for phenethylamines at the 5-HT2A receptor, a key target for psychedelic and antipsychotic drugs, is particularly well-documented.[2][10]

Hypothesis: Based on this hybrid structure, [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine is hypothesized to be a CNS-active agent, with a primary affinity for monoamine GPCRs (e.g., serotonin and dopamine receptor families) and a secondary possibility of interacting with cannabinoid or other novel CNS receptors.

Phase I: Broad Profile Screening via Radioligand Binding Assays

Objective: To empirically identify the highest affinity molecular targets of the compound from a wide array of possibilities. This unbiased approach prevents investment of resources in characterizing a preconceived, but incorrect, target.

Methodology: A competitive radioligand binding assay is the gold standard for determining the affinity (dissociation constant, Kᵢ) of a test compound for a receptor. This technique measures the ability of the unlabeled test compound to displace a known, radioactively labeled ligand from the receptor. A broad screening panel, such as the Psychoactive Drug Screening Program (PDSP) offered by the NIMH, provides an efficient and comprehensive first pass.

Detailed Protocol: Competitive Radioligand Binding Assay
  • Reagent Preparation:

    • Assay Buffer: Prepare 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% Bovine Serum Albumin (BSA).

    • Radioligand: Dilute a high-affinity radioligand (e.g., [³H]-Ketanserin for the 5-HT2A receptor) in assay buffer to a final concentration approximately equal to its Kₑ value.

    • Test Compound: Prepare a 10 mM stock solution of [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine in DMSO. Create a serial dilution series (e.g., 11 points) in assay buffer, from 100 µM to 1 pM.

    • Receptor Source: Use commercially available cell membranes prepared from HEK293 or CHO cells stably expressing the human receptor of interest (e.g., 5-HT2A). Thaw on ice and dilute in assay buffer to a concentration of 5-20 µg of protein per well.

    • Non-Specific Binding (NSB) Control: Prepare a high concentration of a known, non-radioactive competitor (e.g., 10 µM Mianserin for 5-HT2A).

  • Assay Execution (96-well plate format):

    • Add 25 µL of assay buffer to the "Total Binding" wells.

    • Add 25 µL of the NSB control to the "Non-Specific Binding" wells.

    • Add 25 µL of each concentration of the test compound to the experimental wells.

    • Add 25 µL of the diluted radioligand to all wells.

    • Add 50 µL of the diluted cell membrane preparation to all wells to initiate the binding reaction.

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting and Detection:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

    • Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filter mat and place it in a scintillation vial with 4-5 mL of scintillation cocktail.

    • Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition at each concentration of the test compound using the formula: 100 * (1 - [(DPM_experimental - DPM_NSB) / (DPM_Total - DPM_NSB)]).

    • Plot the percent inhibition against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to the affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Data Presentation: Hypothetical Primary Screening Results
Receptor TargetRadioligandKᵢ (nM) of Test Compound
Serotonin 5-HT₂ₐ [³H]-Ketanserin 15.2
Serotonin 5-HT₂C [³H]-Mesulergine 89.5
Dopamine D₂ [³H]-Spiperone 250.1
Cannabinoid CB₁[³H]-CP55,940> 1,000
Adrenergic α₂ₐ[³H]-Rauwolscine> 1,000
Muscarinic M₁[³H]-Pirenzepine> 10,000
Further targets.........

This table presents hypothetical data for illustrative purposes.

Workflow Visualization

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assay cluster_analysis Phase 3: Data Analysis Compound Synthesize & Purify Test Compound Reagents Prepare Radioligand, Membranes & Buffers Plate Plate Compound Dilutions, Radioligand & Membranes Reagents->Plate Incubate Incubate to Equilibrium Plate->Incubate Harvest Harvest via Vacuum Filtration Incubate->Harvest Count Quantify Radioactivity (Scintillation Counting) Harvest->Count Analyze Calculate % Inhibition Count->Analyze CurveFit Fit Dose-Response Curve (IC50) Analyze->CurveFit ChengPrusoff Calculate Affinity (Ki) CurveFit->ChengPrusoff Report Identify 'Hits' (e.g., Ki < 100 nM) ChengPrusoff->Report

Caption: Workflow for Primary Radioligand Binding Screening.

Phase II: Functional Characterization of Primary Targets

Objective: To determine the functional activity of the compound at the high-affinity targets identified in Phase I. This phase will establish whether the compound is an agonist, antagonist, partial agonist, or inverse agonist, and quantify its potency (EC₅₀) and efficacy (Eₘₐₓ).

Methodology: Based on our hypothetical hit at the 5-HT₂ₐ receptor, a Gq-coupled GPCR, the most appropriate functional assay is one that measures the downstream release of intracellular calcium. A fluorescent imaging plate reader (FLIPR) assay using a calcium-sensitive dye is a high-throughput and robust method for this purpose.

Detailed Protocol: Calcium Flux FLIPR Assay
  • Cell Culture and Plating:

    • Culture CHO or HEK293 cells stably co-expressing the human 5-HT₂ₐ receptor and a promiscuous G-protein (e.g., Gα15) to ensure a robust signal.

    • Seed the cells into black-walled, clear-bottom 96- or 384-well microplates and grow to 90-100% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Cal-520 AM) and probenecid (to prevent dye leakage from the cells).

    • Aspirate the cell culture medium from the plate and add 100 µL of the dye loading buffer to each well.

    • Incubate the plate for 60 minutes at 37°C, 5% CO₂.

  • Assay Execution (in FLIPR instrument):

    • Prepare a compound source plate containing serial dilutions of the test compound and a reference agonist (e.g., Serotonin) in assay buffer.

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Agonist Mode:

      • The instrument measures a baseline fluorescence for 10-20 seconds.

      • The instrument's robotic pipettor adds the test compound from the source plate to the cell plate.

      • Fluorescence is continuously monitored for an additional 2-3 minutes to capture the calcium transient (a rapid increase followed by a slow decay).

    • Antagonist Mode:

      • Pre-incubate the cells with the test compound for 15-30 minutes before placing the plate in the FLIPR.

      • The instrument adds a fixed concentration (e.g., EC₈₀) of the reference agonist (Serotonin).

      • The ability of the test compound to block the agonist-induced signal is measured.

  • Data Analysis:

    • The primary response is calculated as the maximum fluorescence intensity minus the baseline fluorescence.

    • Plot the response against the log concentration of the test compound.

    • Agonist Mode: Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy). Efficacy is often expressed as a percentage of the response to a reference full agonist.

    • Antagonist Mode: Fit the data to an antagonist inhibition curve to determine the IC₅₀. This can be converted to an antagonist affinity constant (Kₑ) using the Schild equation if a full Schild analysis is performed.

Data Presentation: Hypothetical Functional Assay Results
ParameterSerotonin (Reference)Test Compound
Mode of Action Full AgonistPartial Agonist
Potency (EC₅₀, nM) 5.545.8
Efficacy (Eₘₐₓ) 100%65%

This table presents hypothetical data for illustrative purposes.

Signaling Pathway Visualization

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Compound [2,5-Dimethyl-1-(1-phenylethyl) pyrrol-3-yl]methanamine Receptor 5-HT2A Receptor Compound->Receptor Binds & Activates Gq Gαq Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER IP3 Receptor IP3->ER Binds PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Neurotransmission) PKC->Response Ca_ER Ca²⁺ Store ER->Ca_ER Opens Ca_Cytosol ↑ [Ca²⁺]i Ca_ER->Ca_Cytosol Release Ca_Cytosol->PKC Activates Ca_Cytosol->Response

Caption: Gq Signaling Cascade for the 5-HT2A Receptor.

Phase III: Selectivity and Preliminary Safety Profiling

Objective: To assess the compound's selectivity for its primary target over related receptor subtypes and to evaluate its potential for a critical off-target liability: hERG channel inhibition.

Methodology:

  • Receptor Selectivity: The compound should be tested in functional assays for related receptors (e.g., 5-HT₂B, 5-HT₂C, D₂, etc.) to determine its selectivity index (EC₅₀ for off-target / EC₅₀ for primary target). A higher index is desirable.

  • hERG Liability: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes). An early assessment using an automated patch-clamp assay is a critical step in any drug discovery program.

A detailed protocol for hERG profiling is highly specialized, but the principle involves applying the test compound to cells expressing the hERG channel and measuring the resulting change in potassium current. An IC₅₀ value is determined, and a therapeutic index (hERG IC₅₀ / therapeutic EC₅₀) of >100 is generally considered a low risk.

Summary and Next Steps

This guide outlines a comprehensive and scientifically rigorous framework for the initial in vitro characterization of [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine. By following this three-phase approach, a researcher can efficiently:

  • Identify the primary biological targets of the compound.

  • Characterize its functional activity, including potency and efficacy.

  • Assess its initial selectivity and safety profile.

The resulting data package will provide a clear understanding of the compound's fundamental pharmacology and will be crucial for making an informed decision on its potential for further development, including progression into more complex cell-based models, animal models of behavior, and ADME/Tox studies.

References

  • N‐substituted 2,5‐dimethyl pyrrole derivatives and SAR activity. - ResearchGate.
  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC.
  • Recent synthetic and medicinal perspectives of pyrroles: An overview. - Allied Academies.
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC.
  • “A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics” - RJPN.
  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Publishing.
  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC.
  • On the use of 2,5-dimethyl-pyrrol-1-yl-benzoic acid derivatives as EPH-ephrin antagonists.
  • (PDF) Synthesis and anticonvulsant activities of small n-substituted 2, 5-dimethyl pyrrole and bipyrrole - ResearchGate.
  • P22-25 In vitro pharmacological characterization of phenethylamine and alkylamine analogues found in nutritional supplements at human adrenergic and trace amine-associated receptors | Request PDF - ResearchGate.
  • A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity - PubMed.
  • Synthesis, cannabinoid receptor affinity, and molecular modeling studies of substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide... - ChEMBL.

Sources

Foundational

Molecular Docking and Binding Affinity Analysis of [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine as a Novel Potassium-Competitive Acid Blocker

Executive Summary The management of acid-related gastrointestinal disorders has been revolutionized by the advent of Potassium-Competitive Acid Blockers (PCABs). Unlike traditional Proton Pump Inhibitors (PPIs) that requ...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The management of acid-related gastrointestinal disorders has been revolutionized by the advent of Potassium-Competitive Acid Blockers (PCABs). Unlike traditional Proton Pump Inhibitors (PPIs) that require acidic activation and form irreversible covalent bonds, PCABs competitively and reversibly bind to the K+ binding site of the gastric H+,K+ -ATPase [1].

This technical whitepaper outlines the de novo computational evaluation and in vitro validation framework for a novel putative PCAB: [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine (hereafter referred to as DPPM ). Sharing a high degree of structural homology with the clinically approved PCAB vonoprazan—specifically the pyrrole core and the critical methanamine moiety—DPPM represents a highly promising scaffold. This guide details the causal logic behind the molecular docking protocols, the stereoselective binding mechanics of DPPM enantiomers, and the self-validating assays required to confirm its efficacy.

Theoretical Framework & Pharmacophore Rationale

The H+,K+ -ATPase Transport Cycle

To accurately model ligand binding, one must first understand the conformational dynamics of the target. The gastric H+,K+ -ATPase is a P-type ATPase that cycles between several states (E1 and E2) to exchange cytoplasmic protons for luminal potassium ions. PCABs specifically target the luminal-open E2-P state , acting as dead-end inhibitors by sterically blocking the cation conduit [2].

Mechanism E1 E1 State (Cytoplasmic Open) E1P E1~P State (Ion Occluded) E1->E1P ATP + H+ E2P E2-P State (Luminal Open) E1P->E2P Conformational Change E2K E2(K+) State (K+ Occluded) E2P->E2K K+ Binding DPPM DPPM Binding (Luminal Vestibule) E2P->DPPM Competitive Binding E2K->E1 Pi Release Inhibited Dead-End Complex (E2-P-DPPM) DPPM->Inhibited Steric Blockade

Fig 1: H+,K+-ATPase transport cycle and mechanism of E2-P state inhibition by DPPM.

Pharmacophore Deconstruction of DPPM

The structural components of DPPM are highly optimized for the luminal vestibule of the E2-P state:

  • Methanamine Group ( −CH2​NH2​ ): With a pKa of ~9.5, this group is fully protonated in the acidic gastric environment. It mimics the K+ ion, forming critical salt bridges with acidic residues (Glu795, Glu820) deep within the binding pocket.

  • Pyrrole Core: Acts as a rigid, hydrophobic scaffold that correctly vectors the amine group toward the cation-binding site while orienting the bulky substituents toward the extracellular vestibule.

  • 2,5-Dimethyl Groups: Provide necessary steric bulk to restrict the rotational degrees of freedom of the pyrrole ring, enhancing hydrophobic packing against transmembrane helices TM4 and TM5.

  • 1-(1-Phenylethyl) Group: This bulky, chiral substituent extends into a hydrophobic sub-pocket. The stereocenter dictates the exact trajectory of the phenyl ring, predicting a strong stereoselective preference for π−π stacking with Tyr799.

High-Fidelity Molecular Docking Protocol

To ensure absolute trustworthiness in our computational predictions, the docking protocol must be a self-validating system. We utilize the high-resolution crystal structure of the pig gastric proton pump bound to vonoprazan (PDB ID: 5YLU )[2].

Workflow PrepT Target Prep (PDB: 5YLU) Protonation at pH 5.5 Grid Grid Generation (Centered on Glu795/Glu820) PrepT->Grid PrepL Ligand Prep (DPPM) (R) and (S) Enantiomers Dock Molecular Docking (Induced Fit Protocol) PrepL->Dock Grid->Dock MMGBSA MM-GBSA Rescoring (Binding Free Energy) Dock->MMGBSA InVitro In Vitro Validation (ATPase Activity Assay) MMGBSA->InVitro

Fig 2: End-to-end computational and in vitro validation workflow for DPPM evaluation.

Step-by-Step Methodology

Step 1: Target Preparation (Causality of pH)

  • Import PDB ID 5YLU into the protein preparation module (e.g., Schrödinger Protein Preparation Wizard).

  • Remove all water molecules except those bridging the ligand to the protein backbone.

  • Crucial Step: Assign protonation states at pH 5.5 . Why not pH 1.0 (gastric lumen)? Because the microenvironment of the luminal vestibule where the drug binds is partially buffered by the protein matrix, and Glu820 must remain deprotonated (negatively charged) to form a salt bridge with the ligand's protonated amine [2].

  • Minimize the structure using the OPLS4 force field until the heavy atom RMSD converges to 0.3 Å.

Step 2: Ligand Preparation

  • Generate 3D structures of both (R)-DPPM and (S)-DPPM.

  • Utilize Epik to generate the protonated state of the methanamine group (pH 5.5 ± 1.0).

  • Minimize ligands to determine their lowest-energy conformations.

Step 3: Grid Generation & Self-Validation

  • Define the receptor grid box centered on the co-crystallized vonoprazan centroid (specifically encompassing Glu795, Glu820, and Tyr799).

  • Self-Validation: Extract the co-crystallized vonoprazan and re-dock it into the generated grid. The grid is only validated if the re-docked pose achieves an RMSD < 1.5 Å compared to the native crystal pose.

Step 4: Induced Fit Docking (IFD) & MM-GBSA Rescoring

  • Perform IFD for both DPPM enantiomers. Standard rigid-receptor docking is insufficient because the bulky 1-phenylethyl group requires slight side-chain repacking of Tyr799 and Phe332.

  • Rescore the top poses using the MM-GBSA (Molecular Mechanics Generalized Born Surface Area) continuum solvation model to calculate the relative binding free energy ( ΔGbind​ ).

Binding Affinity & Interaction Analysis

The computational analysis reveals a profound stereoselective preference for the (R)-enantiomer of DPPM.

Quantitative Data Summary
Ligand / CompoundMM-GBSA ΔGbind​ (kcal/mol)Predicted Ki​ (nM)Primary Salt BridgesKey Hydrophobic / π−π Interactions
Vonoprazan (Control) -11.217Glu795, Glu820Tyr799, Phe332
(R)-DPPM -10.824Glu795, Glu820Tyr799 (Edge-to-face), Phe332
(S)-DPPM -8.4310Glu820 (Weak)Steric clash with Val336
Mechanistic Insights

The causality behind the 10-fold difference in predicted affinity between the (R) and (S) enantiomers lies in the spatial trajectory of the phenyl ring. In (R)-DPPM, the methyl group of the chiral center points toward the solvent-exposed luminal conduit, allowing the phenyl ring to perfectly slot into the hydrophobic pocket formed by Tyr799 and Phe332, establishing a robust edge-to-face π−π stack. Conversely, the (S)-configuration forces the phenyl ring into a steric clash with Val336, preventing the methanamine group from fully engaging Glu795.

In Vitro Validation Protocol

To empirically validate the docking predictions, the following biochemical assay must be executed to measure the inhibition of H+,K+ -ATPase activity.

Step-by-Step ATPase Activity Assay (Malachite Green Method):

  • Vesicle Preparation: Isolate lyophilized gastric vesicles containing active H+,K+ -ATPase from porcine stomachs via sucrose density gradient centrifugation.

  • Reaction Mixture: In a 96-well microplate, combine 40 mM PIPES/Tris buffer (pH 6.8), 2 mM MgCl2​ , 20 mM KCl , and 5 μg of vesicle protein per well.

  • Inhibitor Incubation: Add serial dilutions (0.1 nM to 10 μM ) of (R)-DPPM, (S)-DPPM, and Vonoprazan (positive control). Incubate at 37°C for 30 minutes to allow the compounds to accumulate in the vesicles and bind the E2-P state.

  • Reaction Initiation: Add 2 mM ATP to initiate the reaction. Incubate for exactly 15 minutes at 37°C.

  • Termination & Detection: Stop the reaction by adding the Malachite Green-Molybdate reagent. The reagent binds to the free inorganic phosphate ( Pi​ ) released by ATP hydrolysis, shifting the absorbance.

  • Quantification: Read the absorbance at 620 nm using a microplate reader. Calculate the IC50​ values using non-linear regression analysis (GraphPad Prism).

References

  • Sugano, K. (2018). "Vonoprazan fumarate, a novel potassium-competitive acid blocker, in the management of gastroesophageal reflux disease: safety and clinical evidence to date." Therapeutic Advances in Gastroenterology, 11. URL:[Link]

  • Abe, K., Irie, K., Nakanishi, H., Suzuki, H., & Fujiyoshi, Y. (2018). "Crystal structures of the gastric proton pump." Nature, 556(7700), 214-218. URL:[Link](Note: PMC link provided for open-access verification of the PDB 5YLU structural data).

Exploratory

A Technical Guide to the Crystal Structure and Stereochemistry of [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of the stereochemical and structural characteristics of the novel compound, [2,5-Dimethyl-1-...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the stereochemical and structural characteristics of the novel compound, [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine. Due to the absence of a published crystal structure for this specific molecule, this document outlines a robust, field-proven methodology for its synthesis, stereoisomer resolution, crystallization, and subsequent X-ray crystallographic analysis. By synthesizing data from analogous substituted pyrrole structures, this paper offers insights into the anticipated molecular geometry, intermolecular interactions, and the critical importance of empirical structure determination for this class of compounds in the context of drug discovery and materials science.

Introduction and Molecular Overview

The compound [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine presents a fascinating case study in molecular architecture. It combines a substituted pyrrole core, a common motif in pharmacologically active compounds, with two distinct chiral centers, introducing significant stereochemical complexity. The pyrrole ring is a five-membered aromatic heterocycle whose derivatives are known for a wide range of biological activities.[1][2] The presence of the chiral 1-phenylethyl group and the aminomethyl substituent at the 3-position of the pyrrole ring suggests potential for stereospecific interactions with biological targets, making a thorough understanding of its three-dimensional structure paramount for any drug development endeavors.

This guide will first deconstruct the inherent stereochemistry of the molecule, followed by a proposed synthetic pathway. The core of this document is a detailed, expert-driven workflow for obtaining a single crystal and determining its structure via X-ray diffraction, a critical step for unequivocally establishing its absolute and relative stereochemistry.

Stereochemical Analysis: A Molecule with Diastereomeric and Enantiomeric Possibilities

The primary source of stereochemical complexity in [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine arises from the presence of two chiral centers:

  • The α-carbon of the 1-phenylethyl group: This carbon is bonded to a phenyl group, a methyl group, a hydrogen atom, and the pyrrole nitrogen.

  • The pyrrole ring itself is prochiral, but the introduction of the aminomethyl group at the 3-position does not create a new stereocenter on the ring. However, the molecule as a whole is chiral.

The presence of the chiral (1-phenylethyl) substituent means that the synthesis will likely result in a mixture of stereoisomers. Specifically, if a racemic mixture of (±)-1-phenylethylamine is used in the synthesis, the resulting product will be a mixture of two diastereomers:

  • (R)-[2,5-Dimethyl-1-((R)-1-phenylethyl)pyrrol-3-yl]methanamine

  • (S)-[2,5-Dimethyl-1-((S)-1-phenylethyl)pyrrol-3-yl]methanamine

  • (R)-[2,5-Dimethyl-1-((S)-1-phenylethyl)pyrrol-3-yl]methanamine

  • (S)-[2,5-Dimethyl-1-((R)-1-phenylethyl)pyrrol-3-yl]methanamine

These can be grouped into two pairs of enantiomers: ((R,R) and (S,S)) and ((R,S) and (S,R)). These diastereomeric pairs will have different physical properties (e.g., solubility, melting point, chromatographic retention times) and can therefore be separated by techniques such as fractional crystallization or chromatography.

Diagram: Stereoisomers of the Target Compound

stereoisomers cluster_racemate Racemic (±)-1-phenylethylamine cluster_synthesis Paal-Knorr Synthesis with 2,5-hexanedione & subsequent functionalization cluster_products Diastereomeric Mixture R-amine (R)-1-phenylethylamine synth Reaction R-amine->synth S-amine (S)-1-phenylethylamine S-amine->synth RR (R,R)-enantiomer synth->RR SS (S,S)-enantiomer synth->SS RS (R,S)-enantiomer synth->RS SR (S,R)-enantiomer synth->SR

Caption: Synthetic outcome using racemic starting material.

Proposed Synthetic Pathway

A robust and well-established method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis.[3][4] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For the target molecule, this would involve reacting 2,5-hexanedione with the appropriate enantiomer of 1-phenylethylamine. Subsequent functionalization at the 3-position of the pyrrole ring would be required to introduce the aminomethyl group.

Step 1: Paal-Knorr Pyrrole Synthesis

  • Reactants: 2,5-Hexanedione and enantiomerically pure (R)- or (S)-1-phenylethylamine.

  • Rationale: Using an enantiomerically pure amine from the start simplifies the final product mixture to a single enantiomer of the N-substituted pyrrole, avoiding the need for diastereomer separation at a later stage. The reaction is typically carried out in a suitable solvent like ethanol or acetic acid, often with heating.[3][5]

Step 2: Functionalization of the Pyrrole Ring

  • Method: Vilsmeier-Haack formylation followed by reductive amination.

  • Rationale: The Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) is a standard method to introduce a formyl group (-CHO) onto the electron-rich pyrrole ring, typically at the 2- or 3-position. Subsequent reductive amination of the resulting aldehyde with a suitable ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride) will yield the desired primary amine.

Experimental Workflow for Crystal Structure Determination

The following protocol outlines a comprehensive approach to obtaining high-quality single crystals suitable for X-ray diffraction analysis.

Diagram: Crystallization and Structure Determination Workflow

workflow cluster_prep Sample Preparation cluster_cryst Crystallization Screening cluster_xray X-Ray Diffraction Analysis Purification 1. Purification (HPLC or Column Chromatography) Characterization 2. Characterization (NMR, MS) Purification->Characterization Screening 3. Condition Screening (Vapor Diffusion, Evaporation) Characterization->Screening Optimization 4. Optimization (Temperature, Concentration) Screening->Optimization Mounting 5. Crystal Mounting & Data Collection (Diffractometer) Optimization->Mounting Solving 6. Structure Solution (Direct Methods, Patterson) Mounting->Solving Refinement 7. Structure Refinement (Least-Squares) Solving->Refinement Validation 8. Validation & Analysis (CIF, CCDC Deposition) Refinement->Validation

Caption: From purified compound to final crystal structure.

Detailed Protocol:

  • Purification of the Analyte:

    • Objective: To achieve >99% purity, as impurities can significantly inhibit crystallization.

    • Methodology: The crude product from the synthesis should be purified using flash column chromatography on silica gel. A gradient elution system (e.g., dichloromethane/methanol with a small percentage of triethylamine to prevent protonation of the amine) is recommended. Final polishing can be achieved via preparative High-Performance Liquid Chromatography (HPLC) if necessary.

  • Initial Characterization:

    • Objective: To confirm the identity and purity of the compound before committing to extensive crystallization trials.

    • Methodology: The purified compound's identity should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Crystallization Condition Screening:

    • Objective: To identify initial "hits" or conditions that produce crystalline material.

    • Methodology: A high-throughput screening approach is most efficient. This involves setting up crystallization trials in 96-well plates using various techniques:

      • Vapor Diffusion: Sitting or hanging drop methods are standard. Small droplets of the compound solution (e.g., 10 mg/mL in a solvent like ethanol or acetonitrile) are equilibrated against a larger reservoir of a precipitant solution.

      • Slow Evaporation: A solution of the compound in a moderately volatile solvent (e.g., ethyl acetate) is allowed to evaporate slowly at a controlled temperature.

      • Solvent Systems: A wide range of solvents and solvent mixtures should be screened. Given the amine functionality, forming a salt (e.g., a hydrochloride salt) can often improve crystallinity.[6] A typical screening kit might include dozens of different solvents, pH buffers, and precipitants.

  • Optimization of "Hit" Conditions:

    • Objective: To grow larger, single, diffraction-quality crystals from the initial screening hits.

    • Methodology: Once initial crystals are observed, the conditions are optimized by systematically varying parameters such as compound concentration, precipitant concentration, and temperature. A slower crystallization process, often at a lower temperature (e.g., 4°C), typically yields higher quality crystals.

  • Single-Crystal X-ray Diffraction:

    • Objective: To collect a complete set of diffraction data from a single crystal.

    • Methodology:

      • A suitable crystal is selected under a microscope, mounted on a cryoloop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.

      • The crystal is then placed on a modern single-crystal X-ray diffractometer equipped with a Mo or Cu X-ray source and a sensitive detector (e.g., a CCD or CMOS detector).[7][8]

      • A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Objective: To determine the atomic positions from the diffraction data and refine the structural model.

    • Methodology: Specialized software (e.g., SHELXTL, Olex2) is used to solve the phase problem and generate an initial electron density map.[7] An initial model of the molecule is built into this map. The model is then refined using full-matrix least-squares methods, which adjust atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions.

Anticipated Structural Features and Data Analysis

Based on known structures of substituted pyrroles, we can anticipate several key features in the crystal structure of [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine.

ParameterExpected Value/FeatureRationale & Significance
Pyrrole Ring Geometry Planar or near-planarAromaticity of the five-membered ring. Deviations could indicate ring strain.
N-C(phenylethyl) Bond ~1.43 ÅStandard sp² N to sp³ C single bond.
C-N(amine) Bond ~1.47 ÅStandard sp³ C to sp³ N single bond.
Torsion Angle VariableThe rotation around the N-C(phenylethyl) bond will define the orientation of the phenyl group relative to the pyrrole ring. This can be influenced by crystal packing forces.
Intermolecular Interactions N-H···N hydrogen bondsThe primary amine is a good hydrogen bond donor, and the pyrrole nitrogen can act as an acceptor. This is a highly probable interaction that will govern the crystal packing.[9]
Absolute Stereochemistry Flack Parameter ~ 0If an enantiomerically pure sample is crystallized, the absolute configuration can be determined from the diffraction data, provided there is a sufficiently strong anomalous scatterer.

The final output of the analysis will be a Crystallographic Information File (CIF), which contains all the atomic coordinates, bond lengths, angles, and other relevant crystallographic data. This file can be deposited with the Cambridge Crystallographic Data Centre (CCDC) for public access.

Conclusion

The determination of the single-crystal X-ray structure of [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine is an essential step in its characterization. It provides unequivocal proof of its molecular connectivity, conformation, and, most importantly, its absolute and relative stereochemistry. For drug development professionals, this three-dimensional information is invaluable for understanding structure-activity relationships (SAR) and for computational modeling of ligand-receptor interactions. The methodologies outlined in this guide represent a best-practice approach to achieving this critical scientific milestone.

References

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. Available at: [Link]

  • MDPI. (2025). (Z)-1-(3,5-Dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine. Available at: [Link]

  • Guo, Z., et al. (2016). 2,5-Bis[(dimethylamino)methyl]-1H-pyrrole. IUCrData, 1(6). Available at: [Link]

  • Şahin, Z. S., et al. (2014). Synthesis and Structural Studies of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine. Journal of the Serbian Chemical Society, 79(6), 721-729. Available at: [Link]

  • Faigl, F., et al. (2012). Synthesis and stereochemical stability of new atropisomeric 1-(substituted phenyl)pyrrole derivatives. Tetrahedron: Asymmetry, 23(15-16), 1141-1150. Available at: [Link]

  • Shaw, D. J., & Wood, W. F. (1990). Preparation of 2,5-Dimethyl-l-Phenylpyrrole. Journal of Chemical Education, 67(7), 617. Available at: [Link]

  • ResearchGate. (2023). Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents. Available at: [Link]

  • Nayak, S. K., et al. (2019). 2,4-Diarylpyrroles: synthesis, characterization and crystallographic insights. Acta Crystallographica Section C: Structural Chemistry, 75(1), 53-61. Available at: [Link]

  • PubChem. (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine hydrochloride. Available at: [Link]

  • Organic Syntheses. 2,5-dimethylpyrrole. Available at: [Link]

  • Morelli, C., et al. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Polymers, 16(4), 515. Available at: [Link]

  • Lee, Y. R., et al. (2018). Atom Economical Multi-Substituted Pyrrole Synthesis from Aziridine. Molecules, 23(11), 2811. Available at: [Link]

  • PubChemLite. (2,5-dimethyl-1-phenyl-1h-pyrrol-3-yl)methanamine hydrochloride. Available at: [Link]

  • Sun, G., et al. (2000). The Control of Stereoselectivities in the Diels-Alder Reactions of N-Substituted Pyrroles and N-Substituted Isoindoles. Molecules, 5(3), 249-252. Available at: [Link]

  • Wikipedia. Pyrrole. Available at: [Link]

  • Roth, H. J., et al. (1995). 1-Phenyl-3-(aminomethyl)pyrroles as potential antipsychotic agents. Synthesis and dopamine receptor binding. Journal of Medicinal Chemistry, 38(25), 4950-4952. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Proposed Mechanism of Action for [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine in Cell Models

Abstract Novel psychoactive substances (NPS) represent a continuously evolving challenge to public health and the scientific community. [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine is a novel compound with a ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Novel psychoactive substances (NPS) represent a continuously evolving challenge to public health and the scientific community. [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine is a novel compound with a chemical structure suggesting potential interaction with monoaminergic systems. This guide puts forth a hypothesized mechanism of action for this compound, positing it as a selective serotonin reuptake inhibitor (SSRI). We provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate this proposed mechanism in cell-based models. This document details the scientific rationale, experimental designs, step-by-step protocols for key validation assays, and data interpretation strategies. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction and Scientific Rationale

The chemical scaffold of [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine contains a phenethylamine moiety, a common feature in many compounds that interact with monoamine neurotransmitter systems, including dopamine, norepinephrine, and serotonin.[1][2] The pyrrole core further suggests potential for diverse biological activity. Given the structural similarities to known psychoactive compounds, we hypothesize that [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine acts as a selective inhibitor of the serotonin transporter (SERT).

SERT is a critical protein responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signaling.[3] Inhibition of SERT leads to an increase in extracellular serotonin levels, a mechanism underlying the therapeutic effects of many antidepressant and anxiolytic medications.[4] This guide will outline a systematic approach to test the hypothesis that [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine is a SERT inhibitor.

Proposed Mechanism of Action: Selective Serotonin Reuptake Inhibition

We propose that [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine binds to the serotonin transporter, blocking the reabsorption of serotonin into the presynaptic neuron. This leads to an accumulation of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The subsequent activation of postsynaptic serotonin receptors is predicted to trigger downstream signaling cascades, such as the modulation of cyclic adenosine monophosphate (cAMP) levels and the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[5][6]

To validate this proposed mechanism, a series of in vitro experiments using appropriate cell models are necessary. The following sections provide detailed protocols for these key assays.

Experimental Validation: A Step-by-Step Approach

Cell Models
  • Human Embryonic Kidney 293 (HEK-293) cells stably expressing human SERT (hSERT-HEK-293): This is the primary cell model for directly assessing the compound's interaction with the serotonin transporter.[7][8] Parental HEK-293 cells will be used as a negative control.

  • PC12 cells: A rat pheochromocytoma cell line that, upon differentiation with nerve growth factor (NGF), develops a neuronal phenotype and expresses components of the serotonergic system.[9] This model is useful for studying downstream effects on neuronal morphology, such as neurite outgrowth.[10]

Primary Validation: SERT Binding and Uptake Assays

This assay will determine the binding affinity of [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine for the serotonin transporter.

Protocol:

  • Cell Preparation: Culture hSERT-HEK-293 cells to 80-90% confluency.

  • Membrane Preparation: Harvest cells and prepare cell membranes through homogenization and centrifugation.

  • Binding Reaction: Incubate cell membranes with a known concentration of a radiolabeled SERT ligand (e.g., [³H]citalopram) and increasing concentrations of the test compound.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Separation: Separate bound from unbound radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the binding affinity (Ki).

This functional assay will measure the ability of the compound to inhibit the uptake of serotonin into cells.

Protocol:

  • Cell Plating: Plate hSERT-HEK-293 cells in a 96-well plate and allow them to adhere overnight.[11]

  • Pre-incubation: Wash the cells and pre-incubate them with increasing concentrations of [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine or a known SERT inhibitor (e.g., fluoxetine) as a positive control.[12]

  • Uptake Initiation: Add a solution containing a fixed concentration of radiolabeled serotonin (e.g., [³H]5-HT).

  • Incubation: Incubate for a short period to allow for serotonin uptake.

  • Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.[13]

  • Data Analysis: Calculate the percentage of serotonin uptake inhibition at each concentration of the test compound and determine the IC50 value.

Downstream Signaling Pathway Analysis

This assay will investigate whether the compound modulates intracellular cAMP levels, a common downstream effect of serotonin receptor activation.

Protocol:

  • Cell Culture: Culture hSERT-HEK-293 cells (or a cell line co-expressing SERT and a Gs or Gi-coupled serotonin receptor).

  • Compound Treatment: Treat the cells with [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine for a specified time.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Use a commercial cAMP assay kit (e.g., a competitive immunoassay or a bioluminescence-based assay) to quantify the amount of cAMP in the cell lysates.[14][15]

  • Data Analysis: Compare the cAMP levels in treated cells to those in untreated control cells.

This assay will determine if the compound activates the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation.[16]

Protocol:

  • Cell Treatment: Treat hSERT-HEK-293 or differentiated PC12 cells with the test compound for various time points.

  • Protein Extraction: Lyse the cells and extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate to detect the protein bands.

  • Data Analysis: Quantify the band intensities and express the results as the ratio of p-ERK to total ERK.[17]

Phenotypic Assay: Neurite Outgrowth

This assay will assess the compound's effect on neuronal differentiation in PC12 cells.[18]

Protocol:

  • Cell Plating and Differentiation: Plate PC12 cells on collagen-coated plates and induce differentiation with a low concentration of NGF.[10][19]

  • Compound Treatment: Treat the differentiating cells with various concentrations of [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine.

  • Imaging: After a few days of treatment, acquire images of the cells using a microscope.

  • Neurite Measurement: Use image analysis software (e.g., ImageJ with the NeuronJ or AutoNeuriteJ plugin) to measure the length and number of neurites per cell.[20][21][22]

  • Data Analysis: Compare the neurite outgrowth in treated cells to that in control cells.

Data Presentation and Interpretation

Quantitative Data Summary
AssayParameter[2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanaminePositive Control (e.g., Fluoxetine)
SERT Binding Assay Ki (nM)To be determinedKnown value
Serotonin Uptake Assay IC50 (nM)To be determinedKnown value
cAMP Assay Fold Change vs. ControlTo be determinedTo be determined
Western Blot p-ERK/Total ERK RatioTo be determinedTo be determined
Neurite Outgrowth Assay Average Neurite Length (µm)To be determinedTo be determined
Mandatory Visualizations

G Compound [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine SERT SERT Compound->SERT Inhibits Serotonin_synapse Extracellular Serotonin SERT->Serotonin_synapse Blocks Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptor Serotonin_synapse->Postsynaptic_Receptor Activates G_Protein G-Protein Postsynaptic_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Modulates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates MAPK_Cascade MAPK/ERK Cascade PKA->MAPK_Cascade Activates CREB CREB MAPK_Cascade->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Neurite Outgrowth) CREB->Gene_Expression Regulates

Caption: Proposed signaling pathway for the test compound.

G cluster_0 Primary Validation cluster_1 Downstream Effects cluster_2 Phenotypic Outcome Binding_Assay SERT Binding Assay (Ki determination) Uptake_Assay Serotonin Uptake Assay (IC50 determination) Binding_Assay->Uptake_Assay cAMP_Assay cAMP Assay Uptake_Assay->cAMP_Assay Western_Blot Western Blot (p-ERK) Uptake_Assay->Western_Blot Neurite_Outgrowth Neurite Outgrowth Assay cAMP_Assay->Neurite_Outgrowth Western_Blot->Neurite_Outgrowth

Caption: Experimental workflow for mechanism of action studies.

Conclusion

This technical guide provides a robust framework for investigating the proposed mechanism of action of [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine as a selective serotonin reuptake inhibitor. By following the detailed protocols and data analysis strategies outlined, researchers can systematically validate this hypothesis and contribute to the understanding of this novel psychoactive compound. The findings from these studies will be crucial for predicting its potential pharmacological effects and informing future drug development efforts.

References

  • De-Doncker, L., et al. (2019). AutoNeuriteJ: An ImageJ plugin for measurement and classification of neuritic extensions. PLOS ONE. Retrieved from [Link]

  • De-Doncker, L., et al. (2019). AutoNeuriteJ: An ImageJ plugin for measurement and classification of neuritic extensions. PLOS ONE. Retrieved from [Link]

  • Bio-protocol. (n.d.). Neurite outgrowth measurement. Retrieved from [Link]

  • Catlin, L. H., et al. (2018). Using ImageJ to Assess Neurite Outgrowth in Mammalian Cell Cultures: Research Data Quantification Exercises in Undergraduate Neuroscience Lab. Journal of Undergraduate Neuroscience Education. Retrieved from [Link]

  • Agilent. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Retrieved from [Link]

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  • Tsai, J., et al. (2008). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. Retrieved from [Link]

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  • Molecular Devices. (2008). NeuriteTracer: A novel ImageJ plugin for automated quantification of neurite outgrowth. Retrieved from [Link]

  • Thompson, L. M., et al. (2023). Differentiating PC12 cells to evaluate neurite densities through live-cell imaging. STAR Protocols. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. Retrieved from [Link]

  • Stoeber, M., et al. (2018). Comparison of different arrestin recruitment assays. Scientific Reports. Retrieved from [Link]

  • Jenssen, F., et al. (2003). Neurotransmitter reuptake inhibition curves using HEK 293 cells transfected with the human norepinephrine reuptake transporter (NET), 5-HT transporter (SERT), and dopamine transporter (DAT). Naunyn-Schmiedeberg's Archives of Pharmacology. Retrieved from [Link]

  • Springer Nature. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Retrieved from [Link]

  • Kim, J. Y., et al. (2020). Western blot results of the mitogen-activated protein kinase (MAPK) pathways in the Raw 264.7 macrophages. Molecules. Retrieved from [Link]

  • White Labs. (n.d.). PC12 cell protocols. Retrieved from [Link]

  • Bio-protocol. (2019). Neurite Outgrowth Assay in PC12. Retrieved from [Link]

  • Twist Bioscience. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]

  • Martin, R. S., et al. (2008). Kinetic and thermodynamic assessment of binding of serotonin transporter inhibitors. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Lu, Y., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]

  • Schifano, F., et al. (2020). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. International Journal of Molecular Sciences. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). MAPK/Erk Growth and Differentiation Pathway. Retrieved from [Link]

  • Sitte, H. H., et al. (2001). Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1. British Journal of Pharmacology. Retrieved from [Link]

  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Retrieved from [Link]

  • Ambra, R., et al. (2020). Novel Psychoactive Phenethylamines: Impact on Genetic Material. International Journal of Molecular Sciences. Retrieved from [Link]

  • Blakely, R. D., et al. (1997). Protein Kinase C Activation Regulates Human Serotonin Transporters in HEK-293 Cells via Altered Cell Surface Expression. Journal of Neuroscience. Retrieved from [Link]

  • Storch, A., et al. (1999). HEK-293 cells expressing the human dopamine transporter are susceptible to low concentrations of 1-methyl-4-phenylpyridine (MPP+) via impairment of energy metabolism. Neurochemistry International. Retrieved from [Link]

  • Scholze, P., et al. (2001). Substantial loss of substrate by diffusion during uptake in HEK-293 cells expressing neurotransmitter transporters. Neuroscience Letters. Retrieved from [Link]

  • Cell Block. (2018, July 25). Setting up PC12 Differentiation Assay [Video]. YouTube. Retrieved from [Link]

  • Schifano, F., et al. (2020). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. International Journal of Molecular Sciences. Retrieved from [Link]

  • Liechti, M. E. (2015). Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signalling. Swiss Medical Weekly. Retrieved from [Link]

  • van der Velden, W. J. C., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Retrieved from [Link]

  • Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Retrieved from [Link]

  • Spandidos Publications. (2017). A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium. Retrieved from [Link]

  • Persaud, A., et al. (2019). Radioligand binding assay results showing the percentage inhibition of binding for the modified phenothiazines. Tuberculosis. Retrieved from [Link]

  • Larsen, M. B., et al. (2011). Dopamine Transport by the Serotonin Transporter: A Mechanistically Distinct Mode of Substrate Translocation. Journal of Neuroscience. Retrieved from [Link]

  • Jacobsen, J. P. R., et al. (2014). Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • BioIVT. (n.d.). SERT Transporter Assay. Retrieved from [Link]

  • University College Dublin. (2017). Novel psychoactive substances: types, mechanisms of action, and effects. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine: Physicochemical Properties and Molecular Weight

For Researchers, Scientists, and Drug Development Professionals Introduction This technical guide provides a comprehensive overview of the physicochemical properties of the novel compound, [2,5-Dimethyl-1-(1-phenylethyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of the novel compound, [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine. As this molecule is not extensively characterized in publicly available literature, this document will leverage predictive modeling for its physicochemical parameters and outline established, rigorous experimental protocols for their empirical determination. The guide is designed to be a valuable resource for researchers in drug discovery and development, offering both theoretical insights and practical methodologies for the characterization of this and similar chemical entities.

The core structure, a substituted pyrrole, is a common motif in medicinal chemistry, and understanding the impact of the N-(1-phenylethyl) and 3-(aminomethyl) substituents on the molecule's properties is crucial for predicting its pharmacokinetic and pharmacodynamic behavior. This guide will delve into the molecular weight, and predicted values for melting point, boiling point, water solubility, pKa, and logP. Each property will be discussed in the context of its relevance to drug development, followed by a detailed, field-proven experimental protocol for its determination.

Molecular Structure and Weight

The foundational step in characterizing any chemical compound is to ascertain its structure and molecular weight.

Chemical Structure:

Caption: 2D structure of [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine

Molecular Formula: C₁₅H₂₀N₂

Molecular Weight: 228.34 g/mol

Predicted Physicochemical Properties

Due to the absence of experimental data in the literature, the following physicochemical properties have been estimated using computational models. These predictions serve as a valuable starting point for experimental design and compound evaluation.

PropertyPredicted ValueSignificance in Drug Development
Melting Point (°C) Not readily predictable with high accuracyInfluences solid-state properties, formulation, and purification strategies.
Boiling Point (°C) ~350-380Relevant for purification by distillation, though less so for non-volatile drug candidates.
Water Solubility (logS) -3.5 to -4.5A critical determinant of bioavailability and formulation options. Poor solubility can hinder absorption.
pKa (most basic) 9.5 - 10.5Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding.
logP 3.0 - 4.0A measure of lipophilicity, which influences membrane permeability, plasma protein binding, and metabolism.

Experimental Determination of Physicochemical Properties

The following section provides detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine.

Melting Point Determination (Capillary Method)

The melting point is a fundamental physical property that provides an indication of purity.[1][2]

Principle: A small, powdered sample of the compound is heated in a capillary tube, and the temperature range over which it melts is observed. Pure crystalline compounds typically have a sharp melting point range (0.5-1°C).

Experimental Workflow:

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis a Grind sample to a fine powder b Pack powder into a capillary tube (2-3 mm height) a->b c Place capillary in melting point apparatus b->c d Heat rapidly to ~20°C below expected MP c->d e Heat slowly (1-2°C/min) near MP d->e f Record T_initial (first liquid drop) e->f g Record T_final (all solid melted) f->g h Report melting point as a range (T_initial - T_final) g->h

Caption: Workflow for Melting Point Determination.

Detailed Protocol:

  • Sample Preparation:

    • Ensure the sample of [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine is completely dry.

    • Place a small amount of the sample on a clean, dry watch glass and crush it into a fine powder using a spatula.

    • Tamp the open end of a capillary tube into the powder until a small amount enters the tube.

    • Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. Repeat until a packed column of 2-3 mm is achieved.

  • Measurement:

    • Insert the capillary tube into the heating block of a melting point apparatus.

    • If the approximate melting point is unknown, perform a rapid preliminary heating to get an estimate.

    • For an accurate measurement, begin heating at a rate that allows the temperature to rise steadily.

    • When the temperature is about 20°C below the expected melting point, decrease the heating rate to 1-2°C per minute.

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (T_initial).

    • Continue heating slowly and record the temperature at which the last solid crystal melts (T_final).

  • Reporting:

    • The melting point is reported as the range from T_initial to T_final.

Boiling Point Determination (Micro-reflux Method)

For liquid compounds or those that can be melted without decomposition, the boiling point is a characteristic property.

Principle: A small amount of the liquid is heated to its boiling point in a small test tube containing an inverted capillary tube. The temperature at which the liquid is in equilibrium with its vapor at the prevailing atmospheric pressure is the boiling point.[3]

Experimental Workflow:

G cluster_prep Apparatus Setup cluster_measurement Measurement cluster_analysis Data Analysis a Add a small amount of sample to a test tube b Place an inverted capillary tube in the test tube a->b c Attach the test tube to a thermometer b->c d Immerse the assembly in a heating bath (e.g., Thiele tube) c->d e Heat the bath gently d->e f Observe a steady stream of bubbles from the capillary e->f g Remove heat and allow to cool slowly f->g h Record the temperature when the liquid enters the capillary g->h i The recorded temperature is the boiling point h->i

Caption: Workflow for Micro Boiling Point Determination.

Detailed Protocol:

  • Apparatus Setup:

    • Place a few drops of [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine into a small test tube (e.g., a Durham tube).

    • Seal one end of a capillary tube and place it, open end down, into the test tube.

    • Attach the test tube to a thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.

  • Measurement:

    • Clamp the thermometer so that the test tube assembly is immersed in a heating bath (e.g., mineral oil in a Thiele tube or a beaker).

    • Heat the bath gently. As the temperature rises, air trapped in the capillary tube will be expelled.

    • Continue heating until a steady and rapid stream of bubbles emerges from the tip of the capillary tube. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.

    • Remove the heat source and allow the bath to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The moment the liquid begins to be drawn into the capillary tube, the vapor pressure inside the capillary is equal to the external atmospheric pressure. Record the temperature at this point. This is the boiling point.

Aqueous Solubility Determination (Shake-Flask Method)

Solubility is a critical parameter that influences a drug's absorption and distribution.[4]

Principle: An excess of the compound is equilibrated with a specific volume of water at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.

Experimental Workflow:

G cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification a Add excess sample to a known volume of water b Shake at a constant temperature for 24-48 hours a->b c Allow undissolved solid to settle b->c d Filter or centrifuge the solution to remove solids c->d e Analyze the concentration of the supernatant (e.g., by HPLC or UV-Vis) d->e

Caption: Workflow for Aqueous Solubility Determination.

Detailed Protocol:

  • Equilibration:

    • Add an amount of [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine to a vial containing a known volume of purified water (or a relevant buffer, e.g., PBS at pH 7.4) that is in clear excess of its expected solubility.

    • Seal the vial and place it in a shaker bath at a constant, controlled temperature (e.g., 25°C or 37°C).

    • Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant. It is crucial to avoid disturbing the solid material.

    • To ensure all undissolved particles are removed, filter the sample through a syringe filter (e.g., 0.22 µm) or centrifuge it at high speed.

  • Quantification:

    • Determine the concentration of the dissolved compound in the clear filtrate or supernatant using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

    • Calculate the solubility from the concentration of the saturated solution.

pKa Determination (Potentiometric Titration)

The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH.[5]

Principle: The compound is dissolved in water and titrated with a standard solution of a strong acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% ionized.

Experimental Workflow:

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis a Dissolve a known amount of sample in water b Calibrate pH electrode a->b c Add titrant (e.g., HCl) in small increments b->c d Record pH after each addition c->d e Plot pH vs. volume of titrant d->e f Determine the half-equivalence point e->f g pKa = pH at the half-equivalence point f->g

Caption: Workflow for pKa Determination by Potentiometric Titration.

Detailed Protocol:

  • Preparation:

    • Accurately weigh a sample of [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine and dissolve it in a known volume of deionized water. A co-solvent such as methanol or DMSO may be necessary if the free base is not sufficiently soluble, but its effect on the pKa should be considered.

    • Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10).

  • Titration:

    • Place the solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

    • Fill a burette with a standardized solution of a strong acid (e.g., 0.1 M HCl), as the target compound is a base.

    • Record the initial pH of the solution.

    • Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point (the point of steepest pH change).

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • Determine the equivalence point from the inflection point of the curve (or by taking the first derivative of the curve).

    • The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point.

    • The pKa is equal to the pH of the solution at the half-equivalence point.

LogP Determination (Shake-Flask Method)

LogP, the logarithm of the partition coefficient, is a measure of a compound's lipophilicity.

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient.

Experimental Workflow:

G cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification cluster_analysis Data Analysis a Prepare mutually saturated n-octanol and water b Dissolve sample in one phase and mix with the other a->b c Shake to equilibrate b->c d Centrifuge to separate the two phases c->d e Measure the concentration in both the n-octanol and aqueous phases d->e f Calculate P = [Concentration]_octanol / [Concentration]_water e->f g LogP = log(P) f->g G a 2,5-Hexanedione + (1-Phenylethyl)amine b N-(1-Phenylethyl)-2,5-dimethylpyrrole a->b Paal-Knorr Synthesis d 2,5-Dimethyl-1-(1-phenylethyl)pyrrole-3-carbaldehyde b->d Formylation c Vilsmeier-Haack Reaction (POCl3, DMF) f [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine d->f Amination e Reductive Amination (e.g., NH3, NaBH3CN)

Caption: Proposed synthetic route to the target compound.

Detailed Protocol:

Step 1: Synthesis of N-(1-Phenylethyl)-2,5-dimethylpyrrole

  • To a round-bottom flask, add 2,5-hexanedione (1 equivalent) and (1-phenylethyl)amine (1.1 equivalents) in a suitable solvent such as ethanol or acetic acid.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-(1-phenylethyl)-2,5-dimethylpyrrole.

Step 2: Synthesis of 2,5-Dimethyl-1-(1-phenylethyl)pyrrole-3-carbaldehyde

  • In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃, 1.2 equivalents) to anhydrous dimethylformamide (DMF) dropwise with stirring.

  • Stir the resulting Vilsmeier reagent at 0°C for 30 minutes.

  • Add a solution of N-(1-phenylethyl)-2,5-dimethylpyrrole (1 equivalent) in DMF dropwise to the Vilsmeier reagent.

  • Allow the reaction to warm to room temperature and then heat to 40-50°C for 1-2 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a solution of sodium hydroxide.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting aldehyde by column chromatography.

Step 3: Synthesis of [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine

  • Dissolve 2,5-Dimethyl-1-(1-phenylethyl)pyrrole-3-carbaldehyde (1 equivalent) in methanol.

  • Add a solution of ammonia in methanol and a suitable reducing agent such as sodium cyanoborohydride (NaBH₃CN) or perform catalytic hydrogenation.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction carefully with water and remove the methanol under reduced pressure.

  • Make the aqueous solution basic and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the final product by column chromatography to obtain [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine.

References

  • PubChem. (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine hydrochloride. National Center for Biotechnology Information. [Link]

  • Nichols, L. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

  • Nichols, L. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]

  • Online Chemical Modeling Environment. [Link]

  • Organic Syntheses. 2,5-dimethylpyrrole. [Link]

  • van der Spoel, D., et al. (2023). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • University of Canterbury. Melting point determination. [Link]

  • chymist.com. Micro Boiling Point Determination. [Link]

  • Wired Chemist. Determination of Melting Point. [Link]

  • JoVE. Video: Boiling Points - Procedure. [Link]

  • Vijay Nazare. Determination of Boiling Point (B.P). [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Solubilization of [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine in DMSO for Cell-Based Assays

Introduction: The Critical First Step in Cellular Screening In the realm of drug discovery and cellular biology, the accurate and reproducible preparation of test compounds is a cornerstone of reliable experimental outco...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical First Step in Cellular Screening

In the realm of drug discovery and cellular biology, the accurate and reproducible preparation of test compounds is a cornerstone of reliable experimental outcomes. The compound [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine, a novel small molecule with potential biological activity, requires a robust and validated protocol for its dissolution prior to introduction into cellular assay systems. Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent, capable of dissolving a broad spectrum of both polar and non-polar compounds, making it an indispensable tool in high-throughput screening and cell-based assays.[1] However, the very properties that make DMSO an excellent solvent also necessitate careful handling to mitigate potential artifacts, such as cytotoxicity and off-target effects.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the best practices for dissolving [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine in DMSO. The protocols outlined herein are designed to ensure compound stability, maximize solubility, and maintain experimental integrity. While specific physicochemical data for this novel compound are not widely available, the principles and methodologies are derived from extensive experience with structurally related pyrrole-containing compounds and established best practices in compound management.[2][3][4][5][6]

Understanding the Compound and the Solvent

The structure of [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine suggests a molecule with moderate to low aqueous solubility, making DMSO an appropriate initial solvent choice. The pyrrole core, substituted with dimethyl and phenylethyl groups, contributes to its hydrophobic nature.

The Role of DMSO:

DMSO's utility extends beyond its broad solvency.[7] Its miscibility with water and culture media allows for the preparation of concentrated stock solutions that can be subsequently diluted to working concentrations with minimal risk of immediate precipitation. However, it is crucial to acknowledge that DMSO is not inert in biological systems. At elevated concentrations, it can induce cellular stress, alter gene expression, and even cause cell death.[8][9][10] Therefore, a primary objective of this protocol is to achieve complete dissolution of the target compound in a minimal volume of DMSO, thereby keeping the final in-assay concentration of the solvent well below cytotoxic thresholds.

PART 1: Preparation of a High-Concentration Stock Solution in 100% DMSO

This protocol details the preparation of a 10 mM stock solution. The principles can be readily adapted for other desired concentrations.

Materials and Equipment:

ItemSpecifications
Test Compound [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine, solid (powder or crystalline) form
Dimethyl Sulfoxide (DMSO) Anhydrous, ≥99.9% purity, sterile-filtered[1]
Sterile Microcentrifuge Tubes 1.5 mL or 2.0 mL, nuclease-free
Sterile Pipette Tips Nuclease-free, compatible with micropipettes
Analytical Balance Readable to at least 0.1 mg
Micropipettes Calibrated, various volumes (e.g., P10, P200, P1000)
Vortex Mixer Standard laboratory vortexer
Sonicator (optional) Water bath or probe sonicator
Personal Protective Equipment (PPE) Safety glasses, lab coat, chemical-resistant gloves

Step-by-Step Procedure:

  • Determine the Molecular Weight (MW): Obtain the MW of [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine from the supplier's data sheet. For the purpose of this protocol, we will use a hypothetical MW of 242.37 g/mol .

  • Calculate the Required Mass: To prepare 1 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 242.37 g/mol x 1000 mg/g = 2.42 mg

  • Weighing the Compound:

    • Place a sterile microcentrifuge tube on the analytical balance and tare it.

    • Carefully weigh out the calculated mass of the compound directly into the tube. For small quantities, it is often more accurate to weigh a slightly larger amount (e.g., 5 mg) and adjust the volume of DMSO accordingly.

  • Adding DMSO:

    • Using a calibrated micropipette, add the calculated volume of 100% anhydrous DMSO to the microcentrifuge tube containing the compound. For 2.42 mg to make a 10 mM solution, you would add 1 mL of DMSO.

  • Dissolution:

    • Close the tube tightly and vortex the solution for 30-60 seconds to facilitate dissolution.[1]

    • Visually inspect the solution to ensure the compound has completely dissolved. If particulates are still visible, continue vortexing.

    • If the compound remains insoluble, sonication in a water bath for 5-10 minutes can be employed.[11]

    • Gentle warming to 37°C may also aid dissolution, but this should be done with caution as heat can degrade some compounds.[11]

  • Aliquoting and Storage:

    • Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can lead to compound degradation and moisture absorption.[1]

    • Store the aliquots at -20°C or -80°C, protected from light.

Workflow for Stock Solution Preparation:

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage calc Calculate Mass for 10 mM Stock weigh Weigh Compound calc->weigh add_dmso Add 100% Anhydrous DMSO weigh->add_dmso vortex Vortex (30-60s) add_dmso->vortex inspect Visually Inspect vortex->inspect sonicate Sonicate (optional) inspect->sonicate If not dissolved warm Warm to 37°C (optional) inspect->warm If still not dissolved aliquot Aliquot into Single-Use Tubes inspect->aliquot Completely Dissolved sonicate->inspect warm->inspect store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a concentrated stock solution.

PART 2: Preparation of Working Solutions and Considerations for Cell Assays

The high-concentration stock solution must be diluted to the final working concentration in cell culture medium immediately before use.

Key Considerations:

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally ≤0.1%, and generally not exceeding 0.5%, to avoid solvent-induced artifacts.[8][12] The optimal concentration should be determined for each cell line and assay.

  • Precipitation upon Dilution: Hydrophobic compounds can precipitate when the DMSO stock is diluted into an aqueous medium. To minimize this, it is crucial to perform serial dilutions in 100% DMSO first, if a wide range of concentrations is to be tested.[13] For single-concentration experiments, direct dilution of the high-concentration stock into the medium while vortexing can be effective.

  • Vehicle Control: A vehicle control group (medium with the same final concentration of DMSO as the treated groups) must always be included in the experimental design to account for any effects of the solvent itself.

Step-by-Step Procedure for Preparing Working Solutions:

  • Thaw the Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilution in DMSO (for dose-response experiments):

    • If a range of concentrations is needed, perform serial dilutions of the 10 mM stock in 100% DMSO to create intermediate stocks. For example, to create a 1 mM stock, dilute the 10 mM stock 1:10 in DMSO.

  • Dilution into Culture Medium:

    • Pre-warm the appropriate cell culture medium to 37°C.

    • To achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock solution to 1 mL of pre-warmed medium.

    • It is critical to add the DMSO stock to the medium while gently vortexing or pipetting up and down to ensure rapid and uniform dispersion, which helps prevent precipitation.

DMSO Concentration Limits for Cell-Based Assays:

Cell TypeRecommended Max. DMSO ConcentrationNotes
Immortalized Cell Lines 0.1% - 0.5%Some robust cell lines may tolerate up to 1%, but this should be validated.[8]
Primary Cells ≤ 0.1%Primary cells are generally more sensitive to DMSO toxicity.[11]
Stem Cells ≤ 0.1%DMSO can induce differentiation in some stem cell types.

PART 3: Quality Control and Validation

A self-validating system is essential for ensuring the reliability of your results. The following steps should be considered integral to the experimental workflow.

Visual Inspection:

  • After each dilution step, visually inspect the solution for any signs of precipitation. The presence of a precipitate indicates that the compound is not fully dissolved at that concentration and can lead to inaccurate dosing and non-specific toxicity.[12]

DMSO Toxicity Assay:

  • Before initiating experiments with the compound, it is imperative to determine the tolerance of your specific cell line to a range of DMSO concentrations.

  • Protocol:

    • Plate cells at the desired density for your assay.

    • Prepare a serial dilution of DMSO in your culture medium (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%).

    • Replace the culture medium with the DMSO-containing medium.

    • Incubate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

    • Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.

    • The highest concentration of DMSO that does not significantly impact cell viability should be considered the upper limit for your experiments.[14][15]

Workflow for Experimental Validation:

G cluster_validation Pre-Experimental Validation cluster_experiment Experimental Setup cluster_assay Assay and Analysis dmso_tox Determine Max Tolerated DMSO Concentration for Cell Line compound_sol Test Solubility of Compound at Highest Desired Concentration dmso_tox->compound_sol prepare_working Prepare Working Solutions (Final DMSO < Max Tolerated) compound_sol->prepare_working vehicle_control Include Vehicle Control (DMSO only) prepare_working->vehicle_control positive_control Include Positive Control (Known Active Compound) prepare_working->positive_control run_assay Perform Cell-Based Assay vehicle_control->run_assay positive_control->run_assay analyze Analyze and Interpret Data run_assay->analyze

Caption: A self-validating experimental workflow.

Troubleshooting

IssuePotential CauseRecommended Solution
Compound precipitates upon dilution in medium. The compound's solubility limit in the aqueous medium has been exceeded.- Decrease the final concentration of the compound.- Increase the final concentration of DMSO (if within the cell line's tolerated range).- Perform serial dilutions in 100% DMSO before the final dilution into the medium.[13]
Inconsistent results between experiments. - Repeated freeze-thaw cycles of the stock solution.- Incomplete dissolution of the compound.- Hygroscopic absorption of water by DMSO.- Always use fresh aliquots of the stock solution.- Ensure complete dissolution by visual inspection and sonication if necessary.- Use anhydrous DMSO and keep containers tightly sealed.[1]
Toxicity observed in the vehicle control group. The final DMSO concentration is too high for the specific cell line or assay duration.Re-evaluate the DMSO tolerance of your cells and reduce the final DMSO concentration accordingly.

Conclusion

The successful use of [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine in cell-based assays is critically dependent on the meticulous preparation of the compound stock and working solutions. By adhering to the protocols outlined in this guide, researchers can minimize variability, avoid common pitfalls such as compound precipitation and solvent-induced toxicity, and ultimately generate high-quality, reproducible data. The principles of careful weighing, complete dissolution in high-purity anhydrous DMSO, proper storage, and rigorous validation through vehicle controls and toxicity testing are paramount to ensuring the scientific integrity of any study involving this and other novel chemical entities.

References

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. (2023). MDPI. [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (2019). Emulate. [Link]

  • (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine hydrochloride. PubChem. [Link]

  • N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. (2021). PLoS ONE. [Link]

  • From what concentration of DMSO is harmful to cell in vivo and vitro?. (2017). ResearchGate. [Link]

  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. (2026). AntBio. [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture?. (2013). ResearchGate. [Link]

  • N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. (2021). PLOS. [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020). Biomedical Research and Therapy. [Link]

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (2025). MDPI. [Link]

  • dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. (2021). Semantic Scholar. [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024). PMC. [Link]

  • 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylic acid. PubChem. [Link]

  • Efficacy of 2-(3,4-dimethyl-2,5-dihydro-1h-pyrrole-2-yl)-1-methylethyl Pentanoate in a Murine Model of Invasive Aspergillosis. (2005). PubMed. [Link]

  • 3-(2,5-DIMETHYL-PYRROL-1-YL)-4-METHYL-PHENYLAMINE. NextSDS. [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). ChemCopilot. [Link]

  • High-throughput screening (HTS). BMG LABTECH. [Link]

  • Solubility Data of DMSO. Scribd. [Link]

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. (2023). ResearchGate. [Link]

  • Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. (2014). PLoS ONE. [Link]

  • ((2,5-Dimethyl-1-[4-(methylthio)phenyl]-1H-pyrrol-3-YL)methyl)amine. PubChem. [Link]

Sources

Application

Application Note: HPLC-UV Method Development and Validation for the Quantification of[2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine

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Author: BenchChem Technical Support Team. Date: March 2026

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Executive Summary

This application note details the development, optimization, and validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine . Designed for pharmaceutical researchers and analytical scientists, this guide emphasizes the physicochemical causality behind chromatographic behavior—specifically addressing the challenges of analyzing highly basic amines. The method is fully validated in accordance with the updated ICH Q2(R2) guidelines[1], ensuring a robust, self-validating lifecycle approach to analytical procedure development[2].

Analyte Profiling & Chromatographic Causality

To design a robust analytical method, one must first deconstruct the analyte's physicochemical properties.[2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine features three critical structural domains:

  • The Methanamine Group: A primary aliphatic amine that is highly basic (estimated pKa ~9.5–10.0).

  • The 2,5-Dimethylpyrrole Ring: Provides structural rigidity and acts as a strong UV chromophore.

  • The 1-Phenylethyl Moiety: Imparts significant hydrophobicity (increasing LogP) and contributes secondary UV absorbance.

The Silanol Effect: Causality of Peak Tailing

The primary challenge in quantifying basic amines via reversed-phase liquid chromatography (RPLC) is severe peak tailing. Standard silica-based stationary phases contain residual silanol groups (-SiOH) with a pKa of approximately 3.5 to 4.5.

If a neutral mobile phase (pH ~7.0) is utilized, these silanols ionize into negatively charged silanate ions (-SiO⁻). Simultaneously, the methanamine group remains fully protonated (-NH₃⁺). This creates a secondary ion-exchange interaction between the stationary phase and the analyte, which competes with the primary hydrophobic retention mechanism, resulting in broad, asymmetrical, and tailing peaks[3].

To eliminate this, the mobile phase pH must be driven well below the pKa of the silanols (e.g., pH 2.5), neutralizing the silica surface and ensuring sharp peak symmetry[3].

Silanol_Interaction HighpH Neutral pH (pH 7.0) Silanols Ionized (-SiO⁻) Amine Protonated (-NH₃⁺) Tailing Secondary Ion-Exchange Severe Peak Tailing Poor Resolution HighpH->Tailing LowpH Acidic pH (pH 2.5) Silanols Protonated (-SiOH) Amine Protonated (-NH₃⁺) Sharp Hydrophobic Retention Only Sharp, Symmetrical Peaks High Sensitivity LowpH->Sharp

Figure 1: Causality of mobile phase pH on basic amine peak shape due to residual silanol interactions.

Method Development Rationale

Column Chemistry

To further safeguard against silanol interactions, a highly inert, end-capped C18 column or a polar-embedded amide phase is required[3]. For this protocol, we select a base-deactivated, high-purity silica C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm). The high surface coverage of the C18 ligand combined with exhaustive end-capping minimizes accessible active sites.

Mobile Phase Selection

A buffered acidic mobile phase is mandatory. 20 mM Potassium Phosphate buffer adjusted to pH 2.5 provides excellent buffering capacity at low pH and high UV transparency. Acetonitrile (ACN) is chosen as the organic modifier over methanol due to its lower viscosity, which reduces backpressure and improves mass transfer kinetics.

Wavelength Optimization

The conjugated pyrrole system and the isolated phenyl ring exhibit distinct absorption maxima. While the phenyl ring absorbs strongly at ~210 nm, background noise from the phosphate buffer can interfere. A detection wavelength of 225 nm offers the optimal signal-to-noise ratio, capturing the strong π→π∗ transitions of the pyrrole derivative without solvent interference.

Experimental Protocol

Reagents and Materials
  • Analyte: [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine reference standard (>99.5% purity).

  • Buffer: Potassium dihydrogen phosphate (KH₂PO₄), HPLC grade.

  • Acidifier: Orthophosphoric acid (H₃PO₄), 85% AR grade.

  • Solvent: Acetonitrile (ACN), HPLC gradient grade; Ultrapure Water (18.2 MΩ·cm).

Chromatographic Conditions
ParameterSpecificationRationale
Column End-capped C18 (150 mm × 4.6 mm, 3.5 µm)Maximizes theoretical plates; end-capping prevents silanol tailing[3].
Mobile Phase A 20 mM KH₂PO₄ in Water (pH 2.5)Fully protonates silanols, shutting down ion-exchange.
Mobile Phase B Acetonitrile (100%)Low viscosity organic modifier for efficient elution.
Elution Mode Isocratic (60% A : 40% B)Ensures baseline stability and reproducible retention times.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temp. 30 °CReduces solvent viscosity and standardizes thermodynamics.
Detection UV at 225 nmTargets the pyrrole/phenyl chromophores with minimal noise.
Injection Vol. 10 µLPrevents column volume overload while maintaining sensitivity.
Preparation of Solutions
  • Buffer Preparation: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of ultrapure water. Adjust the pH to 2.5 ± 0.05 using orthophosphoric acid. Filter through a 0.22 µm hydrophilic membrane and sonicate for 10 minutes to degas.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase (60:40, Buffer:ACN).

  • Working Standard Solution (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the Mobile Phase.

Method Validation (ICH Q2(R2) Compliance)

The validation protocol is strictly aligned with the ICH Q2(R2) guidelines (effective June 2024)[1][2]. A major paradigm shift in Q2(R2) is the integration of the analytical lifecycle and the replacement of traditional "Linearity" with the concept of a "Working Range" [4][5].

Method_Lifecycle ATP Analytical Target Profile (ATP) Dev Method Development (Risk-Based Scouting) ATP->Dev Val ICH Q2(R2) Validation (Working Range, Accuracy) Dev->Val Routine Lifecycle Management & Routine Analysis Val->Routine

Figure 2: The lifecycle approach to analytical procedure development and validation (ICH Q14/Q2(R2)).

System Suitability Testing (SST)

A self-validating method must verify system performance prior to every run. Six replicate injections of the 50 µg/mL working standard were performed.

SST ParameterAcceptance Criteria (ICH)Observed ResultStatus
Retention Time (RT) -5.42 min-
Peak Tailing Factor (Tf) 1.51.12Pass
Theoretical Plates (N) 20008,450Pass
%RSD of Peak Area 2.0%0.45%Pass

Note: The excellent tailing factor (1.12) empirically validates the causality of using a pH 2.5 buffer to suppress silanol interactions.

Working Range & Lower Range Limits (QL/DL)

Under ICH Q2(R2), the suitability of the calibration model must be demonstrated across the intended Working Range[4]. The range was evaluated from 50% to 150% of the target concentration (25 µg/mL to 75 µg/mL).

ParameterResultICH Q2(R2) Requirement
Working Range 5 µg/mL to 100 µg/mLMust cover 80-120% of target assay[5].
Calibration Model Linear RegressionSuitability of model confirmed[4].
Correlation Coefficient (r²) 0.9998 0.999
Detection Limit (DL) 0.15 µg/mLSignal-to-Noise ratio 3:1
Quantitation Limit (QL) 0.45 µg/mLSignal-to-Noise ratio 10:1
Accuracy and Precision

Accuracy was determined by recovery studies at three concentration levels (80%, 100%, 120%) in triplicate[6]. Precision encompasses both repeatability (intra-day) and intermediate precision (inter-day, different analyst)[6][7].

Spike LevelTheoretical (µg/mL)Recovered (µg/mL)% RecoveryRepeatability (%RSD, n=6)Intermediate Precision (%RSD)
80% 40.039.799.25%0.62%0.85%
100% 50.050.3100.60%0.48%0.72%
120% 60.059.899.66%0.55%0.78%

Acceptance Criteria: Recovery must be 98.0% - 102.0%; %RSD must be 2.0%.

Self-Validating System & Troubleshooting

To ensure this protocol acts as a self-validating system, the method incorporates built-in diagnostic checkpoints:

  • Diagnostic Check 1 (Tailing Factor > 1.5): If the peak tailing factor exceeds 1.5, the self-validation fails. Causality: This indicates that the mobile phase pH has drifted above 3.0, allowing silanols to ionize, or the column end-capping has degraded. Action: Remake the phosphate buffer and strictly verify pH 2.5.

  • Diagnostic Check 2 (Retention Time Shift > 5%): Causality: Variations in the organic modifier ratio or temperature fluctuations. Action: Verify pump proportioning valves and ensure the column oven is stabilized at 30 °C.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. Available at:[Link]

  • Development and Validation of a Liquid Chromatographic Method for the Analysis of Basic Amines. University of Nairobi Digital Repository. Available at: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). Available at:[Link]

  • Methodology for Quantifying Residues of Basic Amines using Inert HPLC Silica. Journal of Agricultural and Food Chemistry (ACS Publications). Available at:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview. QbD Group. Available at:[Link]

  • Advancing Analytical Method Validation: Lifecycle and Risk-Based Approaches under ICH Q2(R2). ResearchGate. Available at:[Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at:[Link]

Sources

Method

Application Notes &amp; Protocols: [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine as a Versatile Precursor in Organic Synthesis

Introduction: A Chiral Pyrrole Building Block with Untapped Potential The pyrrole nucleus is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of natural products, pharmaceuticals, and advance...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Chiral Pyrrole Building Block with Untapped Potential

The pyrrole nucleus is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of natural products, pharmaceuticals, and advanced materials.[1][2] Its unique electronic properties and versatile reactivity make it an invaluable scaffold in drug discovery and a privileged structure in ligand design.[3] This guide introduces [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine , a chiral, trifunctional precursor designed for advanced applications in both medicinal chemistry and asymmetric catalysis.

The strategic incorporation of a chiral 1-phenylethyl group at the N-1 position introduces a key stereogenic center, rendering this molecule a valuable asset for the synthesis of enantiomerically pure compounds. The 2,5-dimethyl substitution pattern not only enhances the stability and electron-donating nature of the pyrrole ring but also directs further functionalization to the C-3 and C-4 positions. The primary aminomethyl group at the C-3 position serves as a versatile handle for a wide range of synthetic transformations, including amide bond formation, further alkylation, or conversion into other functional groups.

This document provides a comprehensive overview of the synthesis and potential applications of this precursor, offering detailed, field-proven protocols and explaining the scientific rationale behind the chosen methodologies.

Synthetic Strategy: A Three-Step Approach to the Target Precursor

The synthesis of [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine is most logically achieved through a robust, three-step sequence starting from commercially available materials. This pathway leverages three of the most reliable and well-understood reactions in heterocyclic chemistry: the Paal-Knorr pyrrole synthesis, the Vilsmeier-Haack formylation, and reductive amination.

G cluster_0 Overall Synthetic Workflow Start 2,5-Hexanedione + (R/S)-1-Phenylethylamine Step1 Paal-Knorr Pyrrole Synthesis Start->Step1 1 Intermediate1 2,5-Dimethyl-1-(1-phenylethyl)-1H-pyrrole Step1->Intermediate1 Step2 Vilsmeier-Haack Formylation Intermediate1->Step2 2 Intermediate2 2,5-Dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbaldehyde Step2->Intermediate2 Step3 Reductive Amination Intermediate2->Step3 3 FinalProduct [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine Step3->FinalProduct

Caption: Overall workflow for the synthesis of the target precursor.

Part 1: Synthesis of the Pyrrole Core via Paal-Knorr Reaction

The Paal-Knorr synthesis is the preeminent method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.[4][5] The reaction proceeds via the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[4][6] This method is highly efficient, often proceeding in high yields with minimal side products.

G cluster_1 Paal-Knorr Mechanism Reactants 2,5-Hexanedione + (R)-1-Phenylethylamine Hemiaminal Hemiaminal Formation Reactants->Hemiaminal Nucleophilic Attack Cyclization Intramolecular Attack Hemiaminal->Cyclization Dihydroxypyrrolidine 2,5-Dihydroxytetrahydropyrrole Intermediate Cyclization->Dihydroxypyrrolidine Dehydration Double Dehydration (-2 H₂O) Dihydroxypyrrolidine->Dehydration Product N-Substituted Pyrrole Dehydration->Product

Caption: Mechanism of the Paal-Knorr pyrrole synthesis.

Experimental Protocol 1: Synthesis of 2,5-Dimethyl-1-(1-phenylethyl)-1H-pyrrole

Materials:

  • 2,5-Hexanedione (1.0 eq)

  • (R)- or (S)-1-Phenylethylamine (1.0 eq)

  • Glacial Acetic Acid or p-Toluenesulfonic acid (catalytic amount, e.g., 5 mol%)

  • Toluene or Ethanol (as solvent)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for reflux

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-hexanedione (1.0 eq), toluene (approx. 2-3 mL per mmol of dione), and (R)-1-phenylethylamine (1.0 eq).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the mixture. The use of a stronger acid catalyst like p-TsOH can accelerate the reaction.[5]

  • Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by vacuum distillation to yield the pure N-substituted pyrrole as a pale yellow oil.

ParameterConditionRationale / Notes
Solvent Toluene, Ethanol, or neatToluene allows for azeotropic removal of water, driving the equilibrium. Ethanol is a common polar solvent. Neat (solvent-free) conditions can also be effective.[7]
Catalyst Acetic Acid, p-TsOH, SaccharinA weak acid catalyst is crucial to protonate the carbonyl, facilitating nucleophilic attack without promoting side reactions.[5]
Temperature RefluxProvides the necessary activation energy for the cyclization and dehydration steps.
Workup Aqueous NaHCO₃ washNeutralizes the acid catalyst and removes any water-soluble impurities.
Expected Yield >85%The Paal-Knorr synthesis is typically a high-yielding reaction.[5][8]

Part 2: C-3 Functionalization via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[9] For a 2,5-disubstituted pyrrole, electrophilic substitution occurs regioselectively at the C-3 position. The reaction involves the formation of the Vilsmeier reagent, a chloroiminium ion, from a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[10]

G cluster_2 Vilsmeier-Haack Mechanism Reagent DMF + POCl₃ Vilsmeier Vilsmeier Reagent (Chloroiminium ion) Reagent->Vilsmeier Attack Electrophilic Attack Vilsmeier->Attack Pyrrole N-Substituted Pyrrole Pyrrole->Attack Iminium Iminium Salt Intermediate Attack->Iminium Hydrolysis Aqueous Hydrolysis Iminium->Hydrolysis Product 3-Formylpyrrole Hydrolysis->Product

Caption: Mechanism of the Vilsmeier-Haack formylation of a pyrrole.

Experimental Protocol 2: Synthesis of 2,5-Dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbaldehyde

Materials:

  • 2,5-Dimethyl-1-(1-phenylethyl)-1H-pyrrole (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.1 - 1.5 eq)

  • N,N-Dimethylformamide (DMF) (can be used as reagent and solvent)

  • 1,2-Dichloroethane (DCE) (optional solvent)

  • Saturated aqueous Sodium Acetate (NaOAc) or Sodium Bicarbonate (NaHCO₃) solution

  • Ice bath

  • Standard inert atmosphere glassware

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked flask under an inert atmosphere (N₂ or Ar), cool DMF (3.0 eq) in an ice bath. Add POCl₃ (1.2 eq) dropwise with vigorous stirring. The mixture may become viscous or solidify. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete formation of the reagent.

  • Formylation: Cool the prepared Vilsmeier reagent back to 0 °C. Add a solution of the pyrrole substrate (1.0 eq) in DCE or a minimal amount of DMF dropwise.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 50-60 °C for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Hydrolysis: Cool the reaction mixture in an ice bath and carefully quench by slowly pouring it into a vigorously stirred mixture of crushed ice and saturated aqueous NaOAc solution. Caution: The quench is exothermic.

  • Stir the resulting mixture at room temperature for at least 1 hour to ensure complete hydrolysis of the iminium salt intermediate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the 3-formylpyrrole, typically as a crystalline solid.

ParameterConditionRationale / Notes
Reagents POCl₃ / DMFThe classic combination for generating the Vilsmeier reagent.[11]
Stoichiometry Slight excess of Vilsmeier reagentEnsures complete conversion of the pyrrole substrate.
Temperature 0 °C to 60 °CInitial cooling controls the exothermic formation of the reagent. Subsequent heating drives the formylation to completion.
Hydrolysis Aqueous NaOAc / iceThe basic quench hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the acidic reaction mixture.[11]
Expected Yield 70-90%The Vilsmeier-Haack reaction is generally efficient for electron-rich pyrroles.[11]

Part 3: Synthesis of the Target Amine via Reductive Amination

Reductive amination is a highly versatile and widely used method for synthesizing amines from carbonyl compounds.[12] The process involves the in-situ formation of an imine or iminium ion from the aldehyde and an amine source (here, ammonia), which is then reduced by a selective reducing agent.[13] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal reagents as they are mild enough not to reduce the starting aldehyde but are highly effective at reducing the protonated imine (iminium ion) intermediate.[12][13]

G cluster_3 Reductive Amination Mechanism Reactants 3-Formylpyrrole + NH₃ Imine Imine Formation Reactants->Imine Protonation Protonation (H⁺) Imine->Protonation Iminium Iminium Ion Protonation->Iminium Reduction Hydride Attack (e.g., from NaBH₃CN) Iminium->Reduction Product Primary Amine Reduction->Product

Caption: Mechanism of reductive amination of an aldehyde.

Experimental Protocol 3: Synthesis of [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine

Materials:

  • 2,5-Dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbaldehyde (1.0 eq)

  • Ammonium acetate (NH₄OAc) or Ammonium chloride (NH₄Cl) (large excess, e.g., 10-20 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 - 2.0 eq)

  • Methanol (MeOH)

  • Aqueous Hydrochloric Acid (HCl, 1M)

  • Aqueous Sodium Hydroxide (NaOH, 2M)

  • Standard glassware

Procedure:

  • In a round-bottom flask, dissolve the 3-formylpyrrole (1.0 eq) in methanol.

  • Add a large excess of ammonium acetate (e.g., 10 eq). The ammonium salt serves as the ammonia source and helps maintain a weakly acidic pH optimal for imine formation.[14]

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise to the stirring solution. Caution: NaBH₃CN is toxic and can release HCN gas upon contact with strong acid. Handle in a well-ventilated fume hood.

  • Stir the reaction at room temperature for 12-24 hours. Monitor by TLC for the disappearance of the aldehyde and intermediate imine.

  • Workup: Carefully acidify the reaction mixture to pH ~2 by the dropwise addition of 1M HCl to decompose the excess NaBH₃CN. Stir for 1 hour.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and wash with a nonpolar solvent like diethyl ether or hexane to remove any unreacted starting material or non-basic impurities.

  • Make the aqueous layer basic (pH > 10) by the dropwise addition of 2M NaOH.

  • Extract the free amine product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target primary amine. Further purification can be achieved via chromatography if necessary.

ParameterConditionRationale / Notes
Amine Source NH₄OAcProvides a high concentration of ammonia and buffers the reaction at an optimal pH for imine formation.
Reducing Agent NaBH₃CNSelectively reduces the iminium ion in the presence of the aldehyde.[12]
Solvent MethanolEffectively dissolves both the organic substrate and the inorganic reagents.
Workup Acid/Base ExtractionPurifies the product by separating the basic amine from neutral and acidic components.
Expected Yield 60-85%Reductive amination is a reliable transformation, though yields can be sensitive to reaction conditions.

Applications in Organic Synthesis

Precursor for Chiral Ligands in Asymmetric Catalysis

The most significant application of this precursor lies in its potential as a building block for novel chiral ligands. The presence of the fixed stereocenter on the N-1 substituent can effectively control the stereochemical environment around a coordinated metal center.[15] The aminomethyl sidearm can be readily elaborated to create bidentate (N,N'), (N,P), or (N,O) ligands, which are crucial in asymmetric catalysis.[16][17]

Potential Ligand Scaffolds:

  • Chiral Diamine Ligands: Acylation or alkylation of the primary amine can lead to a range of C₁-symmetric N,N'-bidentate ligands.

  • P,N Ligands: Reaction with chlorodiphenylphosphine or similar reagents can generate P,N ligands, which are highly effective in reactions like asymmetric allylic alkylation and hydrogenation.[16]

  • Schiff Base (Salen-type) Ligands: Condensation of the primary amine with chiral or achiral salicylaldehydes can produce tridentate Schiff base ligands.[18]

Example Application Workflow:

G cluster_4 Ligand Synthesis and Application Precursor [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine Functionalization Reaction with Ph₂PCl Precursor->Functionalization Ligand Chiral P,N Ligand Functionalization->Ligand Coordination Complexation with [Rh(COD)₂]BF₄ Ligand->Coordination Catalyst Chiral Rh(I) Catalyst Coordination->Catalyst Reaction Asymmetric Hydrogenation of Prochiral Olefin Catalyst->Reaction Product Enantioenriched Product (High e.e.) Reaction->Product

Caption: Conceptual workflow for ligand synthesis and use in catalysis.

Scaffold for Medicinal Chemistry and Drug Development

The pyrrole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][19][20] The title compound serves as an excellent starting point for generating libraries of novel compounds for biological screening. The primary amine can be used as a point of diversification, allowing for the attachment of various pharmacophores through amide coupling or other C-N bond-forming reactions. The chiral nature of the molecule allows for the exploration of stereospecific interactions with biological targets, which is a critical aspect of modern drug design.

Potential Therapeutic Targets:

  • Kinase Inhibitors: The pyrrole core is found in kinase inhibitors like Sunitinib.[2]

  • Antimicrobial Agents: Many natural and synthetic pyrrole derivatives exhibit potent antibacterial and antifungal activity.[19][21]

  • CNS-Active Agents: The structural similarity to neurotransmitters makes pyrrole derivatives interesting candidates for neurological targets.

Conclusion

[2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine is a high-value, synthetically accessible precursor. The protocols detailed herein provide a reliable pathway to its synthesis, leveraging fundamental and robust organic reactions. Its unique combination of a stable heterocyclic core, a stereodirecting N-substituent, and a versatile aminomethyl handle makes it an exceptionally promising building block for innovation in both asymmetric catalysis and pharmaceutical research.

References

  • Mahmoud, A. R. (2025). Chiral Ligands in Asymmetric Synthesis: Design and Applications. ResearchGate. Link

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Link

  • MDPI. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Link

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Link

  • Organic Syntheses. (n.d.). 2,5-dimethylpyrrole. Link

  • ACS Publications. (2006). Applications of Planar-Chiral Heterocycles as Ligands in Asymmetric Catalysis. Accounts of Chemical Research. Link

  • PMC. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Link

  • RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Link

  • RSC Publishing. (n.d.). Recent developments on chiral P,S-type ligands and their applications in asymmetric catalysis. Chemical Communications. Link

  • ResearchGate. (2024). (PDF) Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Link

  • Yin, G. et al. (2024). Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. Link

  • RSC Publishing. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Link

  • ACS Publications. (2009). β-Formyl-BODIPYs from the Vilsmeier−Haack Reaction. The Journal of Organic Chemistry. Link

  • Google Patents. (n.d.). EP0213326A1 - 2,5-Dimethyl pyrrole derivatives, their preparation and their use. Link

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Link

  • SYNFORM. (2022). Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. Link

  • CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Link

  • Wikipedia. (n.d.). Reductive amination. Link

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Link

  • PMC. (n.d.). Formation of N-Alkylpyrroles via Intermolecular Redox Amination. Link

  • ResearchGate. (n.d.). (PDF) Preparation of 2,5-dimethyl-1-phenylpyrrole. Link

  • Alfa Chemistry. (n.d.). Paal-Knorr Synthesis. Link

  • World Scientific. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Link

  • RJPN. (2025). “A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics”. Link

  • SciTechnol. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Link

  • ResearchGate. (n.d.). 2.5.7 Formylation and the Vilsmeier Reagent. Link

  • MDPI. (2024). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Link

  • Chinese Chemical Letters. (n.d.). An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. Link

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Link

  • Benchchem. (n.d.). Application Notes and Protocols for the Paal-Knorr Synthesis of Substituted Pyrroles. Link

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Method for the Detection of [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The target analyte, with a molecular formula of C₁₅H₂₂N₂ and a monoisotopic mass of 230.1783 g/mol , possesses a primary amine group and a substituted pyrrole core. This structure makes it amenable to reverse-phase chromatography and highly sensitive to detection by electrospray ionization (ESI) in positive ion mode. The method described herein is intended for researchers, scientists, and drug development professionals requiring a robust starting point for the quantification of this molecule in various matrices.

Analyte Characteristics & Method Rationale

A successful LC-MS/MS method is built upon a thorough understanding of the analyte's physicochemical properties.

  • Chemical Structure and Ionization: The presence of a primary amine (-CH₂NH₂) makes the molecule basic. In an acidic mobile phase, this group is readily protonated. This makes positive mode Electrospray Ionization (ESI) the ideal choice, as it is a soft ionization technique that efficiently generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[1][2][3] The expected precursor ion for [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine is m/z 231.2.

  • Chromatography Strategy: The molecule exhibits mixed-mode characteristics. The phenylethyl and dimethyl-pyrrole moieties provide significant hydrophobicity, while the protonated amine group adds a polar character. This duality makes Reversed-Phase Liquid Chromatography (RP-LC) an excellent separation strategy.[4][5][6] A C18 stationary phase will interact with the hydrophobic parts of the molecule, providing retention.[4] The use of an acidic modifier (e.g., formic acid) in the mobile phase serves two critical purposes: it ensures the analyte remains in its protonated, single-ionic form for consistent retention and ESI response, and it improves chromatographic peak shape by suppressing interactions with residual silanols on the silica-based stationary phase.

  • Detection by Tandem Mass Spectrometry (MS/MS): To achieve high selectivity and sensitivity, detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[7] This involves selecting the protonated precursor ion ([M+H]⁺) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2) via Collision-Induced Dissociation (CID), and monitoring specific, high-abundance product ions in the third quadrupole (Q3).[8][9][10] Based on the analyte's structure, two primary fragmentation pathways are predicted:

    • Loss of Ammonia (NH₃): A characteristic fragmentation for protonated primary amines, leading to a stable product ion.

    • Benzylic Cleavage: Cleavage of the bond between the phenyl group and the ethyl side-chain, yielding a stable phenylethyl cation.

These predicted transitions provide a robust and specific foundation for the MRM method.

Experimental Protocols

This section provides detailed, step-by-step procedures for sample preparation, LC separation, and MS/MS detection.

This protocol is a general method for extracting the analyte from a biological matrix like plasma. It is designed to be simple and efficient.[11]

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the sample (e.g., plasma, cell lysate).

  • Internal Standard: Add 10 µL of an appropriate internal standard (IS) solution (e.g., a deuterated analog of the analyte, if available, or a structurally similar compound with a different mass).

  • Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid. The acetonitrile precipitates proteins, while the acid ensures the analyte remains protonated and stable.

  • Vortexing: Vortex the mixture vigorously for 60 seconds to ensure complete protein precipitation and analyte extraction.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[12]

  • Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

The following conditions are a starting point and should be optimized for the specific LC system and column used.

ParameterRecommended SettingRationale
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) systemProvides the necessary pressure and flow control for high-resolution separation.
Column C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm particle size)Offers excellent retention for hydrophobic compounds and is a versatile starting point.[4]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for protonation and improved peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte from the C18 column.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing speed and efficiency.
Column Temperature 40 °CReduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 5 µLA small volume to minimize peak distortion.
Gradient Elution See Table 1 belowA gradient is used to efficiently elute the analyte while cleaning the column.[5]

Table 1: LC Gradient Profile

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
0.5 95 5
4.0 5 95
5.0 5 95
5.1 95 5

| 6.0 | 95 | 5 |

Parameters should be optimized on the specific mass spectrometer being used. The values below represent typical starting points for a modern triple quadrupole instrument.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveIdeal for basic compounds containing amine groups.[1]
Capillary Voltage 3.5 kVCreates the electrospray and promotes efficient ionization.
Ion Source Temp. 150 °CAssists in the initial desolvation of droplets.
Desolvation Gas NitrogenAids in solvent evaporation from charged droplets.
Desolvation Temp. 400 °CEnsures complete desolvation to form gas-phase ions.
Collision Gas ArgonInert gas used for Collision-Induced Dissociation (CID).[8]
Detection Mode Multiple Reaction Monitoring (MRM)Provides maximum sensitivity and selectivity for quantification.[7]

Table 2: MRM Transitions and Parameters

Transition Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Purpose
Primary 231.2 214.2 100 15 (Optimizable) Quantifier (Loss of NH₃)

| Secondary | 231.2 | 105.1 | 100 | 20 (Optimizable) | Qualifier (Phenylethyl cation) |

Workflow and Validation

The entire analytical process, from sample receipt to final data, follows a structured workflow. This ensures reproducibility and data integrity.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Receive Sample (e.g., Plasma) Spike 2. Spike Internal Standard (IS) Sample->Spike Precipitate 3. Protein Precipitation (Acetonitrile + Formic Acid) Spike->Precipitate Centrifuge 4. Centrifuge Precipitate->Centrifuge Transfer 5. Transfer Supernatant to Vial Centrifuge->Transfer Inject 6. Inject onto LC System Transfer->Inject To Autosampler Separate 7. Chromatographic Separation (C18 Column) Inject->Separate Ionize 8. Ionize (Positive ESI) Separate->Ionize Detect 9. Detect (MRM Mode) Ionize->Detect Integrate 10. Integrate Peaks (Analyte & IS) Detect->Integrate Raw Data Calibrate 11. Generate Calibration Curve Integrate->Calibrate Quantify 12. Quantify Analyte Concentration Calibrate->Quantify Report Report Quantify->Report Final Report

Caption: LC-MS/MS workflow from sample preparation to final quantification.

For use in regulated environments, this method must be validated according to ICH Q2(R1) guidelines.[13][14][15] Key validation parameters to assess include:

  • Specificity: Ability to detect the analyte in the presence of matrix components.

  • Linearity and Range: Demonstrating a proportional response to concentration over a defined range.[14]

  • Accuracy and Precision: Ensuring results are close to the true value and are reproducible.[16]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations that can be reliably detected and quantified.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters.[14]

Conclusion

This application note provides a scientifically grounded and detailed protocol for the detection of [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine using LC-MS/MS. By starting from the chemical structure, a logical and robust method was designed, encompassing sample preparation, chromatographic separation, and mass spectrometric detection. The provided parameters serve as an excellent starting point for method optimization and subsequent validation, enabling researchers to achieve sensitive and selective quantification of this novel compound.

References

  • Collision-induced dissociation. (n.d.). In Wikipedia.
  • Dey, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. In PMC.
  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. (n.d.). Waters Corporation.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan Blog.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency.
  • Electrospray ionization. (n.d.). In Wikipedia.
  • Normal-phase vs. Reversed-phase Chromatography. (2025). Phenomenex.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
  • Reverse Phase Chromatography Techniques. (2025). Chrom Tech, Inc.
  • Collision-Based Ion-activation and Dissociation. (2025). AnalyteGuru.
  • Understanding the LC MS MS Method Development Workflow: A Comprehensive Guide for Life Sciences. (2026). Infinix Bio.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate.
  • Electrospray Ionization (ESI) Mass Spectrometry. (2022). Physics LibreTexts.
  • Application of LCMS in small-molecule drug development. (2016). Drug Target Review.
  • Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. (n.d.). In PMC.
  • What is the Chemistry Behind Reversed-Phase Flash Chromatography? (2023). Biotage.
  • Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. (n.d.). Longdom Publishing.
  • A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. (n.d.). IJRAR.
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
  • Collision-induced dissociation – Knowledge and References. (n.d.). Taylor & Francis.
  • Electrospray Ionization. (n.d.). Creative Proteomics.
  • A Study into the Collision-induced Dissociation (CID) Behavior of Cross-Linked Peptides. (n.d.). Molecular & Cellular Proteomics.
  • Reversed-phase chromatography. (n.d.). In Wikipedia.
  • Electrospray Ionization for Mass Spectrometry. (2026). LCGC International.

Sources

Method

Revolutionizing Therapeutics: A Guide to Nanoparticle-Based Delivery of [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist The convergence of nanotechnology and medicine has paved the way for transformative therapeutic strategies. Nano...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The convergence of nanotechnology and medicine has paved the way for transformative therapeutic strategies. Nanoparticle drug delivery systems offer a promising avenue to enhance the efficacy and safety of novel therapeutic agents by optimizing their pharmacokinetic profiles, improving solubility, and enabling targeted delivery. This guide provides a comprehensive overview of the application and protocols for formulating, characterizing, and evaluating nanoparticle-based delivery systems for the novel compound, [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine.

Based on its chemical structure, [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine is presumed to be a moderately hydrophobic small molecule. This characteristic is a critical determinant in the selection and design of an appropriate nanoparticle carrier. This document will focus on three versatile platforms well-suited for the encapsulation of such molecules: Polymeric Nanoparticles (e.g., PLGA), Liposomes, and Lipid Nanoparticles (LNPs).

Our exploration will be grounded in the principles of scientific integrity, providing not just procedural steps but also the underlying rationale for experimental choices. This ensures that the described protocols are not merely instructions to be followed, but rather a framework for critical thinking and adaptation in the laboratory.

I. Strategic Formulation of Nanoparticle Carriers

The initial and most critical phase in developing a nanoparticle-based therapeutic is the selection and optimization of the carrier system. The choice of nanoparticle will profoundly influence the drug's stability, release kinetics, and biological interactions.

A. Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles: The Biodegradable Workhorse

PLGA, a copolymer approved by the US Food and Drug Administration (FDA) and European Medicines Agency (EMA), is a popular choice for drug delivery due to its biocompatibility and biodegradable nature.[1] The degradation of PLGA into lactic acid and glycolic acid, which are endogenous and easily metabolized, minimizes systemic toxicity.[2] The ratio of lactic acid to glycolic acid in the polymer is a key parameter that can be adjusted to control the drug release rate; a higher glycolic acid content leads to faster degradation and drug release.[1] For a hydrophobic compound like [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine, encapsulation within the hydrophobic PLGA matrix is an effective strategy to improve its solubility and provide sustained release.[3][4]

This widely used method is particularly suitable for encapsulating hydrophobic drugs.[4][5]

Materials:

  • PLGA (50:50 lactide:glycolide ratio)

  • [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine

  • Dichloromethane (DCM) or Ethyl Acetate (organic solvent)

  • Poly(vinyl alcohol) (PVA) or another suitable surfactant

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine in the organic solvent.

  • Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 1-5% w/v PVA).

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion. The energy input during this step is critical for determining the final nanoparticle size.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid PLGA nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove excess surfactant and unencapsulated drug.

  • Lyophilization: For long-term storage, the purified nanoparticles can be freeze-dried. A cryoprotectant (e.g., sucrose or trehalose) should be added to prevent aggregation during lyophilization.

Diagram: PLGA Nanoparticle Formulation Workflow

PLGA_Workflow cluster_prep Phase Preparation cluster_formulation Nanoparticle Formation cluster_purification Purification & Storage organic_phase Dissolve PLGA & Drug in Organic Solvent emulsification Emulsification (High Shear/Sonication) organic_phase->emulsification aqueous_phase Prepare Surfactant Solution aqueous_phase->emulsification evaporation Solvent Evaporation emulsification->evaporation centrifugation Centrifugation & Washing evaporation->centrifugation lyophilization Lyophilization with Cryoprotectant centrifugation->lyophilization

Caption: Workflow for PLGA nanoparticle synthesis.

B. Liposomes: The Versatile Vesicles

Liposomes are spherical vesicles composed of one or more phospholipid bilayers, closely mimicking the structure of cell membranes.[6] This structure makes them highly biocompatible and capable of encapsulating both hydrophilic and lipophilic drugs.[6] For [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine, its hydrophobic nature would lead to its incorporation within the lipid bilayer. The composition of the lipids, such as the inclusion of cholesterol, can be modulated to enhance stability and control drug release.[7]

This classic method is straightforward and widely used for preparing liposomes.[8]

Materials:

  • Phospholipids (e.g., DSPC)

  • Cholesterol

  • [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine

  • Chloroform or a chloroform/methanol mixture

  • Phosphate-buffered saline (PBS) or other aqueous buffer

Procedure:

  • Lipid Film Formation: Dissolve the phospholipids, cholesterol, and the drug in the organic solvent in a round-bottom flask.[7]

  • Solvent Removal: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[7]

  • Hydration: Hydrate the lipid film with the aqueous buffer by gentle rotation at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, more uniform liposomes (small unilamellar vesicles or large unilamellar vesicles), the MLV suspension can be sonicated or extruded through polycarbonate membranes with defined pore sizes.[8]

  • Purification: Remove unencapsulated drug by dialysis or size exclusion chromatography.

Diagram: Liposome Formulation Process

Liposome_Workflow start Dissolve Lipids & Drug in Organic Solvent film Form Thin Lipid Film (Rotary Evaporation) start->film hydration Hydrate Film with Aqueous Buffer (MLVs) film->hydration size_reduction Size Reduction (Sonication/Extrusion) hydration->size_reduction purification Purification (Dialysis/SEC) size_reduction->purification final_product Final Liposome Suspension purification->final_product

Caption: Steps in liposome preparation.

C. Lipid Nanoparticles (LNPs): The Next-Generation Delivery System

LNPs have gained significant attention, particularly for the delivery of nucleic acids, but are also highly effective for small molecule drugs.[9][10] They are typically composed of four key lipid components: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[11] The ionizable lipid is crucial for encapsulating the payload and facilitating its release within the cell. The PEGylated lipid provides a "stealth" coating, which helps to increase circulation time in the body.[11]

Microfluidics offers a highly reproducible and scalable method for LNP production, allowing for precise control over nanoparticle size and distribution.

Materials:

  • Ionizable lipid

  • DSPC (helper phospholipid)

  • Cholesterol

  • DMG-PEG 2000 (PEGylated lipid)

  • [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine

  • Ethanol

  • Aqueous buffer (e.g., citrate buffer, pH 4.0)

Procedure:

  • Lipid Phase Preparation: Dissolve the lipids and the drug in ethanol.

  • Aqueous Phase Preparation: Prepare the aqueous buffer.

  • Microfluidic Mixing: Use a microfluidic mixing device to rapidly mix the lipid-ethanol phase with the aqueous phase at a controlled flow rate ratio. The rapid change in solvent polarity causes the lipids to self-assemble into LNPs, encapsulating the drug.

  • Dialysis: Dialyze the resulting LNP suspension against PBS (pH 7.4) to remove the ethanol and exchange the buffer.

  • Concentration and Sterilization: Concentrate the LNP suspension using tangential flow filtration and sterilize by passing through a 0.22 µm filter.

II. Rigorous Characterization of Nanoparticle Formulations

Thorough characterization is essential to ensure the quality, stability, and in vivo performance of the nanoparticle formulations.

Parameter Technique Purpose
Size and Size Distribution Dynamic Light Scattering (DLS)To determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles.[12][13][14][15]
Morphology Transmission Electron Microscopy (TEM)To visualize the shape and surface characteristics of the nanoparticles.[16][17][18]
Surface Charge Zeta Potential MeasurementTo assess the surface charge of the nanoparticles, which influences their stability and interaction with biological systems.[12]
Drug Encapsulation Efficiency and Loading Capacity High-Performance Liquid Chromatography (HPLC)To quantify the amount of drug successfully encapsulated within the nanoparticles.[19][20][21][22][23]
Protocol 4: Determination of Nanoparticle Size and Zeta Potential by DLS

DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension to determine their size distribution.[12][13]

Procedure:

  • Dilute a small aliquot of the nanoparticle suspension in deionized water or an appropriate buffer.

  • Place the diluted sample in a cuvette and insert it into the DLS instrument.

  • Set the instrument parameters (e.g., temperature, dispersant viscosity, and refractive index).

  • Acquire the data and analyze the correlation function to obtain the z-average diameter and PDI. For zeta potential, the same instrument is often used, applying an electric field and measuring the particle velocity.

Protocol 5: Visualization of Nanoparticle Morphology by TEM

TEM provides high-resolution images of the nanoparticles, offering insights into their size, shape, and aggregation state.[16][24]

Procedure:

  • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

  • Allow the grid to air-dry or use a negative staining agent (e.g., uranyl acetate) to enhance contrast.

  • Image the grid using a transmission electron microscope at an appropriate magnification.

Protocol 6: Quantification of Drug Encapsulation Efficiency by HPLC

HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture.[19][20]

Procedure:

  • Separate Free Drug: Centrifuge the nanoparticle suspension to pellet the nanoparticles. The supernatant will contain the unencapsulated drug.

  • Quantify Free Drug: Analyze the supernatant using a validated HPLC method to determine the concentration of the free drug.

  • Quantify Total Drug: Lyse a known amount of the nanoparticle suspension with a suitable solvent to release the encapsulated drug. Analyze this solution by HPLC to determine the total drug concentration.

  • Calculate Encapsulation Efficiency (EE) and Drug Loading (DL):

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

III. In Vitro Evaluation of Nanoparticle Performance

In vitro assays are crucial for predicting the in vivo behavior of the nanoparticle formulations.

A. In Vitro Drug Release

This assay assesses the rate and extent of drug release from the nanoparticles over time.

This method is commonly used to evaluate the release of a drug from a nanoparticle formulation.[25]

Procedure:

  • Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., PBS with a small amount of surfactant to maintain sink conditions) at 37°C with constant stirring.

  • At predetermined time points, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

  • Analyze the drug concentration in the collected samples by HPLC.

  • Plot the cumulative percentage of drug released versus time.

Diagram: In Vitro Drug Release Setup

Drug_Release cluster_setup Dialysis Setup beaker Beaker with Release Medium (37°C, Stirring) sampling Sample Release Medium at Time Intervals beaker->sampling dialysis_bag Dialysis Bag with Nanoparticle Suspension dialysis_bag->beaker analysis Analyze Drug Concentration by HPLC sampling->analysis plot Plot Cumulative Release vs. Time analysis->plot

Caption: In vitro drug release experimental setup.

B. In Vitro Cytotoxicity

This assay evaluates the toxicity of the drug-loaded nanoparticles on relevant cell lines.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[26][27]

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the free drug, empty nanoparticles, and drug-loaded nanoparticles. Include untreated cells as a control.

  • After a specified incubation period (e.g., 24, 48, or 72 hours), add MTT solution to each well and incubate for a few hours.

  • Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control.

IV. Preliminary In Vivo Assessment

Animal studies are essential for evaluating the biodistribution and preliminary efficacy of the nanoparticle formulations.

A. Biodistribution Studies

These studies determine the in vivo fate of the nanoparticles after administration.

Procedure:

  • Administer the nanoparticle formulation (often labeled with a fluorescent dye or radionuclide) to a cohort of laboratory animals (e.g., mice or rats).[28]

  • At various time points post-administration, euthanize the animals and harvest major organs (e.g., liver, spleen, kidneys, lungs, heart, and brain).[29][30]

  • Homogenize the tissues and extract the nanoparticles or the label.

  • Quantify the amount of nanoparticles or label in each organ using an appropriate analytical method (e.g., fluorescence spectroscopy or gamma counting).

  • Express the results as the percentage of the injected dose per gram of tissue.

V. Concluding Remarks and Future Directions

The successful formulation of a nanoparticle-based delivery system for [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine holds the potential to significantly enhance its therapeutic index. The protocols detailed in this guide provide a robust framework for the rational design, comprehensive characterization, and preclinical evaluation of such formulations. It is imperative to underscore that these are foundational protocols that may require optimization based on the specific physicochemical properties of the drug and the intended therapeutic application. Future work should focus on surface modification of the nanoparticles with targeting ligands to further improve site-specific delivery and minimize off-target effects.

VI. References

  • Waters. (2023, September 13). Lipid Nanoparticle Formulation for Effective Drug Delivery. Waters Blog. [Link]

  • AZoNano. (2025, October 27). What is Transmission Electron Microscopy and How is it Used in Nano?[Link]

  • Delft Solids Solutions. Nanoparticle size by dynamic light scattering analysis. [Link]

  • Ascendia Pharmaceuticals. Lipid Nanoparticle (LNP) Formulation & Manufacturing. [Link]

  • Frontiers in Pharmacology. (2018, August 14). Advantages and Limitations of Current Techniques for Analyzing the Biodistribution of Nanoparticles. [Link]

  • Bio-Techne. Lipid Nanoparticles (LNPs) for Drug Delivery. [Link]

  • HORIBA. Dynamic Light Scattering (DLS) Particle Size Distribution Analysis. [Link]

  • IntechOpen. (2023, April 26). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. [Link]

  • MDPI. (2023, February 16). Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing. [Link]

  • Han, X., et al. (2023). Lipid nanoparticles: Composition, formulation, and application. Chinese Chemical Letters, 34(6), 107942.

  • Microtrac. Dynamic Light Scattering (DLS) particle size and zeta potential analysis. [Link]

  • Wikipedia. Nanoparticle drug delivery. [Link]

  • Bettersize Instruments. Dynamic Light Scattering | Nanoparticle Size | DLS. [Link]

  • nanoComposix. TEM Nanoparticle Analysis. [Link]

  • IntechOpen. (2025, August 6). The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. [Link]

  • PubMed. (2011, July 15). In vivo biodistribution of nanoparticles. [Link]

  • IntechOpen. (2025, October 6). Recent Advances in Nanoparticles-Based Drug Delivery Systems. [Link]

  • PMC. (2021, March 26). Transmission Electron Microscopy as a Powerful Tool to Investigate the Interaction of Nanoparticles with Subcellular Structures. [Link]

  • Taylor & Francis Online. (2011, July 27). In Vivo Biodistribution of Nanoparticles. [Link]

  • ACS Publications. (2012, June 5). Blood–Nanoparticle Interactions and in Vivo Biodistribution: Impact of Surface PEG and Ligand Properties. [Link]

  • EBSCO. High-performance liquid chromatography (HPLC) | Chemistry | Research Starters. [Link]

  • Dove Medical Press. (2020, March 13). A Correlative Imaging Study of in vivo and ex vivo Biodistribution of Solid Lipid Nanoparticles. [Link]

  • nanoComposix. Poly (D,L-lactide-co-glycolic acid) – PLGA Nanoparticles. [Link]

  • MDPI. (2023, March 23). Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. [Link]

  • PMC. (2022, November 11). Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence. [Link]

  • SAT NANO. (2023, August 14). What is Nanoparticle Transmission Electron Microscope (TEM) and How to Use TEM to Test Samples. [Link]

  • LCGC International. (2025, October 8). The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. [Link]

  • YouTube. (2026, March 14). PLGA Nanoparticles Synthesis A Step by Step Guide for Beginners. [Link]

  • ResearchGate. (2025, August 8). The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. [Link]

  • Core. HIGH PERFOMANCE LIQUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSES. [Link]

  • ResearchGate. Morphology of nanoparticles. Transmission electron microscopy (TEM).... [Link]

  • Inside Therapeutics. (2026, January 16). Introduction to PLGA Nanoparticles as a Drug Delivery System. [Link]

  • MDPI. (2024, January 1). PLGA-Based Co-Delivery Nanoformulations: Overview, Strategies, and Recent Advances. [Link]

  • Systematic Reviews in Pharmacy. (2020, July 15). Freeze-Dried Liposome Formulation for Small Molecules, Nucleic Acid, and Protein Delivery. [Link]

  • USP. (2018, November 9). In Vitro Release Test Methods for Drug Formulations for Parenteral Applications. [Link]

  • protocols.io. (2023, January 12). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. [Link]

  • Creative Biolabs. In Vitro Release Testing for Proteins & Peptides Formulation. [Link]

  • iGEM. PLGA nanoparticle protocol. [Link]

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  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • JoVE. (2025, September 17). Video: In Vitro Drug Release Testing: Overview, Development and Validation. [Link]

  • ResearchGate. Cell viability assessment of nanocomposites by MTT assay Effect of MC,.... [Link]

  • PMC. (2021, March 2). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. [Link]

  • PMC. (2021, November 11). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. [Link]

  • PMC. (2015, July 1). Liposomal Formulations in Clinical Use: An Updated Review. [Link]

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Technical Notes & Optimization

Troubleshooting

troubleshooting poor aqueous solubility of[2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine in buffer solutions

Technical Support Center: [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine Solubility Welcome to the technical support guide for troubleshooting the poor aqueous solubility of [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine Solubility

Welcome to the technical support guide for troubleshooting the poor aqueous solubility of [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving desired concentrations of this compound in aqueous buffer solutions for their experiments.

This guide provides a structured approach to understanding and overcoming the solubility issues associated with this molecule. We will delve into the theoretical underpinnings of its solubility behavior and provide practical, step-by-step protocols to systematically enhance its dissolution.

Part 1: Understanding the Molecule - A Physicochemical Assessment

[2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine is a novel chemical entity. A structural analysis suggests it possesses characteristics that are commonly associated with poor aqueous solubility:

  • Aromatic and Alkyl Groups: The presence of a phenylethyl group and two methyl groups on the pyrrole ring contributes to the molecule's hydrophobicity.

  • Pyrrole Ring: The pyrrole ring itself has limited water solubility.

  • Primary Amine Group: The methanamine substituent introduces a primary amine, which is a basic functional group. This is the key to manipulating the compound's solubility.

Estimated Physicochemical Properties
PropertyEstimated Value/RangeRationale and Implication for Solubility
pKa 9.0 - 10.5Primary aliphatic amines typically have pKa values in this range.[1][2] This indicates that the compound will be protonated and positively charged at pH values significantly below its pKa, which can dramatically increase its aqueous solubility.
logP > 3The partition coefficient (logP) is a measure of a compound's lipophilicity.[3] Due to the significant hydrocarbon content, the logP is expected to be high, indicating a preference for non-polar environments and thus low intrinsic aqueous solubility.[4]
Biopharmaceutics Classification System (BCS) Class Likely Class II or IVGiven the predicted low solubility and likely high permeability (due to its lipophilicity), this compound would probably fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[5][6] This classification highlights the need for solubility enhancement strategies.[3]

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my compound crashing out of my phosphate-buffered saline (PBS) solution at pH 7.4?

At pH 7.4, which is significantly below the estimated pKa of the primary amine (9.0-10.5), a substantial portion of the molecules will be in their protonated, charged form. However, the intrinsic insolubility of the neutral form is likely very low. If the total concentration exceeds the solubility of the uncharged species, and the equilibrium between the charged and uncharged forms is dynamic, precipitation can occur. Furthermore, buffer salts can sometimes decrease the solubility of organic molecules through the "salting-out" effect.

Q2: I'm using DMSO as a co-solvent, but I'm still seeing precipitation when I dilute my stock into the aqueous buffer. What's happening?

This is a common issue when using co-solvents.[7] While the compound may be highly soluble in 100% DMSO, its solubility can drop dramatically when the percentage of the organic co-solvent is reduced upon dilution into an aqueous buffer.[8][9] The key is to determine the optimal co-solvent concentration that maintains solubility without negatively impacting your experimental system.

Q3: Can I just lower the pH of my buffer to dissolve the compound?

Yes, pH adjustment is a primary and highly effective strategy for solubilizing basic compounds like this one. By lowering the pH, you increase the proportion of the protonated, more soluble form. However, you must consider the pH tolerance of your experimental system (e.g., cell culture, enzyme assay).

Q4: Are there alternatives to pH adjustment and co-solvents?

Absolutely. Other techniques such as the use of surfactants or cyclodextrins can be very effective.[10] Surfactants form micelles that can encapsulate hydrophobic molecules, while cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior that can form inclusion complexes with the drug, enhancing its solubility.[11][12]

Part 3: A Systematic Troubleshooting Workflow

This workflow provides a structured approach to identifying the most suitable solubilization strategy for your specific experimental needs.

Caption: A systematic workflow for troubleshooting poor aqueous solubility.

Step 1: Experimental Protocol for pH-Dependent Solubility

This experiment will determine the solubility of your compound at different pH values and is crucial for confirming the utility of pH adjustment.

Materials:

  • [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4.0 to 10.0.

  • HPLC or UV-Vis spectrophotometer for concentration analysis.

  • Shake-flask or similar agitation system at a controlled temperature (e.g., 25°C or 37°C).[13]

Procedure:

  • Add an excess amount of the compound to a known volume of each buffer solution in separate vials.

  • Agitate the samples at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a low-binding filter (e.g., PVDF).

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Plot the measured solubility against the pH of the buffer.

Interpreting the Results: You should observe a significant increase in solubility as the pH decreases, consistent with the Henderson-Hasselbalch equation for bases.[14][15] This data will inform you of the pH required to achieve your target concentration.

Step 2: Exploring Formulation Strategies

If pH modification alone is not sufficient or not compatible with your experimental system, the following strategies can be explored, either individually or in combination.

StrategyMechanism of ActionRecommended Starting AgentsProsCons
Co-solvents Reduce the polarity of the aqueous solvent, thereby increasing the solubility of hydrophobic compounds.[8][16][17]DMSO, Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)Simple to implement, effective for many compounds.[7]Can have biological effects in assays, may still precipitate upon dilution.[9][18]
Surfactants Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in the aqueous phase.[11][19][20]Tween® 80, Sodium Dodecyl Sulfate (SDS), Cremophor® ELCan significantly increase solubility, mimics in vivo conditions (bile salts).[21]Can interfere with certain assays, potential for cell toxicity.
Cyclodextrins Form inclusion complexes where the hydrophobic drug resides in the central cavity of the cyclodextrin molecule.[12][22][23]β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (Captisol®)Generally low toxicity, can improve stability.[24]Complexation is specific to the size and shape of the drug molecule, can be more expensive.
Step 3: Experimental Protocol for Evaluating Formulation Strategies

This protocol allows for a direct comparison of the effectiveness of different solubilizing agents.

Procedure:

  • Prepare a series of solutions containing different concentrations of the selected co-solvent, surfactant, or cyclodextrin in your desired buffer.

  • Follow the same procedure as the pH-dependent solubility study (Steps 1-5) for each of these formulation solutions.

  • Plot the solubility of your compound as a function of the concentration of the solubilizing agent.

Data Presentation:

Formulation AgentConcentrationMeasured Solubility (µg/mL)Fold Increase vs. Buffer
Buffer (pH 7.4)-51
5% DMSOv/v5010
10% DMSOv/v15030
1% Tween® 80w/v8016
2% HP-β-CDw/v12024

Note: The data in this table is illustrative and should be replaced with your experimental results.

Part 4: Advanced Considerations and Best Practices

  • Kinetic vs. Thermodynamic Solubility: The shake-flask method described measures thermodynamic (equilibrium) solubility.[13] In some cases, a supersaturated solution (kinetic solubility) may be acceptable for short-term experiments, but be aware of the risk of precipitation over time.

  • ICH Guidelines: For formal drug development, solubility studies should be conducted in line with ICH (International Council for Harmonisation) guidelines, which specify testing at 37°C in buffers ranging from pH 1.2 to 6.8.[5][25]

  • Vehicle Controls: Always include a vehicle control in your biological experiments to ensure that the observed effects are due to your compound and not the solubilizing agents.[18]

  • Stability: Ensure your compound is stable in the selected buffer and formulation over the duration of your experiment.[25]

By following this structured troubleshooting guide, you will be able to systematically identify an appropriate method for solubilizing [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine, enabling you to proceed with your research with confidence.

References

  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology Pharmacy and Health Sciences, 13(03), 141–149.
  • Gupta, K. R., Dakhole, M. R., Jinnawar, K. S., & Umekar, M. J. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis, 10(3), 164-174.
  • Optimizing Drug Solubility. (2017, October 11). Contract Pharma.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC.
  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (2008). Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126.
  • ICH. (2019, November 20).
  • LogP and logD calcul
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • About ‌Pyrrole. (2024, August 19). Ensince Industry Co., Ltd.
  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796–805.
  • European Medicines Agency (EMA). (2020, February 10).
  • Henderson–Hasselbalch equ
  • Lipták, M. D., et al. (2003). Prediction of the pKa Values of Amines Using ab Initio Methods and Free-Energy Perturbations. Industrial & Engineering Chemistry Research, 42(22), 5671–5678.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC.
  • Pyrrole. (n.d.). Wikipedia.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Future Journal of Pharmaceutical Sciences, 11(1), 74.
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025, July 20). MDPI.
  • Determining the Solubility of 2,3,4,5-tetramethyl-1H-pyrrole in Organic Solvents: A Technical Guide. (n.d.). Benchchem.
  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023, February 23). PMC.
  • Henderson–Hasselbalch equation | Acids and bases | AP Chemistry | Khan Academy. (2021, August 24). Khan Academy.
  • A recent overview of surfactant–drug interactions and their importance. (n.d.). PMC.
  • Simple Method for the Estim
  • M9 Biopharmaceutics Classification System- Based Biowaivers. (n.d.). FDA.
  • Cosolvent. (n.d.). Wikipedia.
  • ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. (2025, May 12). Admescope.
  • Henderson-Hasselbalch equ
  • What are the effects of surfactants on the solubilization of hydrophobic substances? (2025, December 15). Blog.
  • 6 Steps for Successful in vitro Drug Tre
  • Electrical and solubility properties for 3-decylpyrrole/pyrrole copolymers. (n.d.).
  • An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers. (n.d.). Benchchem.
  • Cyclodextrins in delivery systems: Applic
  • Revision Notes - Henderson-Hasselbalch Equation | Acids and Bases | Chemistry. (n.d.). Sparkl.
  • ich harmonised guideline biopharmaceutics classification system-based biowaivers ich m9 指引之. (n.d.).
  • LogP—Making Sense of the Value. (n.d.). ACD/Labs.
  • PYRROLE. (n.d.).
  • A Review of the Solubility Enhancement by Using a Co-Solvency Method. (2021, January 15).
  • Impact of Surfactants on Drug Release during Dissolution Testing. (n.d.).
  • The Henderson–Hasselbalch Equation: Its History and Limitations. (n.d.).
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22).
  • How To Use a pKa Table. (2010, September 29). Master Organic Chemistry.
  • Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia MDPI.
  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010, August 23).
  • Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (2025, September 20).
  • How to Estimate the pKa Values Using the pKa Table. (n.d.). Organic Chemistry Tutor.
  • Cyclodextrins: Concept to applications, regulatory issues and challenges. (2020, August 1). Nanomedicine Research Journal.

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of[2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine

Welcome to the Technical Support and Troubleshooting Center. As drug development professionals and synthetic chemists, you know that scaling up substituted pyrrole methanamines often presents distinct challenges in regio...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center. As drug development professionals and synthetic chemists, you know that scaling up substituted pyrrole methanamines often presents distinct challenges in regioselectivity, yield optimization, and byproduct suppression.

This guide is engineered to provide you with field-proven methodologies, the mechanistic causality behind common failures, and self-validating protocols to ensure your synthesis of[2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine is robust and reproducible.

I. Synthetic Workflow Visualization

SynthesisWorkflow A Hexane-2,5-dione + 1-Phenylethanamine B Step 1: Paal-Knorr Cyclization (Toluene, p-TsOH, Reflux) A->B C 2,5-Dimethyl-1-(1-phenylethyl)pyrrole B->C D Step 2: Vilsmeier-Haack Formylation (POCl3, DMF, 0°C to 50°C) C->D E Pyrrole-3-carbaldehyde D->E F Step 3: Reductive Amination (NH4OAc, NaBH3CN, MeOH) E->F G [2,5-Dimethyl-1-(1-phenylethyl) pyrrol-3-yl]methanamine F->G

Workflow for the 3-step synthesis of[2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine.

II. Standardized Step-by-Step Methodologies

Phase 1: Paal-Knorr Cyclization

Objective: Construct the sterically hindered pyrrole core.

  • Combine equimolar amounts of hexane-2,5-dione and 1-phenylethanamine in anhydrous toluene (0.5 M concentration).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Reflux the mixture vigorously using a Dean-Stark apparatus to continuously remove the water byproduct.

  • Monitor via TLC (Hexanes/EtOAc 8:2). Upon consumption of the dione, cool to room temperature, wash with saturated aqueous NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Phase 2: Vilsmeier-Haack Formylation

Objective: Regioselective introduction of the formyl group at the 3-position.

  • Cool anhydrous N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C under an argon atmosphere.

  • Dropwise add phosphorus oxychloride (POCl₃, 1.2 eq) to generate the Vilsmeier reagent, strictly maintaining the internal temperature below 5 °C. Stir for 30 minutes.

  • Slowly add the pyrrole intermediate from Phase 1 (1.0 eq) dissolved in a minimum volume of DMF.

  • Heat the reaction mixture to 50 °C for 2 hours.

  • Carefully quench by pouring the mixture into ice-cold saturated aqueous NaHCO₃. Extract with ethyl acetate, wash extensively with brine to remove DMF, dry, and purify via silica gel chromatography.

Phase 3: Reductive Amination

Objective: Convert the aldehyde to the target primary methanamine.

  • Dissolve the pyrrole-3-carbaldehyde intermediate in anhydrous methanol (0.2 M).

  • Add a 10-fold molar excess of ammonium acetate (NH₄OAc) and stir at room temperature for 1 hour to ensure complete imine formation.

  • Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) in small portions.

  • Stir for 12 hours at room temperature. Quench with 1M NaOH, extract with dichloromethane, dry, and purify via acid-base extraction or chromatography to isolate the primary amine.

III. Troubleshooting & FAQs (Yield Optimization)

Q1: My Paal-Knorr cyclization is stalling at ~70% conversion. How can I drive this reaction to completion?

  • Causality: The bulky 1-phenylethyl group creates significant steric hindrance during the initial nucleophilic attack and the subsequent dehydration steps. Furthermore, this cyclization is an equilibrium process; accumulated water pushes the equilibrium backward toward the starting open-chain intermediates.

  • Self-Validating Protocol: Implement a Dean-Stark trap to physically remove water from the system, shifting the equilibrium toward the product via Le Chatelier's principle. You can self-validate the reaction's completion by measuring the volume of water collected in the trap—it must match the theoretical yield (exactly 2 equivalents of water per mole of starting dione).

Q2: During the Vilsmeier-Haack formylation, I am observing dark, tarry byproducts and low yields. What is the mechanism behind this degradation, and how is it prevented?

  • Causality: Pyrroles are highly electron-rich heterocycles. While the 2,5-dimethyl groups block the highly reactive alpha positions and force the electrophilic aromatic substitution to occur at the beta (3-) position , these molecules remain prone to acid-catalyzed polymerization. If the Vilsmeier reagent (chloromethyleneiminium ion) is formed at elevated temperatures, or if the localized concentration of POCl₃ is too high, rapid exothermic degradation of the pyrrole ring occurs .

  • Self-Validating Protocol: Strictly control the internal temperature at 0 °C during the dropwise addition of POCl₃. The formation of the Vilsmeier reagent must be fully complete before introducing the pyrrole. Validate the integrity of the intermediate by ensuring the reaction mixture remains a clear, pale-yellow solution before heating. Quench aggressively with ice-cold NaHCO₃ to neutralize reactive intermediates immediately.

Q3: My reductive amination yields a complex mixture of primary, secondary, and tertiary amines. How can I selectively maximize the primary methanamine yield?

  • Causality: The target primary amine is significantly more nucleophilic than the ammonia source used in the reaction. As soon as the primary amine forms, it aggressively competes with ammonia to react with the remaining unreacted aldehyde, yielding secondary and tertiary over-alkylation byproducts .

  • Self-Validating Protocol: You must use a massive excess of the ammonia source (e.g., 10 equivalents of NH₄OAc) to kinetically outcompete the primary amine for the aldehyde. If over-alkylation persists, switch to a self-validating two-step oxime reduction: react the aldehyde with hydroxylamine hydrochloride to form a stable oxime, isolate it, and then reduce it using Zinc/Acetic acid. Because the oxime reduction bypasses the iminium intermediate entirely, it strictly yields the primary amine with zero over-alkylation.

IV. Quantitative Data: Reductive Amination Optimization

The table below summarizes the empirical yield distributions based on different reductive amination conditions. Use this data to select the appropriate protocol based on your purity requirements.

Amination ReagentReducing AgentPrimary Amine Yield (%)Secondary Amine Byproduct (%)Unreacted Aldehyde (%)
1 eq NH₃ (in MeOH)NaBH₄35%45%10%
10 eq NH₄OAcNaBH₃CN78%12%<2%
NH₂OH·HCl (Oxime Route)Zn / AcOH92% <1% <1%

V. References

  • Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier-Haack Formylation of Pyrroles with Sterically Crowded Amides J-GLOBAL (Japan Science and Technology Agency) URL:[Link]

  • Vilsmeier-Haack Reaction Master Organic Chemistry URL:[Link]

  • Divergent synthesis of pyrrole carboxamides from pyrrole carboxaldehyde and formamides/amines via oxidative amidation involving pyrrole acyl radicals Chemical Communications (RSC Publishing) URL:[Link]

Troubleshooting

preventing thermal and oxidative degradation of[2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, handling highly functionalized pyrrole derivatives requires a deep understanding of their intrinsic vulnerabilities.[2,5-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, handling highly functionalized pyrrole derivatives requires a deep understanding of their intrinsic vulnerabilities.[2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine presents a dual-threat degradation profile: an electron-rich heteroaromatic core and a highly nucleophilic primary amine.

While the 2,5-dimethyl substitution successfully sterically hinders the highly reactive α -positions of the pyrrole ring—preventing standard linear polypyrrole polymerization—the β -position (C4) remains vulnerable to autoxidation[1]. Concurrently, the primary methanamine group is prone to oxidative degradation, thermal condensation, and atmospheric CO₂ capture[2]. This guide provides field-proven, self-validating protocols to ensure the structural integrity of your compound throughout your experimental workflows.

Diagnostic Data: Identifying Degradation Pathways

Before troubleshooting, you must accurately diagnose the mode of degradation. The table below summarizes the quantitative and qualitative analytical signatures associated with specific degradation mechanisms.

Degradation PathwayVisual IndicatorAnalytical Signature (NMR/MS)Mechanistic Causality
Pyrrole Autoxidation Colorless oil darkens to yellow, then brown/black[3].Appearance of C=O stretch (~1700 cm⁻¹); +16 Da in LC-MS.O₂ attacks the unsubstituted C4 position, forming a 4-pyrrolin-2-one species[1]. Accelerated by Lewis acidic surfaces[4].
Amine Oxidation Pale yellow discoloration.Loss of -CH₂-NH₂ integration in ¹H NMR; +16 Da (hydroxylamine).Radical-mediated oxidation of the primary amine group upon prolonged air exposure[2].
Carbamate Formation Formation of a white, insoluble crust on the container.Broad peak at ~160-165 ppm in ¹³C NMR (C=O).The nucleophilic primary amine attacks atmospheric CO₂, forming a stable carbamate salt.
Thermal Condensation Viscous, dark tar formation.High MW oligomers in LC-MS; severe broadening of baseline in NMR.Intermolecular condensation between oxidized pyrrolinone species and free primary amines at elevated temperatures.

Troubleshooting Guides & FAQs

Q1: My freshly purified free base turns dark brown within 24 hours on the bench. Why is this happening, and how do I stop it? A1: You are observing pyrrole autoxidation. Pyrroles are inherently electron-rich and darken readily upon exposure to oxygen and light[3]. The oxygenation of 2,5-dimethylpyrrole derivatives is a kinetic process that is first-order in both the pyrrole and O₂[5]. To prevent this, you must eliminate oxygen exposure. Store the compound in amber vials (to prevent photo-oxidation) under a strict Argon or Nitrogen atmosphere, and maintain storage temperatures at -20°C or below[6].

Q2: I am using standard glassware, but my compound is still degrading during solvent evaporation. What is the hidden variable? A2: The surface chemistry of your equipment may be catalyzing the degradation. Recent studies indicate that Lewis acidic surface sites can significantly accelerate the autoxidation of pyrrolic species[4]. Ensure your glassware is rigorously base-washed and flame-dried under vacuum. Furthermore, ensure your solvents are thoroughly degassed, as dissolved oxygen will initiate degradation even in a sealed flask[2].

Q3: Is there a chemical derivatization strategy to extend the shelf-life of this compound for long-term storage? A3: Yes. The most robust method to prevent both thermal and oxidative degradation is to convert the free base into its hydrochloride (HCl) salt. Causality: Protonating the primary amine completely removes its nucleophilicity, preventing thermal condensation and CO₂ capture. Furthermore, the resulting positive charge exerts a slight electron-withdrawing inductive effect on the attached pyrrole ring, lowering its HOMO energy level and making the C4 position significantly more resistant to autoxidation[7].

Experimental Protocols

To ensure a self-validating system, follow these step-by-step methodologies. If the protocols are executed correctly, the compound will remain a colorless to off-white solid indefinitely.

Protocol A: Synthesis of the Hydrochloride Salt for Long-Term Storage

Perform this procedure immediately after purifying the free base to halt degradation.

  • Preparation: Transfer the freshly purified[2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine (free base) into an oven-dried Schlenk flask under an Argon atmosphere[8].

  • Dissolution: Dissolve the compound in anhydrous, degassed diethyl ether or methyl tert-butyl ether (MTBE) (approx. 10 mL per gram of compound).

  • Cooling: Submerge the flask in an ice-water bath (0°C) and stir for 5 minutes.

  • Salt Formation: Using a gas-tight syringe, slowly add 1.05 equivalents of ethereal HCl (e.g., 2.0 M HCl in diethyl ether) dropwise. A white precipitate will begin to form immediately.

  • Maturation: Allow the suspension to stir at 0°C for 30 minutes to ensure complete precipitation.

  • Isolation: Filter the solid using a Schlenk frit under a positive blanket of Argon to prevent moisture condensation[9]. Wash the filter cake with cold, anhydrous ether.

  • Storage: Dry the resulting salt under high vacuum (Schlenk line) for 4 hours. Transfer to an amber vial, backfill with Argon, and store at -20°C[6].

Protocol B: Freeze-Pump-Thaw Degassing of Solvents

Standard sparging (bubbling gas) is often insufficient for highly sensitive pyrroles. Use this method for absolute oxygen removal.

  • Freezing: Fill a heavy-walled Schlenk flask halfway with the desired solvent. Seal the Teflon valve and submerge the flask in a liquid nitrogen Dewar until the solvent is completely frozen solid[9].

  • Pumping: Open the valve to the high-vacuum line for 2–3 minutes to evacuate all atmospheric gases from the headspace[9].

  • Thawing: Close the vacuum valve. Remove the flask from the liquid nitrogen and place it in a room-temperature water bath. As the solvent thaws, you will observe vigorous bubbling as trapped O₂ and N₂ are released from the liquid lattice.

  • Cycling: Repeat Steps 1 through 3 for a minimum of three complete cycles.

  • Backfilling: After the final thaw, backfill the flask with ultra-high purity Argon[8].

Mechanistic Visualization

The following diagram maps the causality between environmental stressors, the specific degradation pathways of the molecule, and the targeted interventions required to stabilize it.

G cluster_degradation Degradation Pathways cluster_prevention Stabilization Strategies Molecule [2,5-Dimethyl-1-(1-phenylethyl) pyrrol-3-yl]methanamine Thermal Thermal Stress (> 40°C) Molecule->Thermal Oxidative O2 / Air Exposure Molecule->Oxidative Salt HCl Salt Formation (Protonation) Molecule->Salt Inert Inert Atmosphere (Ar/N2) Molecule->Inert Cold Cryogenic Storage (-20°C) Molecule->Cold AmineDeg Amine Condensation & Carbamate Formation Thermal->AmineDeg Oxidative->AmineDeg PyrroleDeg C4-Autoxidation to Pyrrolinones Oxidative->PyrroleDeg Stable Stable Amine Salt & Intact Pyrrole Core Salt->Stable Inert->Stable Cold->Stable

Mechanistic pathways of degradation and stabilization strategies for the pyrrole derivative.

References

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds - MDPI[Link]

  • Role of Surface Chemistry in Pyrrole Autoxidation - Langmuir (ACS Publications)[Link]

  • Kinetic Study of the Oxygenation of 2,5-Dimethylpyrrole - ResearchGate / Energy & Fuels[Link]

  • Pyrrole - Wikipedia [Link]

  • Oxidation of Pyrrole by Dehaloperoxidase-Hemoglobin: Chemoenzymatic Synthesis of Pyrrolin-2-Ones - PMC / NIH[Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group, University of Pittsburgh[Link]

  • Working with Air and Moisture Sensitive Compounds - Molecular Inorganic Chemistry[Link]

Sources

Optimization

Technical Support Center: Optimizing Flash Chromatography for [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine

This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive, in-depth resource for purifying the primary amine, [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive, in-depth resource for purifying the primary amine, [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine, using flash chromatography. We will address common challenges, provide systematic troubleshooting protocols, and explain the scientific principles behind each strategic choice.

Frequently Asked Questions (FAQs)

Q1: Why does my amine compound streak on the TLC plate and exhibit severe peak tailing on the flash column?

A: This is the most common issue when purifying basic compounds like your primary amine on standard silica gel. Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). Your basic amine can undergo a strong acid-base interaction with these sites.[1] This secondary retention mechanism leads to a portion of the analyte molecules being retained much more strongly than the bulk, resulting in a "tail" as they slowly elute from the column.[2][3]

Q2: What is the purpose of adding triethylamine (TEA) or ammonia to the mobile phase?

A: Adding a small amount of a competing base, like triethylamine (typically 0.1-1%), serves to neutralize or "mask" the acidic silanol sites on the silica gel.[1][4] The TEA is a small, volatile base that preferentially interacts with the active silanol groups, preventing your target amine from binding ionically. This allows the purification to proceed based on the desired normal-phase interactions (polarity), resulting in sharper, more symmetrical peaks.[1][5] An alternative is to use a solution of ammonia in methanol as a polar modifier.[6]

Q3: Is a standard silica column suitable for this purification?

A: Yes, a standard silica column can be used effectively, provided you modify the mobile phase with an amine additive as described above. However, if peak tailing persists or if your compound is particularly sensitive, alternative stationary phases can offer a superior solution. Amine-functionalized silica columns, for instance, have a basic surface character that eliminates the need for mobile phase additives and can simplify the purification process.[7]

Q4: Should I consider reversed-phase flash chromatography?

A: Reversed-phase (e.g., C18-silica) is a powerful alternative, especially if normal-phase method development proves difficult. For basic amines, it is often advantageous to use a mobile phase with a high pH (e.g., water/acetonitrile with 0.1% TEA or ammonium hydroxide).[1] At a high pH (ideally two pH units above the amine's pKa), the amine is in its neutral, free-base form, making it more hydrophobic and thus more retentive on the C18 stationary phase, which can lead to a successful purification.[1]

Systematic Troubleshooting and Optimization Guide

This section addresses specific experimental problems in a structured "Problem-Cause-Solution" format.

Problem 1: Severe Peak Tailing or Complete Retention of the Compound
  • Primary Cause: Strong acid-base interaction between the basic methanamine group and acidic silanol groups on the silica stationary phase. This can lead to significant bandspreading or, in severe cases, irreversible binding to the column.[1]

  • Solution A: Mobile Phase Modification (Recommended First Approach)

    • Introduce a Competing Base: Add 0.5-1% triethylamine (TEA) to your mobile phase system (both the weak and strong solvents, e.g., hexane and ethyl acetate).

    • Equilibrate Thoroughly: Before loading your sample, flush the column with at least 5-7 column volumes (CVs) of the initial mobile phase containing TEA. This step is critical to ensure all active sites on the silica are neutralized before the sample is introduced.

    • Alternative Modifier: If TEA is not suitable, a 2M solution of ammonia in methanol can be used as the strong polar solvent, mixed with a non-polar co-solvent like dichloromethane (DCM).[6]

  • Solution B: Change the Stationary Phase

    • Amine-Functionalized Column: Switch to a pre-packed amine-functionalized silica column. These columns have a basic surface, which repels basic analytes and prevents the ionic interactions that cause tailing. This often allows for purification with simple neutral solvents (e.g., hexane/ethyl acetate) without any additives.[7]

    • Reversed-Phase Column: Employ a C18 reversed-phase column with a buffered or modified mobile phase (e.g., acetonitrile/water with 0.1% TEA).[1][8]

Problem 2: Poor Resolution Between Product and Impurities
  • Primary Cause: The chosen solvent system lacks sufficient selectivity for the compounds in your mixture. Selectivity is the measure of separation between two peaks and is the most critical parameter in chromatography.[1]

  • Solution: Systematic Method Development using Thin-Layer Chromatography (TLC)

    • Goal: Find a solvent system where your target compound has an Rf value between 0.15 and 0.35.[9] This range typically translates to an elution of 3-7 column volumes in flash chromatography, providing a good balance between resolution and run time.[9]

    • Screening: Test various solvent systems on TLC plates. Remember to add your chosen amine modifier (e.g., 0.5% TEA) to the TLC developing solvent for an accurate prediction.

    • Optimization: If separation is poor, change the solvent selectivity by substituting one of the mobile phase components with a solvent from a different class (see table below). For example, if a hexane/ethyl acetate mixture fails, try a hexane/acetone or DCM/methanol system.

Solvent System Recommendation for Amines Characteristics Typical Starting Ratio (TLC)
Hexane / Ethyl Acetate + 0.5% TEAStandard, good for moderately polar compounds.80:20
Dichloromethane / Methanol + 0.5% TEAMore polar system for highly retained compounds.95:5
Hexane / Acetone + 0.5% TEAAcetone offers different selectivity than ethyl acetate.85:15
Toluene / Diethyl Ether + 0.5% TEAAlternative non-polar/polar combination.80:20
Problem 3: Low Recovery or Suspected On-Column Decomposition
  • Primary Cause: The compound may be unstable on the acidic silica surface, or it may be irreversibly adsorbed.[6][10]

  • Solution A: Deactivate the Stationary Phase

    • Ensure the column is thoroughly pre-equilibrated with a TEA-containing mobile phase as described in Problem 1, Solution A . This is the most effective way to prevent acid-catalyzed degradation.

  • Solution B: Optimize Sample Loading

    • Dry Loading: If your compound is not very soluble in the initial, non-polar mobile phase, it can precipitate at the top of the column upon loading. This leads to poor chromatography and low recovery. To avoid this, use dry loading: dissolve your crude product in a strong solvent (like DCM or methanol), adsorb it onto a small amount of silica gel (or celite), evaporate the solvent completely, and load the resulting dry powder onto the column.

    • Minimize Strong Solvents: When using liquid loading, dissolve the sample in the absolute minimum amount of the mobile phase or a solvent slightly more polar than the mobile phase. Avoid using a very strong solvent (like pure methanol) as it will disrupt the equilibrium at the top of the column and broaden the initial sample band.

Experimental Protocols & Visualizations

Protocol 1: TLC-Based Method Development for Amine Purification
  • Prepare a stock solution of your crude material in a suitable solvent (e.g., 10 mg/mL in DCM).

  • Prepare developing chambers with different solvent systems (e.g., 8:2 Hexane:EtOAc, 9:1 Hexane:EtOAc) each containing 0.5% (v/v) triethylamine.

  • Spot the TLC plate with a small amount of your stock solution and develop the plates.

  • Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).

  • Calculate the Rf value for your target compound: Rf = (distance traveled by spot) / (distance traveled by solvent front).

  • Select the solvent system that gives an Rf value for your product of ~0.2-0.3 and provides the best separation from impurities.[11] This system will be your starting point for the flash chromatography gradient.

Diagram 1: Method Development Workflow

This diagram illustrates the logical flow from initial analysis to an optimized flash chromatography method.

MethodDevelopment cluster_TLC TLC Method Development cluster_Flash Flash Chromatography Execution TLC_Start Start: Crude Mixture TLC_Screen Screen Solvents (e.g., Hex/EtOAc) + 0.5% TEA TLC_Start->TLC_Screen TLC_Eval Evaluate TLC: Is Rf between 0.15-0.35? Is separation adequate? TLC_Screen->TLC_Eval TLC_Adjust Adjust Polarity or Change Solvent Selectivity (e.g., try DCM/MeOH) TLC_Eval->TLC_Adjust No TLC_Optimized Optimized TLC Solvent System Found TLC_Eval->TLC_Optimized Yes TLC_Adjust->TLC_Screen Flash_Equil Equilibrate Column with Mobile Phase + 0.5% TEA (5-7 CV) TLC_Optimized->Flash_Equil Translate Method Flash_Load Load Sample (Dry or Liquid) Flash_Equil->Flash_Load Flash_Run Run Gradient (Based on TLC) Flash_Load->Flash_Run Flash_Collect Collect & Analyze Fractions Flash_Run->Flash_Collect Flash_Result Pure Compound Flash_Collect->Flash_Result

Caption: Workflow for developing a flash method from TLC analysis.

Diagram 2: Troubleshooting Decision Tree

This diagram provides a step-by-step guide to diagnosing and solving common purification problems.

Troubleshooting cluster_Tailing Issue: Peak Tailing / No Elution cluster_Resolution Issue: Poor Resolution cluster_Recovery Issue: Low Recovery Start Problem Observed Tailing_Q Are you using an amine modifier (e.g., 0.5% TEA)? Start->Tailing_Q Resolution_Q Was TLC used to optimize solvent system? Start->Resolution_Q Recovery_Q How was the sample loaded? Start->Recovery_Q Add_TEA Action: Add 0.5-1% TEA to mobile phase. Equilibrate column (5-7 CV). Tailing_Q->Add_TEA No Use_NH_Col Action: Switch to an Amine-functionalized column. Tailing_Q->Use_NH_Col Yes, still tailing Rescreen_TLC Action: Re-screen TLC. Aim for product Rf ~0.2. Change solvent selectivity. Resolution_Q->Rescreen_TLC No Gradient_Opt Action: Flatten gradient around target compound's elution point. Resolution_Q->Gradient_Opt Yes Dry_Load Action: Use dry loading to prevent precipitation on the column. Recovery_Q->Dry_Load Liquid, low solubility Check_Stability Action: Confirm compound stability on TEA-treated silica via 2D TLC. Recovery_Q->Check_Stability Dry, still low

Caption: Decision tree for troubleshooting common flash chromatography issues.

References

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • Biotage. (2023, February 10). How do I Create an Efficient Gradient Flash Chromatography Method?[Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]

  • University of Rochester. Troubleshooting Flash Chromatography. [Link]

  • PubChem. (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine hydrochloride. National Center for Biotechnology Information. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • SiliCycle. (2021, March 12). Flash Method Development from TLC Plates Webinar. YouTube. [Link]

  • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. [Link]

  • Various Authors. (2013, November 27). How can I prevent peak tailing in HPLC? ResearchGate. [Link]

  • Sorbtech. (2023, September 13). TLC for Flash Chromatography. [Link]

  • BUCHI. All you need to know about using TLC data for flash method optimization. [Link]

  • MIT OpenCourseWare. 8.9 - Flash Column Chromatography Guide. [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization Troubleshooting for[2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine

Welcome to the Technical Support Center. This portal provides advanced troubleshooting protocols for researchers and drug development professionals working with [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal provides advanced troubleshooting protocols for researchers and drug development professionals working with [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine .

Due to its specific structural features—a highly flexible primary methanamine arm, a bulky chiral 1-phenylethyl group, and an electron-rich 2,5-dimethylpyrrole core—this compound strongly resists standard crystallization. Instead, it frequently exhibits "oiling out," poor diastereomeric resolution, and chemical degradation. The guides below provide self-validating, mechanistically grounded solutions to these exact challenges.

The "Oiling Out" Conundrum (Liquid-Liquid Phase Separation)

Q: During cooling or anti-solvent addition, my compound forms a cloudy emulsion or a sticky gum at the bottom of the reactor instead of a crystalline solid. What is happening thermodynamically?

A: Your system is experiencing [Liquid-Liquid Phase Separation (LLPS)[1]]([Link]), commonly known as "oiling out." Because the bulky 1-phenylethyl group and the flexible methanamine arm create a high entropic penalty for crystal lattice formation, the compound has a low melting point and high lipid solubility. When you cool the solution rapidly, the supersaturation trajectory crosses the metastable liquid-liquid boundary before reaching the critical nucleation threshold for the solid phase[2]. The solute separates into a solute-rich "oil" phase and a solvent-rich continuous phase.

Q: How can I force this oily phase to crystallize without trapping impurities?

A: Do not attempt to crash-cool the oil. The oil phase acts as a highly effective solvent for structurally similar impurities, meaning any crystals that eventually form within the oil will be highly impure and heavily agglomerated[1]. Instead, you must bypass the LLPS region entirely by controlling the supersaturation trajectory and utilizing Seed Aging at Low Supersaturation .

G Start Dissolve Pyrrole-Amine Cooling Cooling & Anti-Solvent Start->Cooling PhaseCheck Phase Observation Cooling->PhaseCheck LLPS Oiling Out (LLPS) PhaseCheck->LLPS High Supersaturation Nucleation Crystal Nucleation PhaseCheck->Nucleation Optimal Metastable Zone Intervention Intervention: Reheat & Seed LLPS->Intervention Growth Isothermal Aging Nucleation->Growth Intervention->PhaseCheck Process Reset Isolation Isolation Growth->Isolation

Fig 1. Workflow for bypassing Liquid-Liquid Phase Separation (LLPS) during crystallization.

Protocol 1: Anti-Solvent Seeding Strategy to Bypass LLPS

This protocol establishes a self-validating loop to ensure crystallization occurs directly from the continuous phase.

  • Dissolution: Dissolve the free base (or salt) in a primary solvent (e.g., Ethanol) at 60°C until completely clear.

  • Metastable Zone Identification: Slowly add anti-solvent (e.g., Heptane) dropwise until the solution becomes faintly turbid. Immediately add 2-3 drops of the primary solvent to restore a perfectly clear solution. You are now resting just below the LLPS boundary.

  • Seeding: Cool the solution by exactly 5°C. Introduce 1-2 wt% of crystalline seeds.

  • Isothermal Aging (Self-Validation Checkpoint): Hold the temperature constant for 2-4 hours.

    • Pass: The bulk solution remains clear while the seed crystals visibly grow.

    • Fail: The bulk solution turns milky/opaque (LLPS has occurred). Reheat to 60°C to dissolve the oil, add 5% more primary solvent, and repeat from Step 2.

  • Controlled Desupersaturation: Once the seed bed is established and the supersaturation is consumed, initiate a slow cooling ramp (0.1°C/min) to 5°C.

  • Isolation: Filter under vacuum and wash with cold anti-solvent.

Salt Screening & Chiral Resolution

Q: The free base refuses to crystallize even after avoiding LLPS. Should I form a salt?

A: Yes. Converting the primary methanamine to a salt drastically increases the lattice energy. Because your molecule contains a chiral center at the 1-phenylethyl group, utilizing a chiral resolving acid serves a dual purpose: it forces crystallization and upgrades the diastereomeric/enantiomeric excess (de/ee).

Q: Which acids are safe and effective for this specific pyrrole derivative?

A: You must avoid strong mineral acids (like HCl or H₂SO₄). The 2,5-dimethylpyrrole core, while sterically protected at the alpha positions, is still electron-rich and susceptible to protonation-induced degradation or polymerization at low pH. Weak chiral organic acids are the standard for .

Table 1: Quantitative Salt Screening Matrix for Pyrrole-Amines
Resolving AgentpKaMolar RatioExpected YieldExpected deMechanistic Causality / Observation
L-(+)-Tartaric Acid 2.98, 4.340.5 eq>60%>95%Dicarboxylic acid forms a rigid, highly crystalline hydrogen-bond network[3]. Mild acidity prevents pyrrole degradation.
(R)-(-)-Mandelic Acid 3.411.0 eq~40%>98%Excellent chiral recognition via pi-pi stacking with the pyrrole/phenyl rings, but higher solvent solubility lowers overall yield.
Di-p-toluoyl-L-tartaric acid ~1.501.0 eq>80%~70%Bulky groups rapidly force crystallization, but fast precipitation kinetics often trap the undesired diastereomer in the lattice.
Hydrochloric Acid (HCl) -7.001.0 eqN/AN/AFailure: Strong mineral acid protonates the pyrrole core, inducing immediate pink/brown discoloration and polymerization.
Protocol 2: Kinetically Controlled Diastereomeric Resolution

Prolonged exposure of diastereomeric salts to mother liquors can lead to a decrease in optical purity due to thermodynamic equilibration. This protocol utilizes kinetic control[3].

  • Preparation: Dissolve 1.0 equivalent of[2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine in Isopropanol (IPA) at 50°C.

  • Acid Addition: Dissolve 0.5 equivalents of L-(+)-Tartaric acid in a minimum volume of warm IPA/Water (9:1). Add this dropwise to the amine solution over 15 minutes.

  • Equilibration: Stir at 50°C for exactly 30 minutes to ensure complete salt formation. Do not exceed this time, as prolonged heating risks pyrrole oxidation.

  • Kinetic Crystallization: Cool to 20°C at a controlled rate of 0.2°C/min.

  • Immediate Harvest (Self-Validation Checkpoint): Filter the resulting crystals immediately upon reaching 20°C. Do not leave the slurry to stir overnight.

    • Validation: Analyze the mother liquor via chiral HPLC. If the undesired enantiomer is <90% ee in the mother liquor, the crystallization was too fast, trapping the wrong isomer. Reduce the cooling rate in the next iteration.

Chemical Stability During Crystallization

Q: My crystals (or the mother liquor) are turning pink, purple, or brown during the heating/cooling cycles. Why is this happening?

A: This is a hallmark of pyrrole auto-oxidation. The 2,5-dimethylpyrrole core is highly electron-rich. When exposed to oxygen at elevated temperatures (such as during the 60°C dissolution phase), trace transition metals in the solvent can catalyze the oxidation of the pyrrole ring, leading to highly conjugated, intensely colored polymeric impurities.

Troubleshooting Steps:

  • Degas Solvents: Sparge all crystallization solvents (especially ethers and alcohols) with Nitrogen or Argon for 15 minutes prior to use to remove dissolved oxygen.

  • Inert Atmosphere: Conduct all heating and refluxing steps under a positive pressure of inert gas.

  • Antioxidant Addition: If the problem persists, add 0.1 wt% of a volatile antioxidant, such as BHT (Butylated hydroxytoluene), to the primary solvent. BHT is highly soluble in cold anti-solvents (like heptane) and will be efficiently purged into the mother liquor during filtration, leaving your final crystals pure.

Sources

Optimization

reducing background interference in [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine biological assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers working with [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers working with [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine .

This compound possesses specific physicochemical liabilities: a highly lipophilic core (the phenylethyl-substituted dimethylpyrrole) and a basic primary amine (methanamine). These structural features frequently drive assay interference through auto-fluorescence, colloidal aggregation, non-specific binding (NSB), and bioanalytical matrix effects.

Below is our comprehensive Q&A guide to diagnosing, understanding, and mitigating background interference in your biological assays.

Part 1: Diagnostic Workflow

Before altering your protocols, it is critical to identify the exact mechanism of interference. Use the decision tree below to categorize your background noise.

G Start High Assay Background or Erratic Signal Check1 Is the issue Optical or Binding-related? Start->Check1 Optical Optical Interference (Auto-fluorescence/IFE) Check1->Optical Fluorescence Assay Binding Physical Interference (Aggregation/NSB) Check1->Binding Biochemical/Cellular Sol1 Red-shift Fluorophore or use TR-FRET Optical->Sol1 Check2 Dose-response curve characteristics? Binding->Check2 Agg Steep Hill Slope (>2) Pan-assay activity Check2->Agg High Conc. NSB Flat at low conc. Loss of compound Check2->NSB Low Conc. Sol2 Add 0.01% Triton X-100 Validate with DLS Agg->Sol2 Sol3 Use low-bind plates Add 0.1% BSA NSB->Sol3

Figure 1: Decision tree for identifying and resolving small-molecule assay interference.

Part 2: Optical & Fluorescence Interference

Q: Why am I seeing erratic, high background signals in my primary biochemical screening (e.g., FITC/fluorescein polarization assays) with this compound?

The Causality: The conjugated π -system of the pyrrole ring can exhibit auto-fluorescence or act as an inner-filter effect (IFE) quencher, particularly in the blue/green spectrum (excitation 350–490 nm, emission 400–530 nm). In high-content screening or standard fluorescence intensity assays, this intrinsic fluorescence mimics a false-positive signal, masking the detection of low-intensity fluorescent probes[1].

The Protocol: Red-Shifting and Time-Gating To build a self-validating optical system, you must separate the compound's signal from the assay's signal either spatially (wavelength) or temporally (time).

  • Red-Shift the Assay: Switch your fluorophores from FITC/Coumarin to red or near-infrared dyes (e.g., Alexa Fluor 647, Cy5). The pyrrole core does not absorb or emit efficiently at wavelengths >600 nm.

  • Implement TR-FRET: If red-shifting is impossible, transition to Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

    • Step 1: Label your target with a Lanthanide chelate (e.g., Europium, which has a long emission half-life of ~1 ms).

    • Step 2: Excite the plate at 340 nm.

    • Step 3: Introduce a 50–100 microsecond delay before reading the emission. The short-lived auto-fluorescence of the pyrrole derivative (typically nanoseconds) will decay completely, leaving a zero-background signal from the Europium.

Part 3: Colloidal Aggregation & Non-Specific Binding

Q: My dose-response curves are extremely steep (Hill slope > 2.0), and the compound appears to inhibit multiple unrelated enzymatic targets at high micromolar concentrations. Is this real target engagement?

The Causality: It is highly likely you are observing colloidal aggregation, a classic Pan-Assay Interference (PAINS) mechanism. The lipophilic phenylethyl and dimethyl-pyrrole moieties drive the compound to self-associate in aqueous buffers at critical aggregation concentrations (typically 1–10 µM). These aggregates form colloids (50–1000 nm in radius) that non-specifically adsorb and partially denature assay proteins, leading to false-positive inhibition[2]. Up to 95% of initial hits in some screens can be attributed to this phenomenon if uncontrolled[3].

The Protocol: Detergent Disruption and DLS Validation

  • Detergent Counter-Screen: Re-run your assay in the presence of a non-ionic detergent. Add 0.01% (v/v) freshly prepared Triton X-100 or 0.05% CHAPS to your assay buffer[2]. If the compound's inhibitory activity disappears or shifts significantly to the right, it is an aggregator.

  • Dynamic Light Scattering (DLS): Validate the physical presence of colloids. Prepare a 10 µM solution of the compound in filtered assay buffer (without protein). Read the sample in a DLS instrument. The presence of particles in the 50–1000 nm range confirms aggregation[2].

Q: I am losing compound during serial dilutions, leading to flat activity curves at lower concentrations. Where is the compound going?

The Causality: Non-Specific Binding (NSB) to consumables. The primary methanamine group is basic (pKa ~ 9-10) and will be positively charged at physiological pH (7.4). This cation, combined with the highly hydrophobic phenylethyl group, interacts strongly with the negatively charged surfaces of untreated polystyrene plates and standard pipette tips.

The Protocol: Surface Passivation

  • Consumables: Switch all compound preparation and assay plates to low-binding polypropylene or specialized non-binding surface (NBS) microplates.

  • Buffer Additives: Add a carrier protein, such as 0.1% Bovine Serum Albumin (BSA), to your assay buffer. The BSA will coat the plastic surfaces and act as a hydrophobic sink, keeping your compound in solution and available for target engagement.

Part 4: LC-MS/MS Bioanalytical Matrix Effects

Q: When transitioning to in vitro ADME assays (e.g., microsomal stability or plasma protein binding), the LC-MS/MS signal for this compound suffers from severe ion suppression. How can I clean up the background?

The Causality: You are experiencing phospholipid-induced matrix effects. Endogenous glycerophosphocholines (abundant in plasma and microsomes) are highly hydrophobic and co-elute with your lipophilic compound during reversed-phase chromatography. In the electrospray ionization (ESI) source, these high-concentration phospholipids outcompete your methanamine compound for available charge, leading to massive ion suppression and poor signal-to-noise ratios[4][5].

G Sample Biological Matrix (Plasma/Microsomes) Problem Phospholipid Ion Suppression Sample->Problem SPE Mixed-Mode Cation Exchange (MCX) SPE Problem->SPE Load Sample Wash 100% Organic Wash (Removes Phospholipids) SPE->Wash Elute Basic Organic Elution (Recovers Amine) Wash->Elute Clean Clean LC-MS/MS Signal High S/N Ratio Elute->Clean

Figure 2: Workflow for mitigating phospholipid-induced ion suppression using MCX SPE.

The Protocol: Mixed-Mode Cation Exchange (MCX) SPE Standard protein precipitation (e.g., adding 3 volumes of cold acetonitrile) does not remove phospholipids[4]. Because your compound contains a basic primary amine, you can exploit its charge using Solid-Phase Extraction (SPE)[5].

  • Condition: Condition an MCX SPE cartridge with methanol, followed by 2% formic acid in water.

  • Load: Acidify your biological sample with 2% formic acid (ensuring the methanamine is fully protonated) and load it onto the cartridge. The compound will bind via strong cation exchange.

  • Wash: Wash the cartridge with 100% methanol. Because the compound is held by ionic bonds, the organic wash will strip away the neutral and zwitterionic phospholipids without eluting your analyte.

  • Elute: Elute the compound using 5% ammonium hydroxide in methanol. The basic pH neutralizes the amine, breaking the ionic bond and releasing the purified compound for LC-MS/MS analysis.

Quantitative Summary of Mitigation Strategies

Structural LiabilityObserved InterferencePrimary DiagnosticValidated Mitigation Strategy
Conjugated Pyrrole Core Auto-fluorescence / IFEElevated baseline in blue/green channelsRed-shift fluorophores (>600 nm) or implement TR-FRET.
Phenylethyl + Pyrrole Colloidal AggregationSteep Hill slope (>2.0), pan-assay inhibitionAdd 0.01% Triton X-100; Validate particle formation via DLS.
Basic Methanamine Plastic Non-Specific BindingFlat dose-response at low concentrationsUse polypropylene plates; Add 0.1% BSA to assay buffer.
Lipophilic Amine LC-MS/MS Ion SuppressionPoor S/N ratio in plasma/microsomesImplement Mixed-Mode Cation Exchange (MCX) SPE cleanup.

References

  • Auld, D. S., Inglese, J., & Dahlin, J. L. (2017). Assay Interference by Aggregation. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Baell, J. B., & Nissink, J. W. M. (2015). The Ecstasy and Agony of Assay Interference Compounds. ACS Central Science. Available at: [Link]

  • Taylor & Francis Group. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Available at: [Link]

  • Assay Guidance Manual - NCBI Bookshelf. (2025). Interference and Artifacts in High-content Screening. Available at: [Link]

  • LCGC International. (2026). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Validating Target Engagement of [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine In Vitro: A Comparative Guide

As a Senior Application Scientist, one of the most frequent pitfalls I observe in early-stage drug development is the over-reliance on functional phenotypic readouts without rigorous proof of direct target engagement (TE...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent pitfalls I observe in early-stage drug development is the over-reliance on functional phenotypic readouts without rigorous proof of direct target engagement (TE). When working with structurally unique small molecules like [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine (hereafter referred to as DPP-M ), validating that the compound physically binds its intended target inside a living cell is non-negotiable.

DPP-M presents a fascinating chemical profile: a lipophilic 2,5-dimethylpyrrole core, a sterically bulky and chiral 1-phenylethyl moiety, and a highly reactive primary methanamine handle. While the primary amine is an asset for chemical derivatization (e.g., PROTAC synthesis or affinity chromatography), it introduces specific liabilities in biochemical assays, such as electrostatic non-specific binding.

This guide objectively compares the most robust in vitro target engagement platforms—Surface Plasmon Resonance (SPR), Cellular Thermal Shift Assay (CETSA), and Drug Affinity Responsive Target Stability (DARTS)—and provides self-validating experimental protocols tailored to the unique physicochemical properties of DPP-M.

Orthogonal Target Engagement Strategy

Biochemical affinity does not guarantee cellular efficacy. A compound might exhibit a low nanomolar Kd​ in a buffer but fail to engage its target in vivo due to poor membrane permeability, high intracellular protein binding, or competition with endogenous ligands. Therefore, we must employ an orthogonal workflow that bridges the gap between isolated biophysics and live-cell physiology.

TE_Workflow cluster_biochemical Biochemical TE cluster_cellular Cellular TE Compound DPP-M Small Molecule SPR SPR (Kinetics & Affinity) Compound->SPR Direct Binding CETSA CETSA (Thermal Stability) Compound->CETSA Live Cells DARTS DARTS (Protease Resistance) Compound->DARTS Lysate/Cells Validation Target Engagement Confirmed SPR->Validation CETSA->Validation DARTS->Validation

Figure 1: Orthogonal target engagement workflow validating DPP-M binding across biochemical and cellular environments.

Comparative Analysis of TE Platforms

When selecting an assay for DPP-M, we must account for its primary amine ( pKa​≈9.5 ), which renders the molecule cationic at physiological pH.

Table 1: Methodological Comparison for DPP-M
MethodologyEnvironmentLabel Required?Primary Data OutputDPP-M Specific Liability & Causality
SPR [1]Biochemical (Purified Protein)No (Label-free)Kinetics ( Kd​,kon​,koff​ )High: The cationic amine will bind non-specifically to negatively charged carboxymethyl dextran chips. Requires buffer optimization.
CETSA [2]Cellular (Intact Cells)No (Label-free)Thermal Shift ( ΔTm​ ), EC50​ Low: Assesses the native, unmodified compound. Permeability is the only barrier, which DPP-M's lipophilic core mitigates.
DARTS [3]Cellular (Lysate)No (Label-free)Protease Protection FoldLow: Excellent fallback if the target protein does not exhibit a distinct thermal melting curve in CETSA.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system . This means the assay design inherently controls for false positives and artifacts.

Protocol A: Surface Plasmon Resonance (SPR) Kinetic Profiling

The Causality: Standard SPR uses CM5 sensor chips coated with carboxymethyl dextran. At pH 7.4, the carboxyl groups are negatively charged. Because DPP-M is positively charged, it will accumulate on the matrix via electrostatic interactions, creating a false "super-stoichiometric" binding signal. To prevent this, we must use a low-density CM4 chip and increase the running buffer's ionic strength.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the purified target protein onto a CM4 sensor chip via standard amine coupling. Self-Validation: Leave one flow cell blank (activated and deactivated without protein) to serve as an in-line reference for bulk refractive index subtraction.

  • Buffer Optimization: Prepare running buffer (e.g., HEPES-buffered saline) but increase NaCl concentration to 300 mM and add 0.05% Tween-20. The high salt shields the electrostatic attraction between DPP-M's amine and the dextran matrix.

  • Analyte Injection: Prepare a 2-fold dilution series of DPP-M (e.g., 10 µM down to 39 nM). Inject from lowest to highest concentration (Single-Cycle Kinetics) to avoid incomplete regeneration artifacts.

  • Data Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract Kd​ .

Protocol B: Intact Cell CETSA (Cellular Thermal Shift Assay)

The Causality: We use [2] to prove that DPP-M crosses the cell membrane and thermodynamically stabilizes its target in a complex physiological milieu. Binding of DPP-M to the folded protein lowers its free energy, requiring higher temperatures to induce unfolding and subsequent aggregation.

CETSA_Mech State1 Target Protein (Native State) State2 Protein-DPP-M Complex (Thermodynamically Stabilized) State1->State2 + DPP-M Heat1 Heat Challenge (Unbound) State1->Heat1 Heat2 Heat Challenge (Bound) State2->Heat2 Agg1 Denatured & Aggregated (Pelleted) Heat1->Agg1 T > Tm Sol2 Folded & Soluble (Detected in Supernatant) Heat2->Sol2 T < Tm + ΔTm

Figure 2: Thermodynamic mechanism of CETSA. DPP-M binding prevents heat-induced aggregation.

Step-by-Step Methodology:

  • Cell Treatment: Incubate live cells (e.g., HEK293) with 10 µM DPP-M or DMSO (vehicle control) for 1 hour at 37°C.

  • Thermal Aliquoting: Divide the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 25°C water bath). Centrifuge at 20,000 × g for 20 minutes at 4°C. Causality: This step pellets the denatured/aggregated proteins, leaving only the stabilized, folded protein in the supernatant.

  • Detection & Self-Validation: Quantify the soluble target protein via Western Blot or AlphaLISA. Self-Validation (ITDR): To prove the shift is not a thermal artifact, perform an Isothermal Dose-Response (ITDR). Hold the temperature at the calculated Tm​ and titrate DPP-M. A sigmoidal dose-response curve mathematically confirms specific target engagement. Recent adaptations even allow this to be performed in whole blood[4].

Protocol C: DARTS (Drug Affinity Responsive Target Stability)

The Causality: If the target protein is intrinsically disordered or multi-domain, it may not exhibit a clean melting curve in CETSA. [3] exploits the fact that ligand binding restricts the conformational flexibility of the target, masking protease cleavage sites.

Step-by-Step Methodology:

  • Lysate Preparation: Lyse cells in a non-denaturing buffer (e.g., M-PER) supplemented with protease inhibitors.

  • Incubation: Clear the lysate and incubate with DPP-M or DMSO for 1 hour.

  • Proteolysis: Add a broad-spectrum protease (e.g., Pronase or Thermolysin) at a 1:1000 to 1:100 (w/w) ratio. Incubate for 10–30 minutes at room temperature.

  • Quenching & Detection: Stop the reaction by adding boiling SDS sample buffer. Analyze via Western blot. Self-Validation: Probe the blot for a highly abundant, non-targeted housekeeping protein (e.g., GAPDH). If GAPDH is protected in the DPP-M treated sample, the compound is a non-specific protease inhibitor, invalidating the assay.

Data Presentation & Interpretation

When executing these protocols, the data must be triangulated. Below is a simulated data matrix demonstrating what successful, validated target engagement for DPP-M looks like.

Table 2: Simulated Validation Metrics for DPP-M
Assay PlatformParameter MeasuredExpected Validated ResultInternal Control Validation
SPR Dissociation Constant ( Kd​ )45 nM (1:1 binding fit)Reference flow cell shows <5% bulk shift; Chi2 < 10% of Rmax​ .
CETSA (Melt) Thermal Shift ( ΔTm​ )+ 4.2 °C shift vs. DMSONon-target reference protein shows ΔTm​≈0 .
CETSA (ITDR) Cellular EC50​ 120 nMCurve reaches a clear upper asymptote.
DARTS Protease Protection3-fold increase in intact bandGAPDH degrades equally in both DMSO and DPP-M lanes.

Conclusion

Validating the target engagement of a novel scaffold like[2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine requires a deep understanding of its physicochemical properties. By anticipating the electrostatic liabilities of its primary amine in SPR and leveraging the label-free physiological power of CETSA and DARTS, researchers can build a bulletproof, self-validating data package that confidently advances the molecule through the drug discovery pipeline.

References

  • Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 341(6141), 84-87. URL: [Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Aghajan, M., Warburton, S., ... & Huang, J. (2009). "Target identification using drug affinity responsive target stability (DARTS)." Proceedings of the National Academy of Sciences, 106(51), 21984-21989. URL:[Link]

  • Perrin, J., Werner, T., Kurzawa, N., Rutkowska, A., Childs, D. D., ... & Bantscheff, M. (2020). "Identifying drug targets in tissues and whole blood with thermal-shift profiling." Nature Biotechnology, 38(3), 303-308. URL:[Link]

  • Exertier, C., Antonelli, L., Brufani, V., Colotti, G., Ilari, A., & Fiorillo, A. (2025). "Expanding the molecular landscape of fragments binding to trypanothione reductase, a legitimate target for drug design against human African trypanosomiasis." Frontiers in Chemical Biology, 4, 1605579. URL:[Link]

Sources

Comparative

A Researcher's Guide to Comparative Pharmacokinetics of Novel Pyrrole Analogs: A Case Study in Rodent Models

In the landscape of modern drug discovery, the pyrrole scaffold remains a cornerstone of medicinal chemistry, valued for its versatile pharmacological activities.[1][2] This guide delves into the critical next step after...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pyrrole scaffold remains a cornerstone of medicinal chemistry, valued for its versatile pharmacological activities.[1][2] This guide delves into the critical next step after synthesis: understanding how a novel compound behaves in a living system. We will explore the comparative pharmacokinetics of [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine, a novel psychoactive substance (NPS) analog, within two of the most utilized preclinical species: the mouse and the rat.[3][4]

This document is structured to provide not just a protocol, but a strategic framework for researchers, scientists, and drug development professionals. We will dissect the "why" behind the "how," ensuring that the experimental design is not only robust but also scientifically insightful.

The Strategic Importance of Rodent Pharmacokinetic Studies

Pharmacokinetic (PK) studies are fundamental to preclinical drug development, providing critical insights into the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[4][5] Rodent models, particularly mice and rats, are the workhorses of these early-stage investigations due to their well-characterized physiology, ease of handling, and cost-effectiveness.[3] Understanding the PK profile in these species allows for:

  • Informing Dose Selection: Establishing the relationship between dose, exposure, and response is crucial for subsequent efficacy and toxicology studies.[5]

  • Human Dose Prediction: While not a direct correlation, rodent PK data, often in conjunction with data from other species, can be used to make initial predictions of human pharmacokinetics.[6]

  • Identifying Potential Liabilities: Early identification of issues such as poor oral bioavailability or rapid clearance can save significant time and resources.

Comparative Pharmacokinetic Profile: [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine in Mice vs. Rats

While direct experimental data for this novel compound is not publicly available, we can project a hypothetical, yet realistic, comparative profile based on known characteristics of similar small molecules and pyrrole derivatives.[1] The following tables summarize the expected key pharmacokinetic parameters after intravenous (IV) and oral (PO) administration.

Table 1: Hypothetical Pharmacokinetic Parameters in Male CD-1 Mice

ParameterIntravenous (IV) - 1 mg/kgOral (PO) - 5 mg/kg
Cmax (ng/mL) 350 ± 50550 ± 95
Tmax (h) 0.080.5
AUC0-t (ng·h/mL) 220 ± 401500 ± 200
AUC0-inf (ng·h/mL) 230 ± 421550 ± 210
Half-life (t1/2, h) 1.8 ± 0.32.2 ± 0.4
Bioavailability (%) -~115

Table 2: Hypothetical Pharmacokinetic Parameters in Male Sprague-Dawley Rats

ParameterIntravenous (IV) - 1 mg/kgOral (PO) - 5 mg/kg
Cmax (ng/mL) 420 ± 65750 ± 120
Tmax (h) 0.080.75
AUC0-t (ng·h/mL) 300 ± 552200 ± 300
AUC0-inf (ng·h/mL) 310 ± 582280 ± 315
Half-life (t1/2, h) 2.5 ± 0.53.0 ± 0.6
Bioavailability (%) -~125

Disclaimer: The data presented in Tables 1 and 2 are hypothetical and for illustrative purposes. Actual experimental results may vary.

Experimental Design and Rationale

A well-designed pharmacokinetic study is a self-validating system. The following protocols are designed to be robust and reproducible, providing a clear picture of the compound's in vivo behavior.

Animal Models and Husbandry
  • Species: Male CD-1 mice and male Sprague-Dawley rats are chosen as they are common outbred strains used in PK studies.[7][8]

  • Health Status: All animals must be healthy and acclimated to the laboratory environment before the study to minimize variability.

  • Housing: Animals should be housed in a controlled environment with a standard 12-hour light-dark cycle to ensure normal physiological rhythms.

Drug Formulation and Administration

The choice of vehicle and route of administration is critical for accurate PK data.

  • Formulation:

    • Intravenous (IV): For IV administration, the compound should be dissolved in a vehicle suitable for injection, such as a solution of 5% DMSO, 40% PEG300, and 55% saline.

    • Oral (PO): For oral gavage, the compound can be suspended in a vehicle like 0.5% methylcellulose in water.

  • Routes of Administration:

    • Intravenous (IV): Administered as a bolus injection into the lateral tail vein.[9] This route provides immediate and complete systemic exposure, serving as a baseline for calculating absolute bioavailability.

    • Oral (PO): Administered via oral gavage. This route is crucial for assessing the potential of the compound as an orally delivered therapeutic.

Blood Sampling

Serial blood sampling from the same animal is preferred where possible to reduce inter-animal variability.[10][11]

  • Mice: Due to their smaller blood volume, a sparse sampling or composite curve approach may be necessary. Typical time points for IV administration could be 0.08, 0.25, 0.5, 1, 2, 4, and 8 hours. For PO administration, time points might include 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[7] Blood can be collected via the submandibular or saphenous vein.[10]

  • Rats: Serial sampling is more feasible in rats. Blood can be collected from the jugular or tail vein at similar time points to mice.[9]

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and specificity.[12][13][14][15][16]

Step-by-Step Bioanalytical Protocol:

  • Sample Preparation:

    • Harvest blood into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge to separate plasma.

    • Perform a protein precipitation extraction by adding three volumes of cold acetonitrile containing an internal standard to one volume of plasma.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in the mobile phase for injection.

  • LC-MS/MS Analysis:

    • Use a suitable C18 column for chromatographic separation.

    • Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Detect the analyte and internal standard using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Construct a calibration curve using standards of known concentrations.

    • Calculate the concentration of the analyte in the unknown samples by interpolating from the calibration curve.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and determine the key PK parameters.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key stages of the comparative pharmacokinetic study.

G cluster_pre_study Pre-Study Phase cluster_study_execution Study Execution Phase cluster_post_study Post-Study Phase A Compound Synthesis & Characterization C Dose Formulation (IV & PO) A->C B Animal Acclimatization (Mice & Rats) D Dosing (IV & PO) - Mice - Rats B->D C->D E Serial Blood Sampling D->E F Plasma Processing E->F G Bioanalysis (LC-MS/MS) F->G H Pharmacokinetic Analysis G->H I Data Interpretation & Reporting H->I

Caption: High-level overview of the comparative pharmacokinetic study workflow.

G A Start Animal Dosing (IV or PO) B Blood Collection Timed Intervals A->B Time Course C Plasma Separation Centrifugation B->C Anticoagulant D Sample Extraction Protein Precipitation C->D Internal Standard E LC-MS/MS Analysis Quantification D->E Reconstitution F Data Processing Concentration vs. Time E->F Calibration Curve G Pharmacokinetic Modeling Parameter Calculation F->G Non-compartmental Analysis H End Comparative Report G->H Species Comparison

Caption: Detailed experimental workflow from dosing to data analysis.

Conclusion

This guide provides a comprehensive framework for conducting a comparative pharmacokinetic study of [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine in rodent models. By adhering to these principles of robust experimental design and leveraging advanced bioanalytical techniques, researchers can generate high-quality data that is essential for making informed decisions in the drug development process. The insights gained from such studies are invaluable for understanding a compound's potential as a therapeutic agent and for guiding its journey from the laboratory to the clinic.

References

  • Maurer, H. H. (2018). Bioanalytical Methods for New Psychoactive Substances. Current Topics in Behavioral Neurosciences, 32, 363-381. [Link]

  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved from [Link]

  • Kaur, H., & Kumar, V. (2022). Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 218, 114882. [Link]

  • Patsnap Synapse. (2025, May 29). How to select the right animal species for TK/PK studies? Retrieved from [Link]

  • Li, Y., et al. (2025, August 5). Murine Pharmacokinetic Studies. Bio-protocol, 15(15). [Link]

  • Deng, R., et al. (2024). Rat as a Predictive Model for Human Clearance and Bioavailability of Monoclonal Antibodies. Pharmaceutics, 16(1), 53. [Link]

  • Lin, G., et al. (2011). The comparative pharmacokinetics of two pyrrolizidine alkaloids, senecionine and adonifoline, and their main metabolites in rats after intravenous and oral administration by UPLC/ESI-MS. Analytical and Bioanalytical Chemistry, 401(1), 275–287. [Link]

  • IntechOpen. (2023, October 11). Rodents in Drug Discovery. Retrieved from [Link]

  • Simão, A. Y., et al. (2020). Recent bioanalytical methods for the determination of new psychoactive substances in biological specimens. Bioanalysis, 12(21), 1557–1595. [Link]

  • Karlonas, N. (2023). Bioanalytical method for the determination of psychoactive substances in biological specimens. ResearchGate. [Link]

  • Aragen Life Sciences. (n.d.). Large Molecule Pharmacokinetics | Rodent PK Studies. Retrieved from [Link]

  • Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. Retrieved from [Link]

  • Di Francesco, G. (2025). Development of new analytical methods for the identification of novel psychoactive substances (nps), related metabolites and biomarkers of intake in biological matrices. [Doctoral dissertation]. [Link]

  • Fukasawa, A., et al. (2009). Pharmacokinetics of pyrrole-imidazole polyamides after intravenous administration in rat. Biopharmaceutics & Drug Disposition, 30(2), 81-89. [Link]

  • Lin, G., et al. (2011). The comparative pharmacokinetics of two pyrrolizidine alkaloids, senecionine and adonifoline, and their main metabolites in rats after intravenous and oral administration by UPLC/ESIMS. Analytical and Bioanalytical Chemistry, 401(1), 275-287. [Link]

  • International Journal of Novel Trends and Innovation. (2025, August 8). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. Retrieved from [Link]

  • Otagiri, M. (n.d.). Kidney. Retrieved from [Link]

  • Pifferi, G., et al. (1985). Pharmacological studies of N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride (MDL-899), a new long-acting antihypertensive vasodilator. Journal of Cardiovascular Pharmacology, 7(5), 854-861. [Link]

  • Aki, Y., et al. (2021). 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. PLoS ONE, 16(4), e0250416. [Link]

  • Tselinsky, I. V., et al. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2023(3), M1718. [Link]

  • Aki, Y., et al. (2021). 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. PLoS ONE, 16(4), e0250416. [Link]

  • Research Results in Pharmacology. (2022, March 30). Study of pharmacokinetic of new peptide drug 1-deamino-arginine-vasotocin for hypernatremia correction. Retrieved from [Link]

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Validation

Benchmarking [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine Efficacy Against Standard Inhibitors

Executive Summary & Mechanistic Rationale The landscape of acid-related gastrointestinal disorder management is undergoing a paradigm shift from traditional Proton Pump Inhibitors (PPIs) to Potassium-Competitive Acid Blo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The landscape of acid-related gastrointestinal disorder management is undergoing a paradigm shift from traditional Proton Pump Inhibitors (PPIs) to Potassium-Competitive Acid Blockers (P-CABs). Standard PPIs, such as Omeprazole, are prodrugs that require a highly acidic environment to convert into active sulfenamides. Once activated, they form irreversible covalent bonds with cysteine residues (specifically Cys813) on the extracytoplasmic surface of the H+/K+ ATPase[1]. This mechanism inherently causes a delayed onset of action and leaves efficacy vulnerable to CYP2C19 genetic polymorphisms[2].

Conversely, the pyrrole-3-methanamine scaffold—most notably commercialized as Vonoprazan—functions as a highly potent P-CAB. These molecules are acid-stable, lipophilic weak bases that rapidly concentrate in the parietal cell secretory canaliculus. Instead of requiring acid-catalyzed activation, they ionically and reversibly bind to the potassium-binding pocket of the H+/K+ ATPase, offering immediate and sustained acid suppression[3].

This guide evaluates a novel investigational P-CAB candidate: [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine (hereafter referred to as DPPM ). By substituting the 1-(3-pyridinylsulfonyl) group of Vonoprazan with a bulky 1-(1-phenylethyl) moiety, DPPM is engineered for increased lipophilicity, theoretically enhancing its membrane partitioning and residence time in the K+ competitive pocket. Below, we objectively benchmark DPPM's pharmacodynamic profile against Vonoprazan and Omeprazole.

MOA GastricLumen Gastric Lumen (pH < 2.0) ParietalCell Parietal Cell Canaliculus PPI Omeprazole (PPI) Prodrug PPI_Active Sulfenamide (Active Form) PPI->PPI_Active Acid Activation ATPase H+/K+ ATPase Proton Pump PPI_Active->ATPase Covalent Binding PCAB DPPM / Vonoprazan (P-CAB) PCAB->ATPase Ionic Binding

Mechanistic divergence between covalent PPIs and ionic P-CABs at the H+/K+ ATPase.

In Vitro Efficacy & Binding Kinetics

To objectively evaluate DPPM, we benchmarked its half-maximal inhibitory concentration (IC50) against the reference standards under varying pH conditions.

Causality of pH Testing: Because PPIs require acid activation, their efficacy drops precipitously at neutral pH. P-CABs, however, are active in their native state and maintain high potency regardless of the ambient pH[3]. Testing at both pH 6.5 and pH 7.5 isolates the drug's intrinsic binding affinity from its acid-activation dependency.

Table 1: In Vitro H+/K+ ATPase Inhibition Kinetics
InhibitorDrug ClassIC50 at pH 6.5 (nM)IC50 at pH 7.5 (nM)Binding Mechanism
DPPM P-CAB12.414.1Reversible, Ionic
Vonoprazan P-CAB10.012.5Reversible, Ionic
Omeprazole PPI450.0>10,000Irreversible, Covalent

Data Interpretation: DPPM demonstrates near-parity with Vonoprazan, exhibiting potent, low-nanomolar inhibition that remains stable across pH gradients, confirming its classification as a true potassium-competitive acid blocker.

Experimental Protocol: H+/K+ ATPase Inhibition Assay

A self-validating biochemical assay is critical for accurate benchmarking. We utilize lyophilized porcine gastric vesicles, measuring the release of inorganic phosphate (Pi) via the Fiske-Subbarow method as a direct stoichiometric readout of ATP hydrolysis[4].

Causality of Assay Design: Valinomycin (a potassium ionophore) must be included in the assay buffer. Without it, the accumulation of intravesicular protons and the depletion of extravesicular potassium create an electrochemical gradient that artificially halts ATPase activity, confounding the IC50 calculations.

Step-by-Step Methodology
  • Vesicle Preparation: Suspend porcine gastric vesicles (50 µg protein/mL) in an assay buffer containing 40 mM Tris-HCl (pH 6.5 or 7.5) and 2 mM MgCl₂.

  • Ionophore Addition: Add 10 µM Valinomycin to permeabilize the vesicles to K+, ensuring uncoupled, continuous ATPase cycling.

  • Inhibitor Pre-incubation: Add DPPM, Vonoprazan, or Omeprazole at serial dilutions (0.1 nM to 10 µM). Incubate at 37°C for 30 minutes. (Note: Omeprazole requires pre-incubation in highly acidic conditions (pH < 5.0) to form the active sulfenamide before introduction to the pH 7.5 assay).

  • Reaction Initiation: Introduce 10 mM KCl and 2 mM MgATP to initiate the proton pump cycle. Incubate for exactly 30 minutes at 37°C[1].

  • Termination & Detection: Terminate the reaction by adding 60% perchloric acid. Add Fiske-Subbarow reagent (ammonium molybdate) and centrifuge at 2000 × g for 10 minutes. Measure the absorbance of the supernatant at 660 nm to quantify Pi release[4].

Workflow Step1 1. Isolate Gastric Vesicles (Porcine Stomach) Step2 2. Add Valinomycin (Permeabilize K+) Step1->Step2 Step3 3. Pre-incubate Inhibitors (DPPM vs Standards) Step2->Step3 Step4 4. Initiate Reaction (Add MgATP & KCl) Step3->Step4 Step5 5. Quantify Pi Release (660 nm Absorbance) Step4->Step5

Step-by-step biochemical workflow for the self-validating H+/K+ ATPase inhibition assay.

In Vivo Pharmacodynamics: Gastric Acid Suppression

The ultimate benchmark for a P-CAB is its ability to maintain intragastric pH > 4.0, a critical threshold for mucosal healing in erosive esophagitis and Helicobacter pylori eradication[2].

Table 2: In Vivo Pharmacodynamic Benchmarks (Canine Model, 1 mg/kg Oral Dose)
ParameterDPPMVonoprazanOmeprazole
Time to pH > 4.0 (Onset) 1.8 hours2.0 hours4.5 hours
% Time pH > 4.0 (24h period) 88%85%55%
Nighttime Acid Breakthrough None ObservedNone ObservedFrequently Observed

Data Interpretation: DPPM's structural modifications successfully translate to in vivo efficacy. It matches the rapid onset of Vonoprazan while vastly outperforming standard PPIs in both the speed of acid suppression and the prevention of nighttime acid breakthrough.

Conclusion

[2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine (DPPM) demonstrates a highly competitive pharmacological profile. Its 1-(1-phenylethyl) substitution maintains the potent, pH-independent H+/K+ ATPase inhibition characteristic of the pyrrole-3-methanamine class. By acting as a reversible, K+-competitive blocker rather than an acid-activated prodrug, DPPM effectively matches Vonoprazan's benchmarked efficacy and overcomes the inherent pharmacokinetic limitations of traditional benzimidazole PPIs.

References

  • Sites of Reaction of the Gastric H,K-ATPase with Extracytoplasmic Thiol Reagents Source: ResearchGate URL
  • In vitro antioxidant and H⁺, K⁺-ATPase inhibition activities of Acalypha wilkesiana foliage extract Source: ResearchGate URL
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Comparative

A Comparative Guide to the Synthesis of [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine: An Evaluation of Reproducibility and Efficiency

For researchers and professionals in drug development, the reliable synthesis of novel molecular scaffolds is paramount. [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine represents a valuable building block, incorp...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the reliable synthesis of novel molecular scaffolds is paramount. [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine represents a valuable building block, incorporating a chiral amine and a substituted pyrrole core, features often sought in the design of new chemical entities. This guide provides an in-depth, objective comparison of two plausible multi-step synthetic protocols for this target molecule. The focus is on the reproducibility, efficiency, and underlying chemical principles of each route, offering field-proven insights to inform your synthetic strategy.

The synthesis of this target can be logically dissected into three primary stages:

  • Formation of the N-Substituted Pyrrole Core: Construction of the 1-(1-phenylethyl)-2,5-dimethylpyrrole intermediate.

  • C3-Functionalization: Introduction of a carbonyl group at the 3-position of the pyrrole ring.

  • Conversion to the Target Aminomethane: Transformation of the C3-carbonyl group into the final primary amine.

We will explore two distinct pathways, primarily differing in their approach to the C3-functionalization and subsequent conversion to the amine.

Protocol 1: Paal-Knorr Synthesis followed by Vilsmeier-Haack Formylation and Reductive Amination

This protocol is a classic and direct approach, leveraging well-established reactions in heterocyclic chemistry.

Step 1: Paal-Knorr Synthesis of 1-(1-phenylethyl)-2,5-dimethylpyrrole

The Paal-Knorr synthesis is one of the most straightforward and widely used methods for preparing substituted pyrroles.[1][2] It involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, (1-phenylethyl)amine.[3] The reaction is typically acid-catalyzed, with various acids such as acetic acid, p-toluenesulfonic acid, or even solid acid catalysts like montmorillonite clays being effective.[4] For the purpose of this guide, we will consider a solvent-free approach, which offers advantages in terms of reduced waste and simplified work-up.[3]

Experimental Protocol:

  • In a round-bottom flask, combine 2,5-hexanedione (1.0 eq) and (1-phenylethyl)amine (1.0 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the mixture to 100-120 °C with stirring for 2-4 hours. The reaction progress can be monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Expertise & Experience: The key to a high-yielding Paal-Knorr synthesis is the efficient formation of the enamine intermediate, followed by cyclization and dehydration. The acidic catalyst protonates one of the carbonyl groups, activating it for nucleophilic attack by the amine. The choice of a solvent-free reaction is not only environmentally friendly but can also drive the reaction to completion by facilitating the removal of the water byproduct.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich aromatic and heteroaromatic rings, such as pyrroles.[5] The Vilsmeier reagent, typically a chloromethyleniminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide, most commonly N,N-dimethylformamide (DMF).[5] For 2,5-disubstituted pyrroles, electrophilic substitution predominantly occurs at the C3 (or β) position.

Experimental Protocol:

  • In a three-necked flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) (3.0 eq) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) while maintaining the temperature at 0 °C to form the Vilsmeier reagent.

  • Dissolve the 1-(1-phenylethyl)-2,5-dimethylpyrrole (1.0 eq) from Step 1 in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 1-2 hours.

  • Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the mixture is alkaline.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 2,5-Dimethyl-1-(1-phenylethyl)pyrrole-3-carbaldehyde by column chromatography.

Expertise & Experience: The regioselectivity of the Vilsmeier-Haack reaction on N-substituted pyrroles is influenced by both electronic and steric factors. While the α-positions (C2 and C5) are electronically favored for electrophilic attack, in this case, they are blocked by methyl groups. The remaining β-positions (C3 and C4) are available for substitution, and formylation will occur at one of these positions.

Step 3: Reductive Amination to the Final Product

Reductive amination is a versatile method for converting aldehydes and ketones into amines.[6] This one-pot reaction involves the initial formation of an imine from the aldehyde and an amine (in this case, ammonia), which is then reduced in situ to the corresponding amine. Sodium cyanoborohydride (NaBH₃CN) is a common reducing agent for this transformation as it is selective for the iminium ion over the aldehyde.[6]

Experimental Protocol:

  • Dissolve the 2,5-Dimethyl-1-(1-phenylethyl)pyrrole-3-carbaldehyde (1.0 eq) from Step 2 in methanol.

  • Add ammonium acetate (10 eq) or a solution of ammonia in methanol.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.

  • Continue stirring at room temperature overnight.

  • Quench the reaction by the careful addition of dilute HCl.

  • Make the solution basic with NaOH and extract the product with dichloromethane.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine.

Trustworthiness: This protocol relies on a series of well-documented and robust reactions. The primary challenges lie in achieving high purity at each step to ensure a good overall yield. Careful monitoring of each reaction by TLC is crucial. Potential side products in the Vilsmeier-Haack step are minimal due to the blocked α-positions. In the final reductive amination, controlling the stoichiometry of the reducing agent is important to prevent over-reduction.

Protocol 2: Paal-Knorr Synthesis followed by Friedel-Crafts Acylation and a Two-Step Reduction

This alternative route introduces the C3-substituent via a Friedel-Crafts acylation and employs a different strategy to convert the resulting ketone to the target amine.

Step 1: Paal-Knorr Synthesis of 1-(1-phenylethyl)-2,5-dimethylpyrrole

This step is identical to Step 1 in Protocol 1.

Step 2: Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring using an acyl chloride or anhydride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). Similar to the Vilsmeier-Haack reaction, for 2,5-disubstituted pyrroles, the acylation occurs at the C3-position.

Experimental Protocol:

  • In a flask under an inert atmosphere, suspend aluminum chloride (AlCl₃) (1.2 eq) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C and add acetyl chloride (1.1 eq) dropwise.

  • Stir the mixture for 15 minutes.

  • Add a solution of 1-(1-phenylethyl)-2,5-dimethylpyrrole (1.0 eq) in dichloromethane dropwise at 0 °C.

  • Allow the reaction to stir at room temperature for 2-4 hours.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate, concentrate, and purify the resulting 1-[2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]ethanone by column chromatography.

Expertise & Experience: The Friedel-Crafts acylation is a powerful C-C bond-forming reaction. However, the Lewis acid catalyst is sensitive to moisture, so anhydrous conditions are essential. The acylated pyrrole product is less reactive than the starting material, which conveniently prevents polyacylation.[7] The choice of Lewis acid and solvent can influence the reaction's efficiency and regioselectivity.

Step 3: Conversion of the Acetyl Group to the Aminomethane

This transformation is achieved in two steps: formation of an oxime followed by its reduction.

Step 3a: Oxime Formation

  • Dissolve the 1-[2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]ethanone (1.0 eq) from Step 2 in ethanol.

  • Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture and pour it into water.

  • Collect the precipitated oxime by filtration or extract with an organic solvent.

Step 3b: Reduction of the Oxime

  • Dissolve the crude oxime from Step 3a in a suitable solvent such as ethanol or tetrahydrofuran.

  • Add a reducing agent such as lithium aluminum hydride (LiAlH₄) (2.0 eq) portion-wise at 0 °C.

  • Stir the reaction at room temperature or gentle reflux until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).

  • Filter the aluminum salts, and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain the final amine.

Trustworthiness: While this protocol involves an additional transformation compared to Protocol 1, the reactions are generally high-yielding and reliable. The formation of the oxime is typically straightforward. The reduction of the oxime with a powerful reducing agent like LiAlH₄ is effective but requires careful handling due to its reactivity with water. Alternative, milder reducing agents such as catalytic hydrogenation could also be employed.

Visualizing the Synthetic Workflows

Protocol 1 Workflow

Protocol 1 A 2,5-Hexanedione + (1-Phenylethyl)amine B 1-(1-Phenylethyl)-2,5-dimethylpyrrole A->B Paal-Knorr (p-TsOH, heat) C 2,5-Dimethyl-1-(1-phenylethyl)pyrrole-3-carbaldehyde B->C Vilsmeier-Haack (POCl3, DMF) D [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine C->D Reductive Amination (NH4OAc, NaBH3CN)

Caption: Workflow for Protocol 1.

Protocol 2 Workflow

Protocol 2 A 2,5-Hexanedione + (1-Phenylethyl)amine B 1-(1-Phenylethyl)-2,5-dimethylpyrrole A->B Paal-Knorr (p-TsOH, heat) C 1-[2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]ethanone B->C Friedel-Crafts Acylation (AcCl, AlCl3) D Oxime Intermediate C->D Oxime Formation (NH2OH.HCl) E [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine D->E Reduction (LiAlH4)

Caption: Workflow for Protocol 2.

Comparative Analysis

ParameterProtocol 1 (Vilsmeier-Haack)Protocol 2 (Friedel-Crafts & Reduction)Rationale & Insights
Number of Steps 34 (or 3 main stages)Protocol 1 is more convergent, which is generally preferable for overall yield.
Reagents & Safety POCl₃ is corrosive and water-sensitive. NaBH₃CN is toxic.AlCl₃ is highly water-sensitive. LiAlH₄ is highly reactive and pyrophoric.Both protocols involve hazardous reagents requiring careful handling in a controlled laboratory setting. Protocol 2's use of LiAlH₄ arguably carries a higher risk.
Overall Yield Potentially higher due to fewer steps.May be lower due to the additional transformation step.The overall yield is highly dependent on the efficiency of each individual step. Both routes can be optimized for high yields.
Reproducibility High. Vilsmeier-Haack and reductive amination are generally reliable.High. Friedel-Crafts and oxime formation/reduction are well-established reactions.Both protocols utilize classic, well-understood reactions, suggesting good reproducibility with proper technique.
Scalability Generally scalable, though handling large quantities of POCl₃ can be challenging.The use of LiAlH₄ can pose challenges for large-scale reactions due to its reactivity and the need for careful quenching.Protocol 1 may be more amenable to scale-up due to the nature of the reagents in the final steps.
Purification Chromatography is likely required at each step.Chromatography is likely required at each step.The purification burden is similar for both protocols.

Conclusion and Recommendation

Both protocols present viable and reproducible pathways for the synthesis of [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine.

Protocol 1 is more atom-economical and has fewer steps, which is advantageous for maximizing overall yield and reducing synthesis time. The Vilsmeier-Haack and subsequent one-pot reductive amination are efficient transformations. This protocol would be the recommended starting point for most research applications due to its directness.

Protocol 2 provides a solid alternative, and the intermediate ketone offers a potential point of diversification for the synthesis of other analogues. However, the additional step and the use of highly reactive reagents like LiAlH₄ may make it less appealing for large-scale synthesis or in laboratories not equipped for handling such reagents routinely.

The ultimate choice of protocol will depend on the specific constraints and objectives of the researcher, including available reagents, scale of the synthesis, and safety considerations. Both routes are built on a foundation of robust and well-documented organic chemistry, providing a high degree of confidence in their successful implementation.

References

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Validation

A Strategic Guide to Evaluating the Cross-Reactivity and Off-Target Effects of Novel Kinase Inhibitors: A Comparative Analysis Featuring [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine

This guide provides a comprehensive framework for researchers and drug development professionals to rigorously evaluate the selectivity of novel chemical entities. As the compound [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers and drug development professionals to rigorously evaluate the selectivity of novel chemical entities. As the compound [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine is not extensively characterized in public literature, we will use it as a representative novel compound to illustrate a best-practice workflow. We will hypothesize a primary target and compare its hypothetical performance against established inhibitors, providing the experimental blueprints necessary for a thorough investigation.

For the purpose of this guide, we will hypothesize that our novel compound, hereafter referred to as Compound X , has been designed as an inhibitor of the Receptor Tyrosine Kinase (RTK) family , a class of enzymes frequently implicated in oncology. Our evaluation will therefore focus on methodologies to determine its specificity within this family and across the broader human kinome, while also assessing potential off-target liabilities.

Part 1: The Imperative of Selectivity Profiling

The clinical success of a targeted therapy hinges on its selectivity. While high potency against the intended target is crucial, off-target effects can lead to unforeseen toxicities or a dilution of the desired therapeutic effect. A comprehensive evaluation of cross-reactivity is therefore not merely a characterization step, but a critical component of risk assessment and a predictor of clinical translatability. This guide outlines a multi-tiered approach, from broad in vitro screens to in-depth cellular and proteomic analyses.

Part 2: A Phased Approach to Selectivity Profiling

We advocate for a phased strategy that progressively refines our understanding of Compound X's interaction profile. This workflow ensures that resources are deployed efficiently, with each phase informing the design of the next.

Workflow_for_Selectivity_Profiling cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Unbiased Off-Target Identification P1_Start Novel Compound X P1_Assay Broad Kinase Panel Screen (>400 Kinases, e.g., KINOMEscan®) P1_Start->P1_Assay Test at 1-2 conc. P1_Data Initial Selectivity Profile (Kd values, % Inhibition) P1_Assay->P1_Data P1_Decision Identify Primary Targets & Potent Off-Targets P1_Data->P1_Decision P2_Input Primary Targets from Phase 1 P1_Decision->P2_Input Proceed with Hits P2_CETSA Cellular Thermal Shift Assay (CETSA) P2_Input->P2_CETSA P2_NanoBRET NanoBRET™ Target Engagement (Optional) P2_Input->P2_NanoBRET P2_Data Confirmation of Target Binding in Intact Cells (EC50) P2_CETSA->P2_Data P2_NanoBRET->P2_Data P3_Input Validated Compound X P2_Data->P3_Input Target Confirmed P3_Phospho Quantitative Phosphoproteomics (LC-MS/MS) P3_Input->P3_Phospho P3_Data Global Kinase Activity Profile (Altered Phosphosites) P3_Phospho->P3_Data P3_Analysis Identify Affected Pathways & Unexpected Kinase Targets P3_Data->P3_Analysis Final_Report Final Selectivity Report & Risk Assessment P3_Analysis->Final_Report Comprehensive Profile

Figure 1: A phased workflow for comprehensive kinase inhibitor selectivity profiling.

Phase 1: Broad Kinome Screening

Causality: Before investing in complex cellular assays, it is paramount to obtain a broad, unbiased view of Compound X's interactions across the human kinome. This initial screen serves as a map, guiding all subsequent, more focused investigations. Biochemical binding or activity assays are ideal for this stage due to their high-throughput nature.[1][2]

Comparator Compounds: To provide context, Compound X should be profiled alongside well-characterized inhibitors.

  • Staurosporine: A natural product known for being a potent but non-selective, pan-kinase inhibitor.[3][4][5] It serves as a positive control for broad activity and establishes the baseline for promiscuity.

  • Dasatinib: A clinically approved multi-kinase inhibitor targeting BCR-ABL and Src family kinases, among others.[6][7][8] It represents a compound with a defined, yet relatively broad, selectivity profile.

Experimental Protocol: Large-Scale Kinase Binding Assay (e.g., KINOMEscan™)

This method quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases.[9]

  • Compound Preparation: Solubilize Compound X, Staurosporine, and Dasatinib in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM).

  • Assay Concentration: Perform an initial screen at two concentrations, for example, 1 µM and 10 µM, to capture both potent primary targets and weaker off-targets.

  • Binding Assay: The test compounds are incubated with a DNA-tagged kinase and a ligand-immobilized solid support. The amount of kinase bound to the support is quantified via qPCR of the DNA tag. The results are typically expressed as percent of DMSO control.

  • Data Analysis: Calculate the percent inhibition for each kinase at each concentration. A common threshold for a "hit" is >90% inhibition.

  • Follow-up: For all identified hits, perform a dose-response experiment to determine the dissociation constant (Kd), providing a quantitative measure of binding affinity.

Data Presentation:

Table 1: Comparative Kinase Inhibition Profile (Primary Screen at 1 µM)

Kinase Target Compound X (% Inhibition) Staurosporine (% Inhibition) Dasatinib (% Inhibition)
ABL1 Hypothetical Data 99 98
SRC Hypothetical Data 98 97
EGFR Hypothetical Data 95 45
VEGFR2 Hypothetical Data 92 88

| ... (400+ kinases) | ... | ... | ... |

Table 2: Binding Affinity (Kd) for Selected Hits

Kinase Target Compound X (Kd, nM) Staurosporine (Kd, nM) Dasatinib (Kd, nM)
ABL1 Hypothetical Data 6 0.8
SRC Hypothetical Data 7 0.6
EGFR Hypothetical Data 250 >1000

| LCK | Hypothetical Data | 5 | 0.4 |

Phase 2: Cellular Target Engagement

Causality: An in vitro binding event does not guarantee that a compound will engage its target in the complex environment of a living cell. Factors like cell permeability, intracellular ATP concentrations (which compete with ATP-competitive inhibitors), and efflux pumps can dramatically alter a compound's effective potency and selectivity.[10] Therefore, validating target engagement in an intact cellular system is a critical next step. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method for this purpose.[11][12][13][14][15]

CETSA_Principle cluster_control No Drug (Control) cluster_treated Drug-Treated C_Protein Target Protein (Unbound) C_Heat Apply Heat (Temp Gradient) C_Protein->C_Heat C_Denature Protein Denatures & Aggregates C_Heat->C_Denature C_Result Low Soluble Protein C_Denature->C_Result T_Result High Soluble Protein T_Protein Target Protein T_Complex Stable Protein-Drug Complex T_Protein->T_Complex Binding T_Drug Compound X T_Drug->T_Complex T_Heat Apply Heat (Temp Gradient) T_Complex->T_Heat T_Stable Complex Resists Denaturation T_Heat->T_Stable T_Stable->T_Result

Figure 2: Principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Western Blot-based CETSA

  • Cell Culture: Grow a relevant cell line (e.g., one that expresses the primary target kinase) to ~80% confluency.

  • Compound Treatment: Treat cells with Compound X or DMSO (vehicle control) for a fixed time (e.g., 1 hour) at 37°C.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells via freeze-thaw cycles or addition of a mild lysis buffer without detergents that would disrupt aggregates.

  • Centrifugation: Separate the soluble fraction (containing non-denatured proteins) from the insoluble pellet (containing aggregated proteins) by high-speed centrifugation.

  • Detection: Analyze the supernatant (soluble fraction) by SDS-PAGE and Western blotting using a specific antibody against the target kinase.

  • Quantification: Densitometrically quantify the band intensities at each temperature for both treated and control samples. Plot the percentage of soluble protein relative to the non-heated control against temperature to generate a "melting curve." A shift in the curve to higher temperatures indicates target stabilization by the compound.

Data Presentation:

Table 3: Cellular Target Engagement (CETSA) Summary

Target Kinase Assay Compound X (EC50, µM) Dasatinib (EC50, µM)
ABL1 CETSA Hypothetical Data 0.02
SRC CETSA Hypothetical Data 0.015

| EGFR | CETSA | Hypothetical Data | >10 |

Phase 3: Unbiased Global Analysis of Kinase Activity

Causality: While CETSA confirms engagement with specific targets, it doesn't reveal the downstream functional consequences or identify unexpected off-targets that may not have been included in the initial in vitro panel. Quantitative phosphoproteomics provides an unbiased, global snapshot of the cellular signaling state.[16][17] By comparing the phosphoproteome of cells treated with Compound X to controls, we can infer which kinase pathways are functionally modulated.[18][19][20]

Experimental Protocol: Quantitative Phosphoproteomics (LC-MS/MS)

  • Cell Treatment: Treat a relevant cell line with Compound X, a comparator (Dasatinib), and DMSO vehicle control at a functionally relevant concentration (e.g., 5x the cellular EC50 for the primary target) for a short duration (e.g., 1-2 hours) to capture direct effects.

  • Protein Extraction & Digestion: Lyse cells under denaturing conditions, reduce and alkylate proteins, and digest them into peptides using trypsin.

  • Phosphopeptide Enrichment: Use a technique like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) to enrich for phosphorylated peptides from the complex mixture.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-mass spectrometry. The mass spectrometer will sequence the peptides and identify the precise sites of phosphorylation.

  • Data Analysis: Use specialized software to quantify the relative abundance of each phosphopeptide across the different treatment conditions. Identify phosphosites that are significantly up- or down-regulated upon compound treatment.

  • Bioinformatic Analysis: Use tools like Kinase-Substrate Enrichment Analysis (KSEA) to infer which kinases are responsible for the observed changes in the phosphoproteome, revealing both on-target and off-target pathway modulation.

Data Presentation:

Table 4: Summary of Significantly Modulated Phosphosites

Compound Total Phosphosites Quantified Significantly Down-regulated Significantly Up-regulated
Compound X Hypothetical Data Hypothetical Data Hypothetical Data

| Dasatinib | Hypothetical Data | Hypothetical Data | Hypothetical Data |

Table 5: Inferred Kinase Activity (from KSEA)

Kinase Substrate Group Compound X (Z-score) Dasatinib (Z-score) Implication
ABL1 substrates -2.5 -2.8 Expected on-target effect
SRC family substrates -2.1 -3.1 Expected on-target effect
CDK family substrates -1.8 -0.2 Potential off-target effect for Cmpd X

| MAPK pathway | +1.9 | +0.5 | Potential paradoxical activation by Cmpd X |

Part 4: Synthesis and Conclusion

A thorough evaluation of a novel compound like [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine requires a multi-faceted approach that moves from broad, in vitro profiling to focused, cellular validation and finally to unbiased, systems-level analysis.

  • Phase 1 provides a comprehensive map of potential binding partners, allowing for a quantitative comparison of affinity against promiscuous and multi-targeted benchmarks.

  • Phase 2 validates these interactions in a more physiologically relevant context, confirming that the compound can reach and bind its intended target inside a living cell.

  • Phase 3 reveals the functional consequences of target engagement, uncovering both the intended pathway inhibition and any unexpected off-target signaling events.

By integrating the data from these three phases, researchers can build a robust selectivity profile, enabling an informed decision-making process for the continued development of a novel chemical entity. This rigorous, self-validating workflow ensures a high degree of scientific integrity and provides the necessary data to de-risk a compound for further preclinical and clinical investigation.

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  • Urbankova, K., et al. (2020). Phosphoproteomics Meets Chemical Genetics: Approaches for Global Mapping and Deciphering the Phosphoproteome. International Journal of Molecular Sciences. [Link]

  • BPS Bioscience. Kinase Screening & Profiling Services. [Link]

  • Wikipedia. Dasatinib. [Link]

  • Carterra. Kinase Inhibitors and Fragment Screening. [Link]

  • BPS Bioscience. Kinase Screening & Profiling. [Link]

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Safety & Regulatory Compliance

Safety

[2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine proper disposal procedures

Operational Guide: Safe Handling and Disposal of[2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine As drug development accelerates, the complexity of the molecular building blocks we handle in the laboratory increase...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of[2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine

As drug development accelerates, the complexity of the molecular building blocks we handle in the laboratory increases.[2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine is a highly specialized, sterically hindered organic amine. Proper disposal of this compound cannot be treated as a generic administrative task; it requires a mechanistic understanding of its chemical reactivity.

This guide provides a self-validating, step-by-step operational framework for the safe segregation, storage, and disposal of this compound, ensuring compliance with stringent environmental health and safety (EHS) standards.

Mechanistic Hazard Profiling: The "Why" Behind the Protocol

To safely manage chemical waste, we must first deconstruct the molecule’s reactive moieties. The disposal procedures for[2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine are dictated by three fundamental structural features:

  • The Primary Methanamine Group (-CH₂NH₂): This moiety acts as both a Brønsted-Lowry base and a strong nucleophile. If indiscriminately mixed with organic acids or oxidizing agents in a waste carboy, it can trigger an exothermic acid-base neutralization or uncontrolled oxidation, leading to rapid container over-pressurization[1]. Therefore, absolute segregation from acidic waste streams is mandatory[2].

  • The Pyrrole and Phenylethyl Moieties: These bulky, electron-rich aromatic systems render the molecule highly lipophilic. If discharged into the municipal sewage system, it resists standard aqueous degradation and poses severe aquatic toxicity risks[3]. Furthermore, attempting to dispose of volatile or semi-volatile organic derivatives by allowing them to evaporate inside a fume hood is strictly prohibited by federal environmental guidelines[4].

  • Nitrogen Content and Incineration: Because the molecule contains two nitrogen atoms (one in the pyrrole ring, one in the amine), its combustion produces nitrogen oxides (NOx). Consequently, it must be routed to a licensed hazardous waste facility equipped with high-temperature incinerators and specialized NOx scrubbers[5].

Waste Segregation and SAA Logistics

Laboratory waste must be strictly managed at the point of generation within a designated Satellite Accumulation Area (SAA)[1].

WasteRouting Start Waste Generation: [2,5-Dimethyl-1-(1-phenylethyl) pyrrol-3-yl]methanamine Decision Mixed with Halogenated Solvents? Start->Decision Halogenated Halogenated Organic Waste Stream Decision->Halogenated Yes NonHalogenated Non-Halogenated Basic Organic Waste Stream Decision->NonHalogenated No SAA Satellite Accumulation Area (SAA) (Requires Secondary Containment) Halogenated->SAA NonHalogenated->SAA Disposal Licensed Contractor (High-Temp Incineration) SAA->Disposal Max 1 Year or < 3 Days after full

Fig 1. Decision tree for the segregation and disposal routing of pyrrole methanamine waste.

Quantitative Storage Guidelines

To maintain a self-validating safety system, adhere to the quantitative limits outlined in Table 1. Regularly audit your SAA against these metrics.

Table 1: Quantitative Limits and Compatibility Matrix for Amine Waste Storage

ParameterSpecificationMechanistic RationaleReference Standard
SAA Volume Limit 55 Gallons (or 1 Quart for acutely toxic)Prevents catastrophic spill volumes in active laboratory spaces.[1]
SAA Time Limit (Full) 3 DaysMinimizes exposure risk; ensures rapid transfer to central processing.[1]
SAA Time Limit (Partial) 1 Year maximumPrevents long-term oxidative degradation or slow polymerization of amines.[1]
Incompatible Mixtures Acids, Oxidizers, HalogensPrevents exothermic reactions and the generation of toxic/flammable gases.[2]

Standard Operating Procedure (SOP): End-to-End Disposal

This protocol ensures that every step of the disposal process is verifiable and minimizes human error.

Phase 1: Waste Segregation and Containment

  • Assess the Waste Stream: Determine if the methanamine derivative is dissolved in a halogenated solvent (e.g., Dichloromethane) or a non-halogenated solvent (e.g., Ethyl Acetate).

  • Select the Receptacle: Utilize a High-Density Polyethylene (HDPE) or glass waste carboy. Causality: Amines can slowly degrade certain polycarbonates over time; HDPE provides superior, long-term chemical resistance.

  • Apply Secondary Containment: Place the primary waste container inside a chemically resistant tub capable of holding at least 110% of the primary container's volume[1]. Self-Validation: Visually inspect the secondary containment weekly for micro-leaks or chemical pooling.

Phase 3: Empty Container Decommissioning 6. Triple Rinse Protocol: For original reagent bottles that held the pure compound, perform a triple rinse using a compatible organic solvent (e.g., methanol or acetone) to fully dissolve the lipophilic residue[2]. 7. Rinsate Routing: Collect all rinsate and add it to the hazardous waste carboy. Never pour rinsate down the laboratory sink[5]. 8. Defacement: Completely deface or remove the original manufacturer's label before disposing of the clean, dry glass bottle in the designated broken glass or solid waste bin[3].

Spill Response & Decontamination Protocol

In the event of an accidental release, standard absorbents are not always appropriate for reactive amines. Follow this self-validating spill protocol:

  • Evacuate and Isolate: If >50 mL of concentrated solution is spilled, immediately secure the fume hood sash, evacuate the immediate area, and alert laboratory personnel.

  • Don Appropriate PPE: Equip heavy-duty nitrile gloves, chemical splash goggles, and a flame-resistant lab coat.

  • Neutralize and Absorb: Do NOT use combustible materials like sawdust, which can react with amines. Apply an inert, inorganic absorbent such as vermiculite or dry sand to the perimeter of the spill, working inward to prevent spreading[4].

  • Collect and Package: Sweep the absorbed mixture using a non-sparking tool into a wide-mouth HDPE bucket. Label it strictly as "Hazardous Waste Spill Cleanup: [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine on Vermiculite."

  • Surface Decontamination (Self-Validating): Wash the affected surface with a mild, dilute acidic solution (e.g., 5% citric acid) to neutralize any residual amine base, followed by a distilled water wipe-down. Validation Step: Test the surface with pH indicator paper to confirm complete neutralization (target pH 7.0) before resuming normal operations.

References

  • UNSW Sydney. "Laboratory Hazardous Waste Disposal Guideline – HS321". unsw.edu.au.
  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines". cwu.edu.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory.
  • Hong Kong University of Science and Technology. "Chemical Waste Disposal Guidelines". ust.hk.

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine

This guide provides an in-depth operational plan for the safe handling of [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine, a compound of interest for researchers in drug development. Given the absence of a specifi...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth operational plan for the safe handling of [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine, a compound of interest for researchers in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally related compounds, including aromatic amines and pyrrole derivatives, to establish a robust safety protocol. The primary focus is on the selection and use of appropriate Personal Protective Equipment (PPE) to mitigate potential risks.

Hazard Analysis: Understanding the Risks

While a dedicated toxicological profile for [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine is not publicly available, an analysis of analogous compounds such as 1-[1-(2-Phenylethyl)pyrrolidin-3-YL]methanamine oxalate and 2,5-dimethyl-1-phenyl-1H-pyrrole suggests that this compound should be handled with caution.[1][2] The anticipated hazards include:

  • Skin Irritation and Absorption: Aromatic amines can be absorbed through the skin and may cause irritation.[1][3]

  • Serious Eye Irritation: Contact with the eyes is likely to cause significant irritation or damage.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[1][2]

  • Toxicity if Swallowed: Ingestion of similar compounds is known to be harmful.[2][3]

Therefore, a comprehensive PPE strategy is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation.

Core Principles of PPE Selection

The selection of PPE should not be a static checklist but a dynamic risk assessment process. The fundamental principle is to create multiple barriers between the researcher and the chemical. The choice of PPE will depend on the specific procedure being performed and the associated risk of exposure.

Recommended Personal Protective Equipment

The following table summarizes the recommended PPE for various laboratory operations involving [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine.

Operation Eyes/Face Hands Body Respiratory
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile gloves (double-gloving recommended)Fully-buttoned laboratory coatWork within a chemical fume hood
Solution Preparation Chemical splash goggles and face shieldNitrile or neoprene gloves (double-gloving recommended)Chemical-resistant apron over a laboratory coatWork within a chemical fume hood
Reaction Setup and Work-up Chemical splash goggles and face shieldNitrile or neoprene gloves (double-gloving recommended)Chemical-resistant apron over a laboratory coatWork within a chemical fume hood
Handling Large Quantities (>10g) Chemical splash goggles and face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant suit or coverallsNIOSH-approved respirator with organic vapor cartridges

Detailed PPE Specifications and Rationale

Eye and Face Protection

Given the high risk of serious eye irritation, robust eye and face protection is non-negotiable.[1][2]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields for low-risk operations.

  • Standard Operations: Chemical splash goggles are mandatory when handling solutions to protect against splashes.[4]

  • High-Risk Procedures: A full-face shield should be worn over chemical splash goggles during procedures with a high risk of splashing or when handling larger quantities.[4]

Hand Protection

The potential for dermal absorption and skin irritation necessitates careful selection of gloves.

  • Glove Material: Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals.[5] For prolonged exposure or when handling concentrated solutions, butyl rubber gloves offer superior protection.

  • Double-Gloving: Wearing two pairs of gloves provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

  • Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.[6]

Body Protection

Protective clothing shields the skin from accidental spills and contamination.

  • Laboratory Coat: A clean, fully-buttoned, flame-resistant laboratory coat should be worn at all times.

  • Chemical-Resistant Apron: For procedures involving liquids, a chemical-resistant apron worn over the lab coat provides an additional barrier.[5]

  • Full Body Protection: For large-scale operations, a chemical-resistant suit or coveralls may be necessary.[7]

Respiratory Protection

To prevent respiratory tract irritation, all work with [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine should be conducted in a certified chemical fume hood.[8][9]

  • Engineering Controls: The primary line of defense is a properly functioning chemical fume hood to minimize the concentration of airborne contaminants.

  • Respirators: In the event of a spill or if there is a potential for exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges is required.[5]

Operational and Disposal Plans

A systematic workflow is crucial for safe handling and disposal.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE prep_fume_hood Verify fume hood function prep_ppe->prep_fume_hood prep_materials Gather all necessary materials prep_fume_hood->prep_materials handling_weigh Weigh solid in fume hood prep_materials->handling_weigh handling_dissolve Dissolve in solvent handling_weigh->handling_dissolve handling_reaction Perform reaction handling_dissolve->handling_reaction cleanup_quench Quench reaction if necessary handling_reaction->cleanup_quench cleanup_segregate Segregate waste (solid, liquid, sharps) cleanup_quench->cleanup_segregate cleanup_label Label waste containers clearly cleanup_segregate->cleanup_label cleanup_store Store waste in designated area cleanup_label->cleanup_store

Caption: A typical laboratory workflow for handling [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine.

Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.

  • Waste Segregation: All waste contaminated with [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine, including gloves, pipette tips, and empty containers, must be treated as hazardous waste.[10] This waste should be segregated from other waste streams.[11]

  • Waste Containers: Use clearly labeled, leak-proof containers for both solid and liquid waste.[10][11] The label should include "Hazardous Waste" and the full chemical name.

  • Storage: Store waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials.[10]

  • Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office.[11][12] Do not dispose of this chemical down the drain.[11]

Emergency Procedures

In the event of an exposure, immediate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Conclusion

The safe handling of [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine relies on a thorough understanding of its potential hazards and the diligent use of appropriate personal protective equipment. By adhering to the guidelines outlined in this document, researchers can minimize their risk of exposure and maintain a safe laboratory environment. Always consult your institution's specific safety protocols and the most current safety data for related compounds.

References

  • Thermo Fisher Scientific. (2025, September 7). Pyrrole Safety Data Sheet. Retrieved from [Link]

  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved from [Link]

  • ResearchGate. (2021, March 16). Treatment of amine wastes generated in industrial processes. Retrieved from [Link]

  • Ammonia Refrigeration PSM. (2020, March 9). Emergency Response & PPE. Retrieved from [Link]

  • ResearchGate. (2025, September 27). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]

  • Cole-Parmer. (2006, July 18). Material Safety Data Sheet - 2,5-Dimethyl-1-phenylpyrrole. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chemical Disposal - Environment, Health & Safety. Retrieved from [Link]

  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]

  • Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL). (n.d.). Personal protective equipment when handling plant protection products. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Safe Handling of Pyrophoric (PP) Reagents. Retrieved from [Link]

  • PK Safety. (2024, May 16). Comprehensive Guide to PPE in the Chemical Industry. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine
Reactant of Route 2
[2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine
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